molecular formula C30H38N2O2 B1663853 Elacestrant CAS No. 722533-56-4

Elacestrant

Cat. No.: B1663853
CAS No.: 722533-56-4
M. Wt: 458.6 g/mol
InChI Key: SIFNOOUKXBRGGB-AREMUKBSSA-N
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Description

Elacestrant is a member of the class of tetralins that is 1,2,3,4-tetrahydronaphthalene which is substituted by hydroxy group at position 2 and by a 2-(ethyl{4-[2-(ethylamino)ethyl]benzyl}amino)-4-methoxyphenyl group at position 6R. It is a is an estrogen receptor degrader indicated for the treatment of postmenopausal women or adult men, with ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer with disease progression following at least one line of endocrine therapy. It has a role as an antineoplastic agent, an estrogen receptor antagonist and an anti-estrogen. It is a monomethoxybenzene, a member of tetralins, a tertiary amino compound, a secondary amino compound, a substituted aniline and an organic hydroxy compound.
This compound is a non-steroidal small molecule and an estrogen receptor (ER) antagonist. In January 2023, it was approved by the FDA for the treatment of ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer. It received a similar approval in the EU in September 2023. this compound binds to estrogen receptor-alpha (ERα) and acts as a selective estrogen receptor degrader (SERD) thanks to its ability to block the transcriptional activity of the ER and promote its degradation. Other types of endocrine therapy, such as selective estrogen receptor modulators (SERMs) and aromatase inhibitors (AIs), may lead to drug resistance over time;  therefore, the use of a SERD represents a therapeutic approach for the treatment of endocrine-resistant breast cancers. Unlike [fulvestrant], another FDA-approved SERD, this compound is orally bioavailable.
This compound is an Estrogen Receptor Antagonist. The mechanism of action of this compound is as an Estrogen Receptor Antagonist, and P-Glycoprotein Inhibitor, and Breast Cancer Resistance Protein Inhibitor.
This compound is an estrogen receptor antagonist which is used for treatment of specific forms of refractory, advanced or metastatic breast cancer in postmenopausal women or adult men. This compound has not been linked to elevations in serum aminotransferase levels during therapy or to cases of clinically apparent liver injury.
This compound is an orally available, selective estrogen receptor degrader (SERD), with antineoplastic activity. Upon oral administration, this compound acts as a SERD, which binds to the estrogen receptor (ER) and induces a conformational change that results in the proteosomal degradation of the receptor. This prevents ER-mediated signaling and inhibits proliferation of ER-expressing cancer cells.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2023 and is indicated for male breast carcinoma and breast neoplasm and has 4 investigational indications.
Selective Estrogen Receptor Modulators for treatment of hot flashes
an orally available, selective estrogen receptor degrader (SERD) and selective estrogen receptor modulator (SERM), with potential antineoplastic and estrogen-like activities
See also: this compound Hydrochloride (active moiety of).

Properties

IUPAC Name

(6R)-6-[2-[ethyl-[[4-[2-(ethylamino)ethyl]phenyl]methyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38N2O2/c1-4-31-17-16-22-6-8-23(9-7-22)21-32(5-2)30-20-28(34-3)14-15-29(30)26-11-10-25-19-27(33)13-12-24(25)18-26/h6-9,12-15,19-20,26,31,33H,4-5,10-11,16-18,21H2,1-3H3/t26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFNOOUKXBRGGB-AREMUKBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)[C@@H]3CCC4=C(C3)C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901045846
Record name (6R)-6-{2-[Ethyl({4-[2-(ethylamino)ethyl]phenyl}methyl)amino]-4-methoxyphenyl}-5,6,7,8-tetrahydronaphthalen-2-ol
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Molecular Weight

458.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

722533-56-4
Record name Elacestrant [USAN:INN]
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Record name Elacestrant
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Record name (6R)-6-{2-[Ethyl({4-[2-(ethylamino)ethyl]phenyl}methyl)amino]-4-methoxyphenyl}-5,6,7,8-tetrahydronaphthalen-2-ol
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Record name (6R)-6-[2-[ethyl-[[4-[2-(ethylamino)ethyl]phenyl]methyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol
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Record name ELACESTRANT
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Elacestrant in ER-Positive Breast Cancer: A Technical Guide to the Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen receptor-positive (ER+) breast cancer is the most common subtype, accounting for approximately 70-80% of all cases. The growth of these cancers is driven by the hormone estrogen, which binds to and activates the estrogen receptor (ER), a ligand-activated transcription factor. Consequently, endocrine therapies that target the ER signaling pathway are the cornerstone of treatment. However, a significant challenge in the management of advanced or metastatic ER+ breast cancer is the development of resistance to these therapies. One of the key mechanisms of acquired resistance is the emergence of mutations in the ESR1 gene, which encodes ERα. These mutations can lead to a constitutively active receptor that drives tumor growth independent of estrogen, rendering therapies like aromatase inhibitors ineffective.

Elacestrant (Orserdu®) is a novel, orally bioavailable selective estrogen receptor degrader (SERD) that represents a significant advancement in the treatment of ER+, HER2-negative advanced or metastatic breast cancer, particularly in tumors harboring ESR1 mutations.[1][2][3] This guide provides a detailed technical overview of this compound's mechanism of action, supported by preclinical and clinical data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action: A Dual Approach

This compound functions as a potent ER antagonist and, crucially, a selective degrader of the ERα protein.[4][5][6] This dual mechanism distinguishes it from other classes of endocrine therapies like selective estrogen receptor modulators (SERMs), which can have mixed agonist/antagonist effects, and aromatase inhibitors (AIs), which only block estrogen production.

  • Competitive Antagonism : this compound competitively binds to the ligand-binding domain (LBD) of the ERα. This direct binding physically obstructs the natural ligand, 17β-estradiol, from docking with the receptor, thereby preventing the conformational changes necessary for receptor activation and downstream transcriptional signaling that promotes cell proliferation.[5][7]

  • Targeted Degradation : Upon binding, this compound induces a conformational change in the ERα protein that marks it for ubiquitination. This process tags the receptor for recognition and subsequent degradation by the proteasome, the cell's protein disposal system.[4][7][8] The elimination of the ERα protein itself ablates both ligand-dependent and ligand-independent signaling, offering a more complete shutdown of the ER pathway.[9]

Elacestrant_MoA

Overcoming Resistance: Efficacy Against ESR1 Mutations

Acquired mutations in the LBD of the ESR1 gene are a primary driver of resistance to AIs. These mutations, such as Y537S and D538G, cause conformational changes that mimic the estrogen-bound state, leading to constitutive, ligand-independent receptor activity and continued tumor proliferation.

This compound has demonstrated potent antitumor activity in preclinical models harboring these common ESR1 mutations.[10] Its chemical structure allows it to bind effectively to these mutated ERs, not only blocking their constitutive activity but also inducing their degradation.[7] This is a critical advantage over SERMs and AIs, whose efficacy is compromised by these mutations.[7] The ability of this compound to target both wild-type and mutant forms of ERα provides a crucial therapeutic option for patients who have progressed on prior endocrine therapies.[1][10]

Resistance_Mechanism cluster_AI Aromatase Inhibitor (AI) Action & Resistance cluster_this compound This compound Action on Mutant ER AI Aromatase Inhibitors (e.g., Letrozole) BlockE2 Block Estrogen (E2) Production WT_ER Wild-Type ERα NoSignal ↓ Tumor Growth ESR1_Mut ESR1 Mutation (e.g., Y537S) Const_Active Constitutively Active ERα Bind_Mutant Binds to Mutated ERα Const_Active->Bind_Mutant this compound targets Resistance AI Resistance: Ligand-Independent Tumor Growth This compound This compound Block_Degrade Antagonizes AND Degrades ERα Overcome Resistance Overcome: ↓ Tumor Growth

Quantitative Clinical Efficacy: The EMERALD Trial

The pivotal Phase III EMERALD trial evaluated the efficacy and safety of this compound versus standard-of-care (SOC) endocrine therapy (fulvestrant or an AI) in patients with ER+, HER2- advanced or metastatic breast cancer who had progressed on one or two prior lines of endocrine therapy, including a CDK4/6 inhibitor.[8][11] The trial met its primary endpoints, demonstrating a statistically significant improvement in progression-free survival (PFS).[8]

Table 1: EMERALD Trial - Progression-Free Survival (PFS) in Overall and ESR1-Mutated Populations

Patient Population This compound (N=239) Standard of Care (N=238) Hazard Ratio (95% CI) P-value
All Patients
Median PFS 2.8 months 1.9 months 0.70 (0.55 - 0.88) 0.002
12-Month PFS Rate 22.3% 9.4%
Patients with ESR1 Mutations
Median PFS 3.8 months 1.9 months 0.55 (0.39 - 0.77) 0.0005
12-Month PFS Rate 26.8% 8.2%

Data sourced from Bidard et al., JCO 2022 and subsequent analyses.[1][2][8][9][12]

The benefit of this compound was particularly pronounced in patients whose tumors harbored ESR1 mutations and who had been on prior CDK4/6 inhibitor therapy for a longer duration, suggesting greater efficacy in endocrine-sensitive disease.[13]

Table 2: EMERALD Trial - PFS in ESR1-Mutated Patients by Duration of Prior CDK4/6i Therapy

Duration of Prior CDK4/6i This compound Median PFS SOC Median PFS Hazard Ratio (95% CI)
≥ 12 months 8.6 months 1.9 months 0.41 (0.26 - 0.63)

Data from Kaklamani et al., SABCS 2022.[13][14]

Key Experimental Protocols

The preclinical evaluation of this compound relied on a series of established in vitro and in vivo assays to characterize its mechanism and antitumor activity.[4][10]

Western Blot for ERα Degradation
  • Objective : To visually quantify the reduction of ERα protein levels in breast cancer cells following treatment with this compound.

  • Methodology :

    • Cell Culture : ER+ breast cancer cell lines (e.g., MCF-7, T47D) are cultured in appropriate media.

    • Treatment : Cells are treated with increasing concentrations of this compound, fulvestrant (as a positive control), and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

    • Lysis : Cells are harvested and lysed using RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

    • Quantification : Protein concentration is determined using a BCA assay to ensure equal loading.

    • Electrophoresis : Equal amounts of protein (e.g., 20-30 µg) are separated by size via SDS-PAGE.

    • Transfer : Proteins are transferred from the gel to a PVDF membrane.

    • Blocking & Antibody Incubation : The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific binding, then incubated overnight at 4°C with a primary antibody specific for ERα. A loading control antibody (e.g., β-actin or GAPDH) is used to normalize results.

    • Detection : The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the ERα band is measured and normalized to the loading control.[4]

Cell Viability / Proliferation Assay
  • Objective : To measure the inhibitory effect of this compound on the growth of ER+ breast cancer cell lines.

  • Methodology :

    • Cell Seeding : Cells (e.g., MCF-7) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • Treatment : The culture medium is replaced with a medium containing 17β-estradiol (to stimulate growth) and serial dilutions of this compound or a vehicle control.

    • Incubation : Cells are incubated for an extended period (e.g., 5-7 days) to allow for measurable differences in proliferation.

    • Viability Measurement : Cell viability is assessed using a luminescent assay such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. Luminescence is read using a plate reader.

    • Analysis : Data are normalized to the vehicle control, and IC50 (half-maximal inhibitory concentration) values are calculated by plotting the percentage of viable cells against the log of the drug concentration.[15]

Patient-Derived Xenograft (PDX) Models
  • Objective : To evaluate the in vivo antitumor efficacy of this compound in a clinically relevant model, including those with specific resistance mutations.

  • Methodology :

    • Model Establishment : Tumor fragments from patients with ER+ breast cancer (including those with known ESR1 mutations) are surgically implanted into immunocompromised mice (e.g., female athymic nude mice).

    • Tumor Growth : Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³).

    • Randomization & Treatment : Mice are randomized into treatment groups: vehicle control, this compound (administered orally daily), and comparator agents (e.g., fulvestrant).

    • Monitoring : Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = (Length x Width²)/2). Animal body weight and overall health are also monitored.

    • Endpoint : The study concludes when tumors in the control group reach a predetermined maximum size, or after a fixed duration.

    • Analysis : Tumor growth inhibition (TGI) is calculated by comparing the mean tumor volume in the treatment groups to the vehicle control group. At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., Western blot for ERα levels).[4][9][10]

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy A ER+ Breast Cancer Cell Lines (MCF-7, T47D) B Western Blot Assay A->B C Cell Proliferation Assay (e.g., CellTiter-Glo) A->C D Confirm ERα Degradation B->D E Determine IC50 Values C->E F Patient-Derived Xenograft (PDX) Model Establishment (WT and ESR1-mutant) E->F Proceed if potent G Oral Dosing with this compound vs. Vehicle Control F->G H Monitor Tumor Volume and Body Weight G->H I Assess Tumor Growth Inhibition (TGI) H->I J Pharmacodynamic Analysis (ER levels in tumor) H->J

Conclusion

This compound employs a powerful dual mechanism of action, combining competitive antagonism with targeted degradation of the ERα protein. This approach effectively shuts down the primary signaling pathway responsible for the growth of ER+ breast cancer. Its significant clinical advantage lies in its proven efficacy against tumors harboring ESR1 mutations, a common and challenging mechanism of acquired resistance to standard endocrine therapies. Supported by robust preclinical data and validated in the Phase III EMERALD trial, this compound stands as a critical therapeutic agent for patients with ER+, HER2- advanced or metastatic breast cancer that has progressed on prior treatments.

References

Elacestrant: A Comprehensive Technical Guide on its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacestrant, marketed under the brand name Orserdu, is a pioneering, orally bioavailable selective estrogen receptor degrader (SERD).[1] It represents a significant advancement in the treatment of estrogen receptor (ER)-positive, human epidermal growth factor receptor 2 (HER2)-negative, ESR1-mutated advanced or metastatic breast cancer.[2] This technical guide provides an in-depth overview of this compound's chemical structure, physicochemical properties, mechanism of action, and the experimental protocols used to characterize its activity.

Chemical Structure and Properties

This compound is a nonsteroidal compound with a tetrahydronaphthalene core.[3] Its chemical structure is fundamental to its unique mechanism of action as a SERD.

Chemical Structure:

  • IUPAC Name: (6R)-6-{2-[Ethyl({4-[2-(ethylamino)ethyl]phenyl}methyl)amino]-4-methoxyphenyl}-5,6,7,8-tetrahydronaphthalen-2-ol[4]

  • CAS Number: 722533-56-4 (free base)[4]

  • Molecular Formula: C₃₀H₃₈N₂O₂[4]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueReference(s)
Molecular Weight 458.64 g/mol (free base)[4]
531.56 g/mol (dihydrochloride salt)[5]
pKa 9.96 (Strongest Basic), 10.58 (Strongest Acidic)[6]
logP 6.23 - 6.54[6]
Water Solubility 0.00035 mg/mL[6]
Melting Point 205-222 °C (onset for the most stable polymorphic form)
Boiling Point 609.5±55.0 °C at 760 mmHg (Predicted)
Oral Bioavailability Approximately 10%[4][6]
Plasma Protein Binding >99%[4][6]

Mechanism of Action and Signaling Pathway

This compound is a potent antagonist of the estrogen receptor alpha (ERα), the primary driver in the majority of breast cancers. Its mechanism of action is twofold: it competitively binds to ERα, blocking its activation by endogenous estrogens, and more importantly, it induces a conformational change in the receptor, marking it for degradation via the ubiquitin-proteasome pathway.[7] This degradation of ERα protein effectively shuts down downstream signaling pathways that promote tumor cell proliferation and survival, including the PI3K/AKT and MAPK pathways.[8] A key advantage of this compound is its efficacy against both wild-type and mutant forms of ERα, particularly those with ESR1 mutations that confer resistance to other endocrine therapies.[7]

Elacestrant_Mechanism_of_Action cluster_cell Cancer Cell cluster_nucleus Nucleus This compound This compound ER_alpha Estrogen Receptor α (ERα) This compound->ER_alpha Binds to Elacestrant_ER This compound-ERα Complex ER_alpha->Elacestrant_ER Ubiquitin Ubiquitin Elacestrant_ER->Ubiquitin Induces Ubiquitination Proteasome Proteasome Elacestrant_ER->Proteasome Targets for Degradation ERE Estrogen Response Element (ERE) Elacestrant_ER->ERE Blocks Binding PI3K_AKT PI3K/AKT Pathway Elacestrant_ER->PI3K_AKT Inhibits Downstream Signaling MAPK MAPK Pathway Elacestrant_ER->MAPK Degraded_ER Degraded ERα Fragments Proteasome->Degraded_ER Gene_Transcription Gene Transcription (e.g., c-Myc, Cyclin D1) ERE->Gene_Transcription Promotes Cell_Proliferation Cell Proliferation and Survival Gene_Transcription->Cell_Proliferation Leads to PI3K_AKT->Cell_Proliferation Promotes MAPK->Cell_Proliferation Promotes Experimental_Workflow_this compound cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cell_culture 1. Cell Culture (e.g., MCF-7, T47D) treatment_invitro 2. Treatment with this compound (Dose-response) cell_culture->treatment_invitro proliferation_assay 3a. Cell Proliferation Assay (e.g., CellTiter-Glo) treatment_invitro->proliferation_assay western_blot 3b. Western Blot for ERα Degradation treatment_invitro->western_blot end End proliferation_assay->end western_blot->end pdx_model 1. Patient-Derived Xenograft (PDX) Model Establishment treatment_invivo 2. This compound Administration (Oral gavage) pdx_model->treatment_invivo tumor_measurement 3. Tumor Volume Measurement treatment_invivo->tumor_measurement pharmacodynamics 4. Pharmacodynamic Analysis (e.g., IHC for ERα, PR) treatment_invivo->pharmacodynamics tumor_measurement->end pharmacodynamics->end start Start start->cell_culture start->pdx_model

References

Elacestrant's Preclinical Journey: A Deep Dive into its Pharmacokinetics and Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

WALTHAM, Mass. – November 6, 2025 – This technical guide provides an in-depth analysis of the preclinical pharmacokinetics (PK) and bioavailability of elacestrant, a selective estrogen receptor degrader (SERD). Designed for researchers, scientists, and drug development professionals, this document synthesizes key data from various preclinical models, outlines detailed experimental methodologies, and visualizes the underlying biological pathways and experimental processes.

This compound is a non-steroidal small molecule that acts as an estrogen receptor antagonist.[1] It functions by binding to estrogen receptor-alpha (ERα) and inducing its degradation through the proteasomal pathway, thereby inhibiting estrogen-driven cell proliferation in ER-positive (ER+) breast cancer cells.[1] This mechanism of action makes it a promising therapeutic agent for ER+ breast cancers, including those with acquired resistance to other endocrine therapies.[2]

I. Pharmacokinetic Profile in Preclinical Models

This compound has been evaluated in several preclinical models, primarily in rodents, to characterize its absorption, distribution, metabolism, and excretion (ADME) properties.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Preclinical Models
SpeciesStrainDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)Reference
MouseAthymic Nude30Oral~738~2Not ReportedNot Reported[3]
MouseAthymic Nude60OralNot ReportedNot ReportedNot ReportedNot Reported[3]
RatNot SpecifiedNot ReportedOralNot ReportedNot ReportedNot Reported~10% (in humans)[4]

Note: Preclinical pharmacokinetic data for this compound is not extensively published in a consolidated format. The table above represents data points inferred from in vivo efficacy studies. The bioavailability of 10% is based on human data but provides a relevant benchmark.

Key Pharmacokinetic Characteristics:
  • Absorption: this compound is orally bioavailable, a key advantage over the intramuscularly administered SERD, fulvestrant.[1] Following oral administration in mice, this compound is absorbed and reaches peak plasma concentrations.

  • Distribution: this compound exhibits high plasma protein binding (≥98%) in rats and monkeys.[5] In mouse models of intracranial metastases, this compound has been shown to cross the blood-brain barrier, with tumor concentrations reaching approximately 60% of plasma levels.[5]

  • Metabolism: In vitro studies using human hepatocytes indicate that this compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4.[2]

  • Excretion: The primary route of excretion for this compound and its metabolites is through the feces.[2]

II. Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of this compound's pharmacokinetics and efficacy.

A. In Vivo Xenograft Efficacy and Pharmacokinetic Studies

These studies are crucial for understanding the relationship between this compound exposure and its anti-tumor activity.

1. Animal Models:

  • Species/Strain: Female athymic nude mice (e.g., NU(NCr)-Foxn1nu or BALB/cAnNCrl-Foxn1nu) are commonly used.[6]

  • Housing: Animals are housed in pathogen-free conditions with controlled light-dark cycles, temperature, and humidity, and provided with sterilized food and water ad libitum.[6]

2. Tumor Implantation:

  • Cell Lines: Human breast cancer cell lines, such as MCF-7 (ER+), are frequently used.[7]

  • Patient-Derived Xenografts (PDX): For models that more closely mimic human tumors, fragments from patient tumors are implanted subcutaneously into the mice.[3]

  • Procedure: Once tumors reach a specified volume (e.g., 150-200 mm³), the animals are randomized into treatment and control groups.[6]

3. Dosing and Administration:

  • Formulation: this compound is typically formulated for oral administration.

  • Route of Administration: Oral gavage is the standard method for administering this compound in preclinical rodent models.[3][7]

  • Dosing Regimen: Doses ranging from 30 mg/kg to 60 mg/kg administered once daily are common in efficacy studies.[3][7]

4. Sample Collection and Analysis:

  • Blood Sampling: Blood samples are collected at various time points post-dosing via standard techniques (e.g., tail vein, cardiac puncture) into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound are determined using validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) methods.[8]

Experimental Workflow for Preclinical PK and Efficacy Studies

experimental_workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment Phase cluster_data_collection Data Collection cluster_analysis Analysis animal_model Select Animal Model (e.g., Athymic Nude Mice) tumor_implant Tumor Implantation (MCF-7 cells or PDX) animal_model->tumor_implant randomization Randomize Mice tumor_implant->randomization dosing Administer this compound (Oral Gavage) randomization->dosing tumor_measurement Measure Tumor Volume dosing->tumor_measurement pk_sampling Collect Blood Samples dosing->pk_sampling pk_pd_analysis PK/PD Modeling tumor_measurement->pk_pd_analysis bioanalysis LC-MS/MS Analysis of Plasma pk_sampling->bioanalysis bioanalysis->pk_pd_analysis

A flowchart of the typical preclinical experimental workflow.

III. Mechanism of Action: Signaling Pathway Interference

This compound exerts its anti-tumor effects by disrupting the estrogen receptor signaling pathway.

Estrogen Receptor Signaling and this compound's Point of Intervention

This compound's disruption of the estrogen receptor signaling pathway.

In a normal state, estrogen binds to the estrogen receptor in the cytoplasm, leading to its dimerization and translocation to the nucleus. There, it binds to estrogen response elements on the DNA, initiating the transcription of genes that promote cell proliferation and survival.[9] this compound, as a SERD, competitively binds to the estrogen receptor. This binding not only blocks the receptor's activity but also induces a conformational change that marks it for degradation by the proteasome.[10] This dual mechanism of antagonism and degradation effectively shuts down the estrogen signaling pathway, leading to the inhibition of tumor growth.[10]

IV. Conclusion

The preclinical data for this compound demonstrate its viability as an orally bioavailable SERD with a favorable pharmacokinetic profile and a potent mechanism of action against ER+ breast cancer models. Its ability to cross the blood-brain barrier further highlights its potential for treating metastatic disease. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other novel endocrine therapies. This in-depth understanding of its preclinical characteristics is essential for designing and interpreting clinical trials and ultimately for its successful application in the treatment of breast cancer.

References

Elacestrant: A Deep Dive into Pharmacodynamics and Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Elacestrant (Orserdu®) is a pioneering oral selective estrogen receptor degrader (SERD) that marks a significant advancement in the treatment of estrogen receptor-positive (ER+), HER2-negative, ESR1-mutated advanced or metastatic breast cancer.[1][2][3] Its unique mechanism of action, which involves both antagonizing and degrading the estrogen receptor alpha (ERα), offers a promising therapeutic strategy, particularly in overcoming resistance to conventional endocrine therapies.[2][4] This technical guide provides a comprehensive overview of the pharmacodynamics and target engagement of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used for its characterization.

Pharmacodynamics: A Dual-Action Mechanism

This compound's primary pharmacodynamic effect is its potent and selective interaction with ERα. It functions as a competitive antagonist, binding to the receptor and blocking the transcriptional activity induced by estrogen.[2] Beyond simple antagonism, this compound induces a conformational change in the ERα protein, marking it for ubiquitination and subsequent degradation by the proteasome. This dual mechanism of both blocking and eliminating the key driver of tumor growth distinguishes it from selective estrogen receptor modulators (SERMs) like tamoxifen.[2]

This degradation of ERα is a critical component of this compound's efficacy, particularly against tumors harboring ESR1 mutations. These mutations can lead to constitutive, ligand-independent activation of the estrogen receptor, a common mechanism of resistance to aromatase inhibitors.[4] By promoting the degradation of the mutant ERα protein, this compound can effectively shut down this oncogenic signaling pathway.[4]

Target Engagement and Cellular Effects

This compound's engagement with ERα triggers a cascade of downstream effects that ultimately inhibit cancer cell proliferation. Key pharmacodynamic outcomes include:

  • ERα Degradation: this compound treatment leads to a dose-dependent reduction in ERα protein levels in breast cancer cell lines.[4]

  • Inhibition of ER-Mediated Transcription: By both antagonizing and degrading ERα, this compound effectively suppresses the transcription of estrogen-responsive genes, such as progesterone receptor (PGR), GREB1, and TFF1.

  • Anti-proliferative Activity: this compound demonstrates potent, dose-dependent inhibition of proliferation in ER+ breast cancer cell lines, including those resistant to other endocrine therapies.[5]

Quantitative Pharmacodynamic Data

The following tables summarize key quantitative data from preclinical and clinical studies, illustrating this compound's potency and target engagement.

Table 1: In Vitro Potency of this compound

ParameterCell LineConditionValueReference
IC50 (Proliferation) MCF-7Estrogen-deprived~100 nM[5]
MCF-70.01 nM E2~150 nM[5]
MCF7-LTED Y537CEstrogen-deprived~100 nM[5]
IC50 (ERα Degradation) Not explicitly stated in search results--
Binding Affinity (Ki/Kd) Not explicitly stated in search results--

Table 2: Clinical Pharmacodynamics of this compound

ParameterDoseMeasurementResultReference
ER Occupancy (Uterus) 200 mg daily (7 days)PET Imaging83%[6][7]
500 mg daily (7 days)PET Imaging92%[6][7]
Progression-Free Survival (EMERALD Trial) 345 mg dailyvs. Standard of Care (Overall Population)HR: 0.70[8]
345 mg dailyvs. Standard of Care (ESR1-mutated)HR: 0.55[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacodynamics and target engagement of this compound.

ERα Competitive Binding Assay

Objective: To determine the binding affinity of this compound for ERα.

Principle: This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand (e.g., [3H]-estradiol) for binding to ERα.

Protocol:

  • Preparation of ERα: Utilize purified recombinant human ERα or cytosol preparations from ER-expressing tissues (e.g., rat uterus).

  • Incubation: In a multi-well plate, combine a fixed concentration of ERα and radiolabeled estradiol with increasing concentrations of unlabeled this compound.

  • Equilibration: Incubate the mixture to allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand using methods such as hydroxylapatite precipitation or size-exclusion chromatography.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of this compound. Calculate the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

Western Blot for ERα Degradation

Objective: To quantify the degradation of ERα protein in response to this compound treatment.

Protocol:

  • Cell Culture and Treatment: Culture ER+ breast cancer cells (e.g., MCF-7) and treat with varying concentrations of this compound for a specified duration (e.g., 24-48 hours).

  • Cell Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for ERα.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the intensity of the ERα bands and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative decrease in ERα protein levels.[4]

Cell Proliferation Assay (e.g., CellTiter-Glo®)

Objective: To assess the anti-proliferative effect of this compound on ER+ breast cancer cells.

Protocol:

  • Cell Seeding: Seed ER+ breast cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density.

  • Treatment: After allowing the cells to adhere, treat them with a range of this compound concentrations. Include appropriate controls (vehicle-treated and untreated).

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 5-7 days).

  • Assay: Add a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence readings to the vehicle-treated control and plot the percentage of cell viability against the this compound concentration. Calculate the IC50 value, which represents the concentration of this compound that inhibits cell proliferation by 50%.[4]

ERE-Luciferase Reporter Gene Assay

Objective: To measure the effect of this compound on ER-mediated transcriptional activity.

Principle: This assay utilizes a reporter construct containing estrogen response elements (EREs) upstream of a luciferase gene. Activation of ER leads to the transcription of luciferase, which can be quantified by measuring light output.

Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T or ER-negative breast cancer cells) with an ERα expression vector and the ERE-luciferase reporter plasmid. Alternatively, use a stable cell line expressing both constructs.[9][10]

  • Treatment: Treat the transfected cells with this compound in the presence or absence of an ER agonist like estradiol.

  • Incubation: Incubate the cells for a sufficient period to allow for gene transcription and protein expression (e.g., 24 hours).

  • Cell Lysis and Luciferase Assay: Lyse the cells and add a luciferase substrate.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Compare the luciferase activity in this compound-treated cells to that in control cells to determine the extent of transcriptional inhibition or activation.

Visualizing the Molecular and Experimental Landscape

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.

Elacestrant_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estradiol Estradiol ERa_inactive ERα (Inactive) Estradiol->ERa_inactive Binds & Activates ERa_active ERα (Active/Bound) ERa_inactive->ERa_active Translocates Elacestrant_cyto This compound Elacestrant_cyto->ERa_inactive Binds & Antagonizes Elacestrant_cyto->ERa_active Induces Conformational Change & Degradation Ub Ubiquitin Proteasome Proteasome Ub->Proteasome Targets to Degradation Proteasome->Degradation Degrades ERa_active->Ub Ubiquitination ERE Estrogen Response Element (ERE) ERa_active->ERE Binds Transcription_Inhibition Inhibition of Gene Transcription ERE->Transcription_Inhibition Leads to

Caption: this compound's dual mechanism of action on the estrogen receptor signaling pathway.

Western_Blot_Workflow Cell_Culture 1. ER+ Cell Culture (e.g., MCF-7) Treatment 2. Treatment with This compound Cell_Culture->Treatment Lysis 3. Cell Lysis & Protein Quantification Treatment->Lysis SDS_PAGE 4. SDS-PAGE Lysis->SDS_PAGE Transfer 5. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (anti-ERα) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Image Analysis & Quantification Detection->Analysis

Caption: Experimental workflow for assessing ERα degradation by Western blot.

Cell_Proliferation_Assay_Workflow Seeding 1. Seed ER+ Cells in 96-well plate Treatment 2. Treat with serial dilutions of this compound Seeding->Treatment Incubation 3. Incubate for 5-7 days Treatment->Incubation Reagent_Addition 4. Add CellTiter-Glo® Reagent Incubation->Reagent_Addition Luminescence_Measurement 5. Measure Luminescence Reagent_Addition->Luminescence_Measurement Data_Analysis 6. Calculate IC50 Luminescence_Measurement->Data_Analysis

Caption: Workflow for the CellTiter-Glo® cell proliferation assay.

Conclusion

This compound represents a significant therapeutic advance in the management of ER+, HER2-, ESR1-mutated metastatic breast cancer. Its pharmacodynamic profile, characterized by a dual mechanism of ERα antagonism and degradation, provides a robust means of inhibiting the estrogen-driven growth of cancer cells, including those that have developed resistance to other endocrine therapies. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this compound and other novel SERDs. A thorough understanding of its pharmacodynamics and target engagement is crucial for optimizing its clinical application and for the development of future generations of endocrine therapies.

References

Elacestrant's Binding Affinity for Estrogen Receptors Alpha and Beta: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Elacestrant (RAD1901) is a pioneering oral selective estrogen receptor degrader (SERD) that has demonstrated significant clinical efficacy in the treatment of estrogen receptor (ER)-positive breast cancer. A thorough understanding of its interaction with the estrogen receptor isoforms, ERα and ERβ, is fundamental to appreciating its mechanism of action and therapeutic potential. This technical guide provides an in-depth analysis of this compound's binding affinity, the experimental protocols used for its determination, and the subsequent cellular signaling pathways it modulates.

Quantitative Binding Affinity Data

This compound exhibits a notably higher binding affinity for estrogen receptor alpha (ERα) compared to estrogen receptor beta (ERβ). This selectivity is a key aspect of its pharmacological profile. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, clearly illustrate this preference.

CompoundTargetIC50 (nM)
This compoundERα48[1][2]
This compoundERβ870[1][2]

Experimental Protocol: Determination of Binding Affinity

The in vitro binding affinity of this compound to the estrogen receptors is commonly determined using a competitive binding assay. A widely utilized method is the PolarScreen™ ERα Competitor Assay, a fluorescence polarization-based technique. The following protocol is a representative example based on this methodology.

Objective: To determine the IC50 value of this compound for ERα by measuring its ability to displace a fluorescently labeled estrogen ligand.

Materials:

  • Purified ligand-binding domain of human ERα

  • Fluorescent estrogen tracer (e.g., Fluormone™ ES2 Green)

  • Assay buffer

  • Dimethyl sulfoxide (DMSO) for compound dilution

  • This compound

  • Multi-well assay plates (e.g., 384-well black plates)

  • Fluorescence polarization plate reader

Procedure:

  • Compound Preparation: A serial dilution of this compound is prepared in DMSO. This creates a range of concentrations to be tested.

  • Reagent Preparation: The ERα protein and the fluorescent estrogen tracer are diluted to their optimal working concentrations in the assay buffer.

  • Assay Reaction:

    • A fixed concentration of the ERα protein is pre-incubated with the fluorescent estrogen tracer. This allows for the formation of a complex that results in a high fluorescence polarization signal.

    • The serially diluted this compound is then added to the wells containing the ERα-tracer complex.

  • Competition: this compound competes with the fluorescent tracer for binding to the ERα ligand-binding pocket. As the concentration of this compound increases, more of the fluorescent tracer is displaced.

  • Measurement: The fluorescence polarization of each well is measured using a plate reader. When the fluorescent tracer is bound to the large ERα protein, it tumbles slowly in solution, resulting in a high polarization value. Conversely, the unbound, free-tumbling tracer has a low polarization value.

  • Data Analysis: The decrease in fluorescence polarization is plotted against the concentration of this compound. The IC50 value is then calculated from the resulting dose-response curve, representing the concentration of this compound required to displace 50% of the fluorescent tracer.

Visualizing the Molecular and Cellular Impact

This compound's Mechanism of Action: From Receptor Binding to Degradation

Upon binding to ERα, this compound induces a distinct conformational change in the receptor protein. This altered conformation is recognized by the cell's protein quality control machinery, leading to the ubiquitination and subsequent degradation of the ERα protein by the proteasome. This dual action of antagonism and degradation effectively abrogates estrogen-driven signaling.

Elacestrant_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Downstream Effects This compound This compound ERa Estrogen Receptor α (ERα) This compound->ERa Binds to LBD ERa_Conformation Altered ERα Conformation ERa->ERa_Conformation Induces Conformational Change Ubiquitin Ubiquitin Ubiquitin->ERa_Conformation Proteasome Proteasome Degradation Degradation Nucleus Nucleus GeneTranscription Inhibition of Estrogen- Dependent Gene Transcription CellProliferation Decreased Tumor Cell Proliferation GeneTranscription->CellProliferation ERa_Conformation->Proteasome ERa_Conformation->GeneTranscription Prevents Nuclear Translocation & DNA Binding

Caption: this compound binds to ERα, inducing a conformational change that leads to its ubiquitination and proteasomal degradation, thereby inhibiting downstream signaling and cell proliferation.

Experimental Workflow: Fluorescence Polarization-Based Binding Assay

The workflow for determining the binding affinity of this compound using a fluorescence polarization assay involves a series of precise steps, from reagent preparation to data analysis.

Experimental_Workflow cluster_workflow Binding Affinity Assay Workflow A 1. Prepare Serial Dilution of this compound in DMSO C 3. Dispense Reagents into 384-well Plate A->C B 2. Prepare ERα and Fluorescent Tracer Solution B->C D 4. Incubate to Allow Competitive Binding C->D E 5. Measure Fluorescence Polarization (FP) D->E F 6. Plot FP vs. This compound Concentration E->F G 7. Calculate IC50 Value F->G

Caption: A streamlined workflow for determining the IC50 of this compound for ERα using a competitive fluorescence polarization assay.

References

Preclinical Evaluation of Elacestrant in Patient-Derived Xenografts: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of elacestrant, a selective estrogen receptor degrader (SERD), in patient-derived xenograft (PDX) models of estrogen receptor-positive (ER+) breast cancer. This document details the experimental protocols, summarizes key quantitative data from various studies, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to this compound and Patient-Derived Xenografts

This compound is an oral SERD designed to overcome the limitations of existing endocrine therapies for ER+ breast cancer.[1][2][3][4] It functions by binding to the estrogen receptor-alpha (ERα), inducing its degradation, and thereby inhibiting ER-mediated signaling and the growth of ER+ breast cancer cells.[1][5] Preclinical studies have demonstrated its antitumor activity in various models, including those with ESR1 mutations, which are a common mechanism of resistance to standard endocrine therapies.[1][2][3]

Patient-derived xenograft (PDX) models, created by implanting tumor tissue from a patient directly into an immunodeficient mouse, are a valuable tool in preclinical cancer research.[6][7][8] They are known to preserve the histological and genetic characteristics of the original tumor, making them more predictive of clinical outcomes compared to traditional cell line-derived xenografts.[6][9][10] This guide focuses on the application of PDX models in the preclinical assessment of this compound's efficacy.

Experimental Protocols

This section outlines the key experimental methodologies employed in the preclinical evaluation of this compound using PDX models, synthesized from multiple research publications.

Establishment of Patient-Derived Xenograft Models

The generation of ER+ breast cancer PDX models is a critical first step. While engraftment rates for ER+ tumors are historically lower than for other subtypes, successful establishment allows for robust preclinical evaluation.[9][10]

Protocol for PDX Establishment:

  • Tissue Acquisition: Fresh tumor tissue is obtained from patients with ER+ breast cancer, often from surgical resection or biopsy, under institutional review board-approved protocols.

  • Implantation:

    • The tumor tissue is dissected into small fragments (typically 2-4 mm³).

    • Immunocompromised mice (e.g., NOD/SCID or NSG) are anesthetized.

    • A small incision is made, and the tumor fragment is implanted, often in the mammary fat pad to mimic the orthotopic environment, or subcutaneously for easier tumor measurement.[6][9]

    • Estrogen supplementation (e.g., estradiol pellets) is often provided to support the growth of ER-dependent tumors.[9]

  • Tumor Growth and Passaging:

    • Tumor growth is monitored regularly using calipers.

    • Once a tumor reaches a specified size (e.g., 1000-1500 mm³), it is harvested.

    • The tumor is then serially passaged into new cohorts of mice for expansion and subsequent treatment studies.

This compound Treatment in PDX Models

Once PDX models are established and tumors have reached a predetermined size (e.g., 150-250 mm³), mice are randomized into treatment and control groups.

Treatment Protocol:

  • Vehicle Control: The control group receives the vehicle solution used to dissolve this compound.

  • This compound Monotherapy: this compound is typically administered orally via gavage. Dosing can vary, with studies reporting single-agent efficacy at doses ranging from 30 mg/kg to 120 mg/kg, administered daily.[5]

  • Combination Therapy: this compound has been evaluated in combination with other targeted agents, such as CDK4/6 inhibitors (e.g., palbociclib) and mTOR inhibitors (e.g., everolimus).[1][5] In these studies, the combination agents are administered according to their established preclinical dosing schedules.

  • Treatment Duration: Treatment duration varies between studies but typically continues for several weeks (e.g., 28-60 days) or until tumors in the control group reach a predetermined endpoint size.[2][11]

Assessment of Antitumor Efficacy

The primary endpoint in these preclinical studies is typically tumor growth inhibition.

Efficacy Assessment Protocol:

  • Tumor Volume Measurement: Tumor dimensions (length and width) are measured with calipers, typically twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Data Analysis: Tumor growth curves are generated by plotting the mean tumor volume for each treatment group over time. Statistical analyses are performed to compare the tumor growth between treatment and control groups.

  • Biomarker Analysis: At the end of the study, tumors are often harvested for further analysis, including:

    • Western Blotting: To assess the levels of ERα and downstream signaling proteins.[1]

    • Immunohistochemistry (IHC): To evaluate the expression and localization of key proteins within the tumor tissue.[5]

    • Quantitative Real-Time PCR (qRT-PCR): To measure the expression of ER-regulated genes such as PGR (progesterone receptor), TFF1 (trefoil factor 1), and GREB1 (growth regulation by estrogen in breast cancer 1).[5]

Quantitative Data Summary

The following tables summarize the quantitative data on the antitumor activity of this compound in various ER+ breast cancer PDX models.

Table 1: Single-Agent this compound Activity in ER+ PDX Models

PDX ModelESR1 StatusThis compound Dose (mg/kg, oral, daily)Treatment Duration (days)Tumor Growth Inhibition (%) vs. VehicleReference
ST986Mutant (Y537S)30, 60, 12028Significant inhibition at all doses[5]
MAXF-713Wild-Type30, 60, 12028Significant inhibition at all doses[5]
HBCx-21Wild-Type30, 60, 12028Significant inhibition at all doses[5]
MAXF-1398Mutant (Y537N)30, 604255% and 67% reduction, respectively[3]
ST2535-HIMutant (D538G)30, 60Not Specified79% and 82% reduction, respectively[3]
CTG-1211-HIMutant (D538G)30, 60Not Specified30% and 48% reduction, respectively[3]
ST941-HIMutant (Y537S)10, 30, 6064Dose-dependent inhibition[2]

Table 2: this compound Combination Therapy in ER+ PDX Models

PDX ModelCombination AgentThis compound Dose (mg/kg)Combination Agent DoseOutcomeReference
MCF7 XenograftPalbociclib60Not SpecifiedGreater tumor growth inhibition than single agents[5]
MCF7 XenograftEverolimus60Not SpecifiedGreater tumor growth inhibition than single agents[5]
ESR1 Mutant PDXPalbociclibNot SpecifiedNot SpecifiedGreater tumor growth inhibition than single agents[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and the typical experimental workflow for its preclinical evaluation in PDX models.

Elacestrant_Mechanism_of_Action cluster_cell ER+ Breast Cancer Cell cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ERα) Estrogen->ER Binds ERE Estrogen Response Element (ERE) ER->ERE Translocates and Binds Proteasome Proteasome ER->Proteasome Targeted for Degradation This compound This compound This compound->ER Binds Gene_Transcription Gene Transcription (e.g., PGR, TFF1, GREB1) ERE->Gene_Transcription Activates Cell_Proliferation Cell Proliferation and Tumor Growth Gene_Transcription->Cell_Proliferation Promotes Degradation ERα Degradation Proteasome->Degradation Degradation->Cell_Proliferation Inhibits PDX_Experimental_Workflow cluster_treatment Treatment Phase cluster_analysis Data Analysis Patient_Tumor Patient Tumor Tissue (ER+ Breast Cancer) Implantation Implantation into Immunodeficient Mice Patient_Tumor->Implantation PDX_Establishment PDX Model Establishment (Tumor Growth to P0) Implantation->PDX_Establishment Passaging Serial Passaging for Cohort Expansion (P1, P2...) PDX_Establishment->Passaging Treatment_Groups Randomization into Treatment Groups Passaging->Treatment_Groups Vehicle Vehicle Control Treatment_Groups->Vehicle Elacestrant_Mono This compound Monotherapy Treatment_Groups->Elacestrant_Mono Elacestrant_Combo This compound + Combination Agent Treatment_Groups->Elacestrant_Combo Tumor_Monitoring Tumor Volume Measurement (Twice Weekly) Vehicle->Tumor_Monitoring Elacestrant_Mono->Tumor_Monitoring Elacestrant_Combo->Tumor_Monitoring Endpoint End of Study (Tumor Harvest) Tumor_Monitoring->Endpoint Tumor_Growth_Curves Tumor Growth Curves Endpoint->Tumor_Growth_Curves Biomarker_Analysis Biomarker Analysis (Western, IHC, qPCR) Endpoint->Biomarker_Analysis

References

Methodological & Application

Elacestrant In Vitro Cell Proliferation Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacestrant is a pioneering oral selective estrogen receptor degrader (SERD) that functions as a potent antagonist of the estrogen receptor (ER). It competitively binds to ERα, a key driver in the proliferation of ER-positive (ER+) breast cancer, and induces its degradation through the proteasomal pathway.[1][2][3] This mechanism effectively blocks downstream signaling cascades, including the PI3K/AKT and MAPK pathways, which are critical for tumor growth.[1][4] Notably, this compound has demonstrated significant anti-tumor activity in preclinical models, including those with acquired resistance to other endocrine therapies and those harboring ESR1 mutations.[1][5][6][7]

These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound on the proliferation of breast cancer cell lines using a luminescent-based cell viability assay.

Data Presentation

The anti-proliferative activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values represent the concentration of the drug required to inhibit the biological process by 50%. The following tables summarize the reported in vitro efficacy of this compound in various contexts.

Parameter Cell Line Condition Value Reference
IC50ERα-48 nM[1]
IC50ERβ-870 nM[1]
EC50MCF-7Inhibition of ERα expression0.6 nM[1][8]
EC50MCF-7Inhibition of proliferation (E2-stimulated)4 pM[1]
GI50MCF-7Inhibition of cell growth0.028 nM[1]
Median IC50Cultured Circulating Tumor Cells-0.62 µM[7]

Table 1: In Vitro Efficacy of this compound in Breast Cancer Models

A direct comparison with fulvestrant, another SERD, in parental breast cancer cell lines showed that while both drugs effectively inhibited cell proliferation, the IC50 for this compound was on average 10-fold higher than for fulvestrant.[4] However, both values were within clinically achievable concentrations.[4] In models of acquired resistance to fulvestrant, this compound has been shown to retain its efficacy.[9]

Signaling Pathway

This compound's mechanism of action involves the targeted degradation of the estrogen receptor alpha (ERα), which disrupts the signaling cascade that promotes the proliferation of ER-positive breast cancer cells.

Elacestrant_Pathway cluster_cell ER+ Breast Cancer Cell This compound This compound ERa Estrogen Receptor α (ERα) This compound->ERa Binds to Proteasome Proteasome ERa->Proteasome Targeted for Degradation Nucleus Nucleus ERa->Nucleus Translocation Blocked Degradation ERα Degradation Proteasome->Degradation Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) Nucleus->Downstream Transcription Inhibited Proliferation Cell Proliferation Inhibited Downstream->Proliferation

This compound's Mechanism of Action

Experimental Protocols

The following is a detailed protocol for conducting an in vitro cell proliferation assay to evaluate the dose-response effect of this compound on breast cancer cell lines using the CellTiter-Glo® Luminescent Cell Viability Assay.

Materials
  • This compound compound

  • ER-positive breast cancer cell lines (e.g., MCF-7, T47D, HCC1428)

  • Phenol red-free cell culture medium (e.g., MEM or RPMI)

  • Charcoal-dextran stripped Fetal Bovine Serum (FBS)

  • Bovine insulin

  • 17β-estradiol

  • DMSO (for dissolving this compound)

  • 96-well opaque-walled cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Experimental Workflow

In Vitro Cell Proliferation Assay Workflow
Step-by-Step Procedure

  • Cell Culture Preparation:

    • Culture ER-positive breast cancer cell lines (e.g., MCF-7, T47D, HCC1428) in phenol red-free medium supplemented with 10% charcoal-dextran stripped FBS and 0.01 mg/mL bovine insulin.[9]

    • Incubate cells in this hormone-depleted medium for at least 72 hours prior to the assay to ensure estrogen deprivation.[9]

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well opaque-walled plates at a predetermined density. Seeding density should be optimized for each cell line to ensure logarithmic growth over the 7-day incubation period (e.g., 2000 cells/well for MCF7-LTED-Y537S, 5000 cells/well for HCC1428-LTED).[10]

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.

    • If investigating the effect of estradiol, prepare treatment media with and without 17β-estradiol (e.g., 0.01 nM or 1 nM).[9]

    • Remove the existing medium from the cell plates and add 100 µL of the prepared treatment media to the respective wells. Include vehicle control (DMSO) wells.

  • Incubation:

    • Incubate the treated plates for 7 days at 37°C in a 5% CO2 incubator.[9]

  • Cell Viability Measurement (CellTiter-Glo® Assay):

    • Equilibrate the 96-well plate and its contents to room temperature for approximately 30 minutes.[2]

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[2]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[2]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[2]

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from all readings.

    • Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Calculate the IC50/EC50 values by fitting a dose-response curve using a nonlinear regression model.[11]

References

Application Note & Protocol: Western Blot Analysis of Estrogen Receptor Alpha (ERα) Degradation by Elacestrant

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Elacestrant (Orserdu®) is a pioneering, orally bioavailable selective estrogen receptor degrader (SERD) approved for the treatment of postmenopausal women or adult men with estrogen receptor (ER)-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer.[1] Unlike selective estrogen receptor modulators (SERMs) that primarily antagonize the receptor, this compound functions through a dual mechanism: it not only blocks the transcriptional activity of ERα but also induces its degradation.[2][3] This degradation is mediated through the proteasomal pathway, leading to a reduction in the total number of functional receptors in cancer cells and thereby inhibiting tumor growth.[3][4] This mechanism is effective against both wild-type and mutant forms of the estrogen receptor, which often confer resistance to other endocrine therapies.[1][3]

Western blotting is a fundamental and indispensable technique to qualitatively and quantitatively assess the degradation of ERα following treatment with this compound. This application note provides a detailed protocol for performing Western blot analysis to monitor this compound-induced ERα degradation in breast cancer cell lines.

Mechanism of Action: this compound-Induced ERα Degradation

This compound binds to the estrogen receptor alpha (ERα), inducing a conformational change that marks the receptor for ubiquitination. This process tags the ERα protein for recognition and subsequent degradation by the 26S proteasome, effectively eliminating it from the cell. The reduction in ERα levels disrupts downstream estrogen-mediated signaling pathways that are critical for the proliferation and survival of ER-positive breast cancer cells.[3]

Elacestrant_Mechanism cluster_cell Cancer Cell This compound This compound ER_alpha ERα (Estrogen Receptor) This compound->ER_alpha Binds to ERα ER_this compound This compound-ERα Complex Signaling Downstream Signaling ER_alpha->Signaling Estrogen-driven Ub_ER Ubiquitinated ERα ER_this compound->Ub_ER Conformational change & Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ub_ER Proteasome 26S Proteasome Ub_ER->Proteasome Targeted for Degradation Degradation ERα Degradation Proteasome->Degradation Degradation->Signaling Inhibition Proliferation Tumor Growth & Proliferation Signaling->Proliferation

Caption: this compound binds ERα, leading to its ubiquitination and proteasomal degradation.

Quantitative Data Summary

Preclinical studies have demonstrated that this compound induces a dose-dependent degradation of ERα protein in various ER-positive breast cancer cell lines.[5] The table below summarizes representative findings on the efficacy of this compound in reducing ERα protein levels.

Cell LineTreatment TimeThis compound ConcentrationERα Degradation OutcomeReference
MCF-7 24-48 hours1 nM - 1000 nMDose-dependent decrease in ERα protein levels, similar to fulvestrant.[5]
T47D 24-48 hours1 nM - 1000 nMDose-dependent decrease in ERα protein levels.[5]
HCC1428 24-48 hours1 nM - 1000 nMMarked, dose-dependent decrease in ERα protein expression.[5]
MCF-7 24 hours5 nMERα protein degradation evident.[6]
Cultured CTCs 24 hours1 µMConcentration required for full ERα suppression.[6]

Experimental Workflow: Western Blot Analysis

The following diagram outlines the key steps for assessing this compound-induced ERα degradation using Western blot.

WB_Workflow start 1. Cell Culture & Treatment (e.g., MCF-7, T47D) Treat with this compound (Dose-Response) lysis 2. Cell Lysis Harvest cells & extract total protein using RIPA buffer + inhibitors start->lysis quant 3. Protein Quantification (e.g., BCA Assay) lysis->quant sds 4. SDS-PAGE Denature proteins & separate by size quant->sds transfer 5. Electrotransfer Transfer proteins to PVDF membrane sds->transfer blocking 6. Blocking Incubate with 5% non-fat milk or BSA transfer->blocking primary_ab 7. Primary Antibody Incubation Anti-ERα antibody (overnight at 4°C) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation HRP-conjugated secondary antibody primary_ab->secondary_ab detection 9. Chemiluminescent Detection Incubate with ECL substrate & image secondary_ab->detection analysis 10. Data Analysis Densitometry to quantify ERα bands Normalize to loading control (e.g., β-actin) detection->analysis

Caption: Workflow for Western blot analysis of ERα degradation by this compound.

Detailed Experimental Protocols

This section provides a comprehensive protocol for analyzing ERα degradation.

Part 1: Materials and Reagents
  • Cell Lines: ER-positive breast cancer cell lines (e.g., MCF-7, T47D, HCC1428).

  • Culture Media: Phenol-red free DMEM or RPMI-1640 supplemented with 10% charcoal-stripped fetal bovine serum (FBS).[5]

  • This compound: Prepare stock solutions in DMSO and dilute to final concentrations in culture media.

  • Lysis Buffer: RIPA buffer (150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0) or similar cell lysis buffer.

  • Inhibitors: Protease and phosphatase inhibitor cocktails (add fresh to lysis buffer before use).

  • Protein Assay: BCA Protein Assay Kit or equivalent.

  • Loading Buffer: 4x Laemmli sample buffer.

  • SDS-PAGE Gels: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris) or hand-casted gels.

  • Transfer Membrane: Polyvinylidene difluoride (PVDF) membrane.

  • Blocking Buffer: 5% (w/v) non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit or Mouse anti-ERα antibody (e.g., Thermo Fisher MA1-310, Cell Signaling Technology #49757).[7][8]

    • Mouse or Rabbit anti-β-actin or anti-GAPDH antibody (for loading control).

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

Part 2: Cell Culture and Treatment
  • Seeding: Seed MCF-7, T47D, or HCC1428 cells in 6-well plates in phenol-red free media supplemented with 10% charcoal-stripped FBS.[5]

  • Growth: Culture cells until they reach 70-80% confluency.

  • Treatment: Aspirate the media and replace it with fresh media containing various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) or a vehicle control (DMSO).

  • Incubation: Incubate the cells for a predetermined time course (e.g., 24 or 48 hours) at 37°C in a CO2 incubator.[5]

Part 3: Protein Extraction (Cell Lysis)
  • Wash: Place the 6-well plates on ice. Aspirate the media and wash the cells twice with ice-cold PBS.[9]

  • Lysis: Add 100-200 µL of ice-cold lysis buffer (with freshly added protease/phosphatase inhibitors) to each well.[10]

  • Scraping: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.[9]

  • Clarification: Centrifuge the lysate at 12,000-16,000 x g for 20 minutes at 4°C to pellet cell debris.[9]

  • Collection: Carefully transfer the supernatant (containing the soluble protein) to a new, pre-chilled tube. Store on ice for immediate use or at -80°C for long-term storage.

Part 4: Protein Quantification
  • Assay: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Normalization: Based on the concentrations, calculate the volume of lysate needed to ensure equal protein loading for each sample (typically 20-30 µg per lane).

Part 5: SDS-PAGE and Electrotransfer
  • Sample Preparation: Mix the calculated volume of lysate with 4x Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.[9]

  • Loading: Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel.

  • Electrophoresis: Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. ERα is approximately 66 kDa.[11]

Part 6: Immunoblotting and Detection
  • Blocking: After transfer, incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Wash the membrane 3 times for 5 minutes each with TBST. Incubate the membrane with the primary anti-ERα antibody (diluted in Blocking Buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

  • Washing: The next day, wash the membrane 3 times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

  • Final Washes: Wash the membrane 3-4 times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with ECL detection reagent for 1-5 minutes as per the manufacturer's protocol.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system.

Part 7: Stripping and Re-probing for Loading Control
  • Stripping (Optional): If necessary, strip the membrane using a mild stripping buffer to remove the ERα antibodies.

  • Re-probing: Block the membrane again and probe with a primary antibody for a loading control protein (e.g., β-actin, GAPDH) to confirm equal protein loading across all lanes. Follow steps 6.2 to 6.7.

Part 8: Data Analysis
  • Densitometry: Use imaging software (e.g., ImageJ) to quantify the band intensity for ERα and the corresponding loading control in each lane.

  • Normalization: Normalize the ERα band intensity to the intensity of its respective loading control band.

  • Analysis: Compare the normalized ERα levels across the different this compound concentrations to the vehicle control to determine the extent of dose-dependent degradation. Results can be plotted as a percentage of ERα remaining relative to the control.

References

Application Note & Protocol: Quantitative PCR for Measuring Elacestrant Target Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Elacestrant (Orserdu™) is a selective estrogen receptor degrader (SERD) approved for the treatment of postmenopausal women or adult men with estrogen receptor (ER)-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer.[1][2] As a SERD, this compound competitively binds to estrogen receptor-alpha (ERα), encoded by the ESR1 gene, inducing a conformational change that marks the receptor for proteasomal degradation.[3][4] This action blocks ER-mediated signaling and inhibits the transcription of downstream target genes responsible for cell proliferation.[1][5] This application note provides a detailed protocol for using quantitative real-time PCR (qPCR) to measure the mRNA expression levels of ESR1 and its key downstream target genes following treatment with this compound.

This compound Signaling Pathway

This compound functions by directly targeting ERα. It binds to the receptor, antagonizing its transcriptional activity and promoting its degradation via the proteasomal pathway.[1][4] This leads to a reduction in the expression of estrogen-responsive genes that drive tumor growth, such as Progesterone Receptor (PGR) and Cyclin D1 (CCND1).[3][5]

Elacestrant_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor α (ERα) This compound->ER binds & blocks Transcription Transcription Inhibition Proteasome Proteasome ER->Proteasome marked for degradation ERE Estrogen Response Element (ERE) ER->ERE normally binds to Degradation ERα Degradation Proteasome->Degradation TargetGenes Target Genes (PGR, CCND1, TFF1, etc.) ERE->TargetGenes drives transcription

Caption: this compound binds to ERα, leading to its degradation and inhibiting transcription of target genes.

Experimental Protocol

This protocol outlines the steps for treating ER-positive breast cancer cells with this compound and analyzing gene expression changes via SYBR Green-based qPCR.

Experimental Workflow

The overall workflow consists of cell culture and treatment, RNA isolation, conversion to cDNA, and finally, quantitative PCR analysis.

qPCR_Workflow arrow arrow A 1. Cell Culture & Treatment (e.g., MCF-7 cells) - Vehicle Control - this compound Treatment B 2. Total RNA Extraction A->B C 3. RNA Quantification & QC (e.g., NanoDrop) B->C D 4. Reverse Transcription (cDNA Synthesis) C->D E 5. Quantitative PCR (qPCR) - Target Genes (ESR1, PGR, CCND1) - Housekeeping Gene (e.g., GAPDH) D->E F 6. Data Analysis (ΔΔCt Method) E->F

Caption: Workflow for analyzing gene expression changes after this compound treatment using qPCR.

I. Materials and Reagents
  • Cell Line: ER-positive breast cancer cell line (e.g., MCF-7, T47D).

  • Reagents:

    • This compound (Orserdu™)

    • Vehicle control (e.g., DMSO)

    • Cell culture medium (e.g., DMEM) and supplements (FBS, penicillin-streptomycin)

    • TRIzol™ Reagent or RNA extraction kit

    • cDNA synthesis kit

    • SYBR Green qPCR Master Mix

    • Nuclease-free water

    • Validated qPCR primers (see Table 1)

Table 1: Validated Human qPCR Primer Sequences

Gene SymbolNCBI RefSeqForward Primer (5' to 3')Reverse Primer (5' to 3')Source
Target Genes
ESR1NM_000125GCTTACTGACCAACCTGGCAGAGGATCTCTAGCCAGGCACATTC[6]
PGRNM_000926GTCGCCTTAGAAAGTGCTGTCAGGCTTGGCTTTCATTTGGAACGCC[7]
CCND1NM_053056TCTACACCGACAACTCCATCCGTCTGGCATTTTGGAGAGGAAGTG[8]
TFF1NM_003225Commercially AvailableCommercially Available[4][9]
GREB1NM_014668Commercially AvailableCommercially Available[10][11]
Reference Genes
GAPDHNM_002046Commercially AvailableCommercially Available[12][13][14][15]
ACTBNM_001101Commercially AvailableCommercially Available[16][17][18][19]

Note: Using commercially available, pre-validated primer pairs is highly recommended to ensure specificity and efficiency.

II. Cell Culture and Treatment
  • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Seed cells in 6-well plates and allow them to adhere and reach 60-70% confluency.

  • Treat cells with the desired concentration of this compound (e.g., 100 nM) or an equivalent volume of vehicle control (DMSO).

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

III. RNA Extraction and Quantification
  • Lyse the cells directly in the culture plate using an appropriate volume of TRIzol™ Reagent (or the lysis buffer from a kit) and scrape the cells.

  • Isolate total RNA according to the manufacturer's protocol.[20][21][22]

  • Resuspend the final RNA pellet in nuclease-free water.

  • Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

IV. Reverse Transcription (cDNA Synthesis)
  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit with random hexamers or oligo(dT) primers, following the manufacturer's instructions.[20][23]

  • Dilute the resulting cDNA product with nuclease-free water (e.g., a 1:10 dilution) for use in the qPCR reaction.

V. Quantitative PCR (qPCR)
  • Prepare the qPCR reaction mix in a microcentrifuge tube on ice. For a single 20 µL reaction:

    • 10 µL of 2x SYBR Green qPCR Master Mix

    • 1 µL of Forward Primer (10 µM stock)

    • 1 µL of Reverse Primer (10 µM stock)

    • 2 µL of diluted cDNA template

    • 6 µL of Nuclease-free water

  • Aliquot the master mix into qPCR plate wells.

  • Add the cDNA template to the respective wells. Include a no-template control (NTC) for each primer set.

  • Seal the plate, centrifuge briefly, and place it in a real-time PCR instrument.

  • Run the following thermal cycling program (may require optimization):

    • Initial Denaturation: 95°C for 10 minutes

    • Cycling (40 cycles):

      • 95°C for 15 seconds (Denaturation)

      • 60°C for 1 minute (Annealing/Extension)

    • Melt Curve Analysis: Perform as per the instrument's default settings to verify product specificity.

Data Presentation and Analysis

Relative gene expression can be calculated using the Comparative CT (ΔΔCT) method .[1][3][24][25] This method normalizes the expression of the target gene to a reference (housekeeping) gene and compares the treated sample to the vehicle control.

  • Calculate ΔCT: Normalize the CT value of the target gene to the reference gene (GAPDH or ACTB). ΔC_T = C_T (Target Gene) - C_T (Reference Gene)

  • Calculate ΔΔCT: Normalize the ΔCT of the this compound-treated sample to the ΔCT of the vehicle control. ΔΔC_T = ΔC_T (Treated Sample) - ΔC_T (Control Sample)

  • Calculate Fold Change: Determine the relative expression level. Fold Change = 2^(-ΔΔC_T)

Example Data

The following tables show example data from a qPCR experiment analyzing gene expression in MCF-7 cells treated with 100 nM this compound for 48 hours.

Table 2: Raw CT Values (Mean of Triplicates)

SampleTarget GeneMean CTReference Gene (GAPDH)Mean CT
Vehicle Control ESR121.5GAPDH19.2
PGR23.8GAPDH19.1
CCND122.4GAPDH19.2
This compound (100 nM) ESR123.6GAPDH19.3
PGR26.9GAPDH19.2
CCND124.8GAPDH19.3

Table 3: Relative Quantification using ΔΔCT Method

Target GeneSampleΔCT (CT Target - CT GAPDH)ΔΔCT (ΔCT Treated - ΔCT Control)Fold Change (2-ΔΔCT)
ESR1 Vehicle Control2.30-1.00 (Reference)
This compound4.302.000.25
PGR Vehicle Control4.70-1.00 (Reference)
This compound7.703.000.13
CCND1 Vehicle Control3.20-1.00 (Reference)
This compound5.502.300.20

References

Application Notes and Protocols for Elacestrant Dose-Response Curve Generation in MCF-7 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Elacestrant is an oral selective estrogen receptor degrader (SERD) that has demonstrated significant anti-tumor activity in estrogen receptor-positive (ER+) breast cancer models.[1][2] It functions by binding to the estrogen receptor (ERα), leading to its degradation via the proteasomal pathway, thereby inhibiting downstream signaling and cell proliferation.[2][3][4] This document provides a detailed protocol for generating a dose-response curve for this compound in the ER+ human breast cancer cell line, MCF-7, a common model for studying ER-positive breast cancer.

Mechanism of Action

This compound acts as a direct antagonist of the estrogen receptor and induces its degradation.[3] In ER+ breast cancer cells like MCF-7, this dual mechanism blocks estrogen-mediated transcriptional activation and subsequent cell proliferation.[2][4] this compound has been shown to cause a dose-dependent decrease in ERα protein expression and inhibit the transcription of ER target genes such as the progesterone receptor (PGR).[5][6]

This compound Signaling Pathway in MCF-7 Cells

Elacestrant_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estradiol Estradiol ERa_inactive ERα (Inactive) Estradiol->ERa_inactive Binds ERa_this compound ERα-Elacestrant Complex ERa_inactive->ERa_this compound ERa_dimer ERα Dimer ERa_inactive->ERa_dimer Dimerization & Nuclear Translocation This compound This compound This compound->ERa_inactive Binds Proteasome Proteasome ERa_this compound->Proteasome Targets for Degradation ERa_this compound->ERa_dimer Blocks Dimerization & Nuclear Translocation ERa_degradation ERα Degradation Proteasome->ERa_degradation ERE Estrogen Response Element (ERE) ERa_dimer->ERE Binds Gene_Transcription Gene Transcription (e.g., PGR, TFF1) ERE->Gene_Transcription Activates Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Promotes

Caption: this compound's mechanism of action in MCF-7 cells.

Quantitative Data Summary

The following table summarizes the reported potency of this compound in MCF-7 cells from various studies. The IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values can be influenced by experimental conditions, such as the presence of estradiol.

ParameterCell LineValueExperimental ConditionsReference
EC50MCF-70.6 nM48-hour incubation[3]
EC50MCF-74 pM48-hour incubation, E2-stimulated proliferation[6]
GI50MCF-7 LTED Y537C5 nMLong-term estrogen deprivation model[7]
IC50 RangeHCC1428-LTED (ER+/PR+/HER2-)0.17 to 4.6 nMPalbociclib sensitive and resistant lines[8]

Experimental Protocol: this compound Dose-Response in MCF-7 Cells

This protocol outlines the steps to determine the dose-dependent effect of this compound on the viability of MCF-7 cells using a luminescence-based cell viability assay.

Materials
  • MCF-7 cells

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Dulbecco's Modified Eagle Medium (DMEM), phenol red-free

  • Charcoal-stripped Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well clear bottom, white-walled microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Multichannel pipette

  • Luminometer

Methods

1. Cell Culture Maintenance:

  • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.
  • Passage cells upon reaching 70-80% confluency.

2. Preparation of this compound Stock and Dilutions:

  • Prepare a 10 mM stock solution of this compound in DMSO.
  • Perform serial dilutions of the this compound stock solution in phenol red-free DMEM with charcoal-stripped FBS to achieve the desired final concentrations (e.g., a range from 0.01 pM to 1 µM). A vehicle control containing the same final concentration of DMSO should also be prepared.

3. Cell Seeding:

  • For the assay, use phenol red-free DMEM with charcoal-stripped FBS to minimize the influence of estrogenic compounds.[5]
  • Harvest MCF-7 cells using Trypsin-EDTA and resuspend in the assay medium.
  • Perform a cell count and adjust the cell density.
  • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium.
  • Incubate the plate for 24 hours to allow for cell attachment.[5]

4. Treatment with this compound:

  • After the 24-hour incubation, carefully remove the medium.
  • Add 100 µL of the prepared this compound dilutions (and vehicle control) to the respective wells.
  • Incubate the plate for 48 to 72 hours.[3][5]

5. Cell Viability Assay (CellTiter-Glo®):

  • Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.
  • Add 100 µL of CellTiter-Glo® reagent to each well.
  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
  • Measure the luminescence using a luminometer.

6. Data Analysis:

  • Subtract the background luminescence (wells with medium only).
  • Normalize the data to the vehicle-treated control wells (representing 100% viability).
  • Plot the percentage of cell viability against the logarithm of the this compound concentration.
  • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to fit the data and determine the IC50 value.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Maintain MCF-7 Cell Culture C Seed Cells in 96-well Plate A->C B Prepare this compound Serial Dilutions E Treat Cells with this compound B->E D Incubate for 24h C->D D->E F Incubate for 48-72h E->F G Perform CellTiter-Glo Assay F->G H Measure Luminescence G->H I Normalize Data & Plot Dose-Response Curve H->I J Calculate IC50 Value I->J

Caption: Workflow for generating an this compound dose-response curve.

References

Application Notes and Protocols: In Vitro Evaluation of Elacestrant in Combination with CDK4/6 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of resistance to endocrine therapies and CDK4/6 inhibitors (CDK4/6i) is a significant clinical challenge in the management of estrogen receptor-positive (ER+), HER2-negative (HER2-) breast cancer. Elacestrant, a novel oral selective estrogen receptor degrader (SERD), has demonstrated efficacy in patients who have progressed on prior endocrine and CDK4/6i therapies.[1] Preclinical in vitro studies are crucial for elucidating the mechanisms of action, identifying synergistic interactions, and informing clinical trial design. These notes provide detailed protocols for investigating the combination of this compound with CDK4/6 inhibitors (such as palbociclib, abemaciclib, and ribociclib) in breast cancer cell lines, including models of acquired CDK4/6i resistance.

Rationale for Combination Therapy

ER and cyclin-dependent kinases 4 and 6 are key drivers of proliferation in ER+ breast cancer. While CDK4/6 inhibitors block cell cycle progression from G1 to S phase, resistance can emerge through various mechanisms, often involving the reactivation of ER signaling. This compound, by promoting the degradation of the estrogen receptor, offers a distinct and complementary mechanism of action.[2] The combination of a SERD like this compound with a CDK4/6i aims to achieve a more profound and durable blockade of proliferative signaling, potentially overcoming or delaying the onset of resistance. Preclinical evidence suggests that breast cancer cells continue to rely on ER signaling for growth despite acquiring resistance to CDK4/6 inhibitors, providing a strong rationale for this combination approach.[3][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for the in vitro evaluation of this compound and CDK4/6 inhibitor combinations.

ER_CDK46_Pathway ER and CDK4/6 Signaling Pathway Inhibition cluster_0 Cell Membrane cluster_1 Nucleus Estrogen Estrogen ER ER Estrogen->ER Binds and Activates ERE Estrogen Response Element ER->ERE Binds to DNA Gene_Transcription Gene Transcription (e.g., Cyclin D) ERE->Gene_Transcription CyclinD Cyclin D Gene_Transcription->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Forms Complex pRb pRb CDK46->pRb Phosphorylates Rb E2F E2F pRb->E2F Releases E2F Cell_Cycle_Progression G1-S Phase Progression E2F->Cell_Cycle_Progression This compound This compound This compound->ER Degrades CDK46_Inhibitors CDK4/6 Inhibitors CDK46_Inhibitors->CDK46 Inhibits Experimental_Workflow In Vitro Combination Study Workflow cluster_0 Phase 1: Model Development cluster_1 Phase 2: In Vitro Assays cluster_2 Phase 3: Data Analysis Cell_Line_Selection Select ER+ Breast Cancer Cell Lines (e.g., MCF-7, T47D) Resistance_Induction Generate CDK4/6i-Resistant Cell Lines (Optional) Cell_Line_Selection->Resistance_Induction Cell_Viability Cell Viability/Proliferation Assay (e.g., CellTiter-Glo) Cell_Line_Selection->Cell_Viability Resistance_Induction->Cell_Viability Colony_Formation Colony Formation Assay Cell_Viability->Colony_Formation IC50_EC50 Calculate IC50/EC50 Values Cell_Viability->IC50_EC50 Western_Blot Western Blot Analysis Colony_Formation->Western_Blot qPCR qRT-PCR Analysis Western_Blot->qPCR Pathway_Analysis Analyze Protein/Gene Expression Changes Western_Blot->Pathway_Analysis qPCR->Pathway_Analysis Synergy_Analysis Synergy/Antagonism Analysis (e.g., Chou-Talalay) IC50_EC50->Synergy_Analysis

References

Application Notes and Protocols for In Vivo Evaluation of Elacestrant Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing in vivo animal models for the assessment of elacestrant's therapeutic efficacy. The protocols detailed below are based on established preclinical studies and are intended to assist in the design and execution of robust experiments to evaluate this compound as a single agent or in combination therapies for estrogen receptor-positive (ER+) breast cancer.

Introduction to this compound and In Vivo Models

This compound is an oral selective estrogen receptor degrader (SERD) that functions by binding to the estrogen receptor-alpha (ERα) and promoting its degradation via the proteasomal pathway.[1][2] This mechanism of action effectively blocks estrogen-driven growth signaling in ER+ breast cancer cells.[1][3] Preclinical evaluation of this compound's efficacy relies heavily on in vivo animal models that recapitulate key aspects of human ER+ breast cancer. Commonly utilized models include cell line-derived xenografts, such as those using the MCF-7 cell line, and patient-derived xenografts (PDXs), which may harbor specific mutations like those in the estrogen receptor 1 gene (ESR1) or exhibit resistance to other therapies like CDK4/6 inhibitors.[4][5][6]

This compound's Mechanism of Action Signaling Pathway

This compound competitively binds to ERα, inducing a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome.[2][3] This leads to a reduction in the overall levels of ERα within the cancer cell, thereby inhibiting the transcription of estrogen-responsive genes that are critical for tumor proliferation and survival.[3][7] this compound has demonstrated the ability to overcome resistance mechanisms associated with ESR1 mutations, which can confer ligand-independent activation of the receptor.[3][5]

This compound binds to ERα, leading to its degradation and inhibiting downstream signaling for tumor growth.

Recommended In Vivo Animal Models

MCF-7 Xenograft Model

The MCF-7 cell line is a well-established ER+ human breast cancer cell line that is dependent on estrogen for growth. Xenografts of MCF-7 cells in immunocompromised mice are a standard model for evaluating the efficacy of endocrine therapies.

Patient-Derived Xenograft (PDX) Models

PDX models are generated by implanting tumor fragments from a patient directly into an immunodeficient mouse. These models are considered more clinically relevant as they better retain the heterogeneity and genetic characteristics of the original tumor.[8] PDX models are particularly valuable for studying this compound's efficacy in the context of specific genetic alterations, such as ESR1 mutations, or in tumors that have developed resistance to prior treatments like CDK4/6 inhibitors.[5][6]

Experimental Protocols

General Animal Husbandry and Care
  • Animal Strain: Female athymic nude mice (e.g., NU(NCr)-Foxn1nu or BALB/cAnNCrl-Foxn1nu) are commonly used.[4]

  • Acclimation: Animals should be acclimated for a minimum of 3-7 days prior to the start of the experiment.[4]

  • Housing: Mice should be housed in a controlled environment with a 12- to 14-hour light cycle, controlled temperature, and humidity.[4]

  • Diet and Water: Provide a complete diet and water ad libitum.[4]

  • Ethical Considerations: All animal study protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with national and international regulations.[4][9]

MCF-7 Xenograft Tumor Implantation Protocol
  • Estrogen Supplementation: 24 hours prior to cell implantation, subcutaneously implant a 17β-estradiol pellet (e.g., 0.18 mg/pellet, 90-day release) between the scapulae of each mouse.[4] This is crucial as MCF-7 tumor growth is estrogen-dependent.[10]

  • Cell Preparation: Culture MCF-7 cells in appropriate media. On the day of implantation, harvest and resuspend the cells in a 1:1 mixture of Matrigel and serum-free medium.[4]

  • Implantation: Inject 5 x 10^6 MCF-7 cells in a volume of 100-200 µL into the rear flank of each mouse.[4]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.[9]

  • Randomization: Once tumors reach a mean volume of approximately 150-200 mm³, randomize the mice into treatment groups based on tumor size.[4]

PDX Model Implantation Protocol
  • Tumor Fragment Implantation: Surgically implant patient-derived tumor fragments into the mammary fat pad (orthotopic) or subcutaneously in the flank of intact female athymic nude mice.[8][9]

  • Estrogen Supplementation: For ER+ PDX models, provide 17β-estradiol in the drinking water or via a slow-release pellet to support tumor growth.[9]

  • Tumor Growth and Randomization: Monitor tumor growth and randomize animals into treatment groups as described for the MCF-7 model.

This compound Administration Protocol
  • Formulation: this compound is administered by oral gavage.[4] The specific vehicle for formulation should be optimized for solubility and stability.

  • Dosing: Dosing can vary depending on the study design. Preclinical studies have used doses such as 60 mg/kg administered daily.[4][9]

  • Combination Therapy: For combination studies, other agents such as palbociclib or everolimus can also be administered via oral gavage.[4] Fulvestrant, used as a comparator, is typically administered via subcutaneous injection.[4]

Experimental Workflow Diagram

Experimental_Workflow Start Start: Animal Acclimation Estrogen Estrogen Pellet Implantation (for MCF-7) Start->Estrogen Implantation Tumor Cell/Fragment Implantation Estrogen->Implantation Monitoring Tumor Growth Monitoring Implantation->Monitoring Randomization Randomization into Treatment Groups Monitoring->Randomization Treatment Treatment Administration (this compound +/- Other Agents) Randomization->Treatment Data_Collection Data Collection: Tumor Volume, Body Weight Treatment->Data_Collection Endpoint End of Study: Tumor Excision, Pharmacodynamic Analysis Data_Collection->Endpoint

A typical workflow for in vivo efficacy studies of this compound.

Data Presentation and Analysis

Quantitative data from in vivo studies should be summarized in tables for clear comparison between treatment groups. Key efficacy endpoints to present include:

  • Mean Tumor Volume: Present the mean tumor volume ± standard error of the mean (SEM) for each treatment group over time.

  • Tumor Growth Inhibition (%TGI): Calculate the percent tumor growth inhibition to quantify the efficacy of the treatment compared to the vehicle control.

  • Tumor Regression: Report the number of tumors that regress in each treatment group.

  • Pharmacodynamic Biomarkers: Analyze excised tumors for changes in protein levels of ERα and progesterone receptor (PR) via methods like Western blot or immunohistochemistry (IHC).

Example Data Summary Tables

Table 1: Antitumor Activity of this compound in MCF-7 Xenografts

Treatment GroupDose and ScheduleMean Tumor Volume (mm³) at Day 27 ± SEMPercent Tumor Growth Inhibition (%TGI)
Vehicle-Data from study-
This compound60 mg/kg, daily, p.o.Data from studyCalculated value
FulvestrantDose from study, weekly, s.c.Data from studyCalculated value
This compound + Palbociclib60 mg/kg, daily, p.o. + DoseData from studyCalculated value
This compound + Everolimus60 mg/kg, daily, p.o. + DoseData from studyCalculated value

p.o. = oral gavage; s.c. = subcutaneous

Table 2: Efficacy of this compound in PDX Models with ESR1 Mutations

PDX ModelTreatment GroupMean Tumor Volume (mm³) at End of Study ± SEMPercent Change in Tumor Volume from Baseline
PDX-R1 VehicleData from studyData from study
This compoundData from studyData from study
WHIM43 VehicleData from studyData from study
This compoundData from studyData from study

Conclusion

The use of cell line-derived and patient-derived xenograft models provides a robust platform for the preclinical evaluation of this compound. The protocols and guidelines presented here offer a framework for conducting in vivo studies to assess the antitumor activity of this compound, both as a monotherapy and in combination with other targeted agents. Careful experimental design and data analysis are crucial for generating high-quality, reproducible results that can inform clinical development strategies.

References

Application Notes and Protocols for Elacestrant Administration in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacestrant is an oral selective estrogen receptor degrader (SERD) that has demonstrated significant anti-tumor activity in preclinical models of estrogen receptor-positive (ER+) breast cancer.[1][2] It functions by binding to the estrogen receptor-alpha (ERα), leading to its degradation through the proteasomal pathway and subsequently inhibiting downstream signaling crucial for tumor growth.[1][3] Notably, this compound has shown efficacy in models resistant to other endocrine therapies and those harboring ESR1 mutations.[1][4] This document provides detailed protocols and quantitative data for the administration and dosing of this compound in mouse xenograft models, intended to guide researchers in designing and executing preclinical efficacy studies.

Quantitative Data Summary

The following tables summarize the efficacy of this compound in various mouse xenograft models as reported in peer-reviewed studies.

Table 1: this compound Monotherapy in Cell Line-Derived Xenograft (CDX) Models

Xenograft ModelMouse StrainThis compound Dose (mg/kg)Administration Route & ScheduleTreatment DurationOutcome
MCF-7Athymic Nude30Oral (gavage), daily4 weeksComplete tumor growth inhibition[5]
MCF-7Athymic Nude60Oral (gavage), daily4 weeksComplete tumor growth inhibition[5]

Table 2: this compound Monotherapy in Patient-Derived Xenograft (PDX) Models

PDX ModelMouse StrainThis compound Dose (mg/kg)Administration Route & ScheduleTreatment DurationOutcome
MAXF-713 (ESR1/PIK3CA Wildtype)Athymic Nude60Oral (gavage), dailyNot SpecifiedSignificant tumor growth inhibition compared to vehicle[6]
CTG-1260Athymic Nude30Oral (gavage), daily56 daysSignificant tumor growth inhibition[4]
ST941-HI (Hormone-Independent)Ovariectomized Athymic Nude30Oral (gavage), dailyNot SpecifiedTumor growth inhibition[7]

Table 3: this compound in Combination Therapy (MCF-7 Xenograft Model)

Combination AgentThis compound Dose (mg/kg)Administration Route & ScheduleTreatment DurationOutcome
Everolimus60Oral (gavage), daily27 daysSignificantly greater tumor growth inhibition compared to this compound alone[5]
Palbociclib60Oral (gavage), daily27 daysSignificantly greater tumor growth inhibition compared to this compound alone[5]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound.

Elacestrant_Mechanism_of_Action cluster_cell Cancer Cell cluster_nucleus Estrogen Estrogen ER Estrogen Receptor (ERα) Estrogen->ER This compound This compound This compound->ER ER_Estrogen ER-Estrogen Complex ER->ER_Estrogen ER_this compound ER-Elacestrant Complex ER->ER_this compound Nucleus Nucleus ER_Estrogen->Nucleus Transcription Gene Transcription (Proliferation, Survival) ER_Estrogen->Transcription Proteasome Proteasome ER_this compound->Proteasome Ubiquitination Inhibition Inhibition of Transcription ER_this compound->Inhibition Degradation ERα Degradation Proteasome->Degradation Xenograft_Workflow start Start tumor_establishment Tumor Establishment (CDX or PDX) start->tumor_establishment tumor_growth Tumor Growth Monitoring tumor_establishment->tumor_growth randomization Randomization of Mice (Tumor Volume ~150-200 mm³) tumor_growth->randomization treatment Treatment Initiation (this compound or Vehicle) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring (2-3x/week) treatment->monitoring endpoint Study Endpoint Reached monitoring->endpoint euthanasia Euthanasia & Tissue Collection endpoint->euthanasia analysis Data Analysis euthanasia->analysis end End analysis->end

References

Application Notes and Protocols for Assessing Elacestrant Blood-Brain Barrier Penetration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Elacestrant is an oral selective estrogen receptor degrader (SERD) that has shown promise in the treatment of estrogen receptor (ER)-positive breast cancer. A critical aspect of its therapeutic potential, particularly for patients with or at risk of brain metastases, is its ability to cross the blood-brain barrier (BBB). These application notes provide detailed protocols for assessing the BBB penetration of this compound in animal models, focusing on an intracranial xenograft model and pharmacokinetic analysis.

This compound functions as both an antagonist and a degrader of the estrogen receptor.[1] By binding to the ER, it blocks estrogen-induced transcriptional activity and promotes the degradation of the receptor via the proteasome pathway.[1] This dual mechanism of action makes it a potent agent against ER-positive breast cancers. Studies have shown that this compound can cross the blood-brain barrier. In an MCF-7 intracranial metastases model, this compound concentrations in the tumor were approximately 60% of those in the plasma, and it significantly prolonged the survival of mice compared to fulvestrant.[2]

Key Experiments and Methodologies

This document outlines two primary experimental protocols:

  • Intracranial Xenograft Model: To evaluate the efficacy of this compound against brain metastases.

  • Pharmacokinetic Study: To quantify the concentration of this compound in the brain and plasma to determine the brain-to-plasma ratio.

Protocol 1: Intracranial Xenograft Model using MCF-7 Cells

This protocol describes the establishment of an intracranial tumor model using ER-positive MCF-7 breast cancer cells in immunodeficient mice to evaluate the efficacy of this compound.

Materials:

  • MCF-7 human breast cancer cell line

  • Female immunodeficient mice (e.g., BALB/c nude mice), 5-7 weeks old

  • Matrigel® Basement Membrane Matrix

  • 17β-Estradiol pellets (e.g., 0.72 mg/pellet, 60-day release)

  • Ketamine/xylazine anesthetic solution

  • Stereotaxic apparatus

  • Hamilton syringe with a 26-gauge needle

  • Bioluminescence imaging system (if using luciferase-tagged cells)

  • This compound formulation for oral gavage

  • Vehicle control

Experimental Workflow:

G cluster_prep Preparation cluster_tumor Tumor Implantation cluster_treatment Treatment and Monitoring cluster_endpoint Endpoint Analysis cell_culture MCF-7 Cell Culture cell_prep Prepare Cell Suspension in Matrigel cell_culture->cell_prep pellet_implant Estrogen Pellet Implantation injection Stereotaxic Intracranial Injection pellet_implant->injection cell_prep->injection randomization Tumor Establishment & Randomization injection->randomization treatment Oral Gavage: this compound or Vehicle randomization->treatment monitoring Monitor Tumor Growth (Bioluminescence) & Animal Health treatment->monitoring euthanasia Euthanasia at Endpoint monitoring->euthanasia tissue_collection Brain Tissue Collection euthanasia->tissue_collection analysis Histological Analysis tissue_collection->analysis

Caption: Workflow for the intracranial xenograft model experiment.

Procedure:

  • Estrogen Supplementation: One week prior to cell implantation, subcutaneously implant a 17β-estradiol pellet on the dorsal side of each mouse. This is crucial as MCF-7 cell growth is estrogen-dependent.

  • Cell Preparation: Culture MCF-7 cells in appropriate media. On the day of injection, harvest cells during the logarithmic growth phase and resuspend them in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^7 cells/mL.[3] Keep the cell suspension on ice.

  • Intracranial Injection:

    • Anesthetize the mouse using a ketamine/xylazine cocktail.

    • Secure the mouse in a stereotaxic frame.

    • Make a small incision in the scalp to expose the skull.

    • Using a Hamilton syringe, slowly inject 2-5 µL of the cell suspension into the right cerebral hemisphere at specific coordinates (e.g., 2 mm lateral to the sagittal suture, 1 mm anterior to the coronal suture, and a depth of 3 mm).

    • Slowly withdraw the needle and suture the scalp incision.

  • Tumor Growth Monitoring and Treatment:

    • Monitor tumor growth starting one week after injection, typically via bioluminescence imaging if using luciferase-expressing MCF-7 cells.

    • Once tumors are established (e.g., a detectable bioluminescent signal), randomize mice into treatment and control groups.

    • Administer this compound or vehicle control daily via oral gavage.

    • Monitor animal weight and general health throughout the study.

  • Endpoint and Tissue Collection:

    • The study endpoint is typically determined by tumor burden (as measured by bioluminescence), neurological symptoms, or significant weight loss.

    • At the endpoint, euthanize the mice and perfuse with saline.

    • Carefully excise the brains for histological analysis to confirm tumor growth and assess treatment effects.

Protocol 2: Pharmacokinetic Study of this compound in Mice

This protocol details the procedure for determining the concentration of this compound in the plasma and brain of mice at various time points after administration.

Materials:

  • Female immunodeficient mice

  • This compound formulation for oral gavage

  • Blood collection tubes (e.g., with K2-EDTA)

  • Saline for perfusion

  • Homogenizer

  • LC-MS/MS system

Experimental Workflow:

G cluster_dosing Dosing cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Analysis dosing Administer this compound via Oral Gavage euthanasia Euthanasia at Pre-defined Time Points dosing->euthanasia blood_collection Blood Collection (Cardiac Puncture) euthanasia->blood_collection perfusion Transcardial Perfusion with Saline euthanasia->perfusion plasma_sep Plasma Separation blood_collection->plasma_sep brain_collection Brain Extraction perfusion->brain_collection brain_homo Brain Homogenization brain_collection->brain_homo extraction Liquid-Liquid or Solid-Phase Extraction plasma_sep->extraction brain_homo->extraction lcms LC-MS/MS Analysis extraction->lcms pk_analysis Pharmacokinetic Analysis (Brain-to-Plasma Ratio) lcms->pk_analysis

Caption: Workflow for the pharmacokinetic study of this compound in mice.

Procedure:

  • Dosing: Administer a single dose of this compound to mice via oral gavage.

  • Sample Collection: At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours post-dose), euthanize a cohort of mice.

    • Immediately collect blood via cardiac puncture into EDTA-containing tubes.

    • Perform transcardial perfusion with cold saline to remove blood from the brain.

    • Excise the brain and rinse with cold saline. Blot dry and record the weight.

  • Sample Processing:

    • Plasma: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

    • Brain: Homogenize the brain tissue in a suitable buffer. Store the homogenate at -80°C until analysis.

  • Bioanalytical Method (General LC-MS/MS): A specific validated method for this compound in mouse tissues is not publicly available. The following is a general procedure based on methods for other small molecules.[4][5]

    • Extraction: Perform a liquid-liquid or solid-phase extraction of this compound from plasma and brain homogenate samples.[6] An internal standard should be added before extraction.

    • Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases such as acetonitrile and water with 0.1% formic acid.

    • Mass Spectrometry: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The precursor and product ion transitions for this compound would need to be optimized.

    • Quantification: Generate a standard curve using known concentrations of this compound in blank plasma and brain homogenate to quantify the concentrations in the study samples.

  • Data Analysis:

    • Calculate the concentration of this compound in plasma (ng/mL) and brain (ng/g).

    • Determine the brain-to-plasma concentration ratio (Kp) at each time point:

      • Kp = C_brain / C_plasma

Data Presentation

The quantitative data from these studies should be summarized in tables for clear comparison.

Table 1: Efficacy of this compound in Intracranial Xenograft Model

Treatment GroupMedian Survival (Days)Change in Tumor Bioluminescence (Fold Change vs. Vehicle)
Vehicle Control
This compound (Dose 1)
This compound (Dose 2)

Table 2: Pharmacokinetic Parameters of this compound in Mice

Time Point (hours)Mean Plasma Concentration (ng/mL)Mean Brain Concentration (ng/g)Brain-to-Plasma Ratio (Kp)
1
2
4
8
24

Mechanism of Action: this compound and the Estrogen Receptor Signaling Pathway

This compound exerts its anticancer effects by disrupting the estrogen receptor signaling pathway. The diagram below illustrates the classical genomic pathway and how this compound intervenes.

G cluster_pathway Estrogen Receptor Signaling Pathway Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds ER_complex Estrogen-ER Complex ER->ER_complex Degradation Proteasomal Degradation ER->Degradation Induces This compound This compound This compound->ER Binds to Dimerization Dimerization This compound->Dimerization Blocks ER_complex->Dimerization ERE Estrogen Response Element (ERE) Dimerization->ERE Binds to Transcription Gene Transcription ERE->Transcription Activates Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: this compound's dual mechanism of action on the ER pathway.

In the canonical pathway, estrogen binds to the ER, leading to dimerization, binding to Estrogen Response Elements (EREs) on DNA, and subsequent gene transcription that promotes cell growth.[7][8] this compound competes with estrogen for binding to the ER, thereby acting as an antagonist. Furthermore, upon binding, this compound induces a conformational change in the ER, marking it for ubiquitination and degradation by the proteasome.[1] This reduction in ER levels further inhibits the signaling pathway.

Conclusion

The protocols outlined provide a framework for the preclinical assessment of this compound's ability to penetrate the BBB and exert its therapeutic effects on intracranial tumors. The successful execution of these experiments will provide valuable data for the clinical development of this compound for patients with breast cancer brain metastases.

References

Troubleshooting & Optimization

elacestrant solubility and stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Elacestrant in Cell Culture

An Expert Guide for Researchers and Drug Development Professionals

This technical support guide provides detailed information, frequently asked questions (FAQs), and troubleshooting advice for researchers working with this compound. Our goal is to help you navigate the challenges related to its solubility and stability to ensure the accuracy and reproducibility of your cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A: The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][2][3][4][5] It is highly soluble in DMSO, with reported concentrations ranging from 60 mg/mL to 100 mg/mL.[1][2][3] Some protocols recommend using ultrasonication to facilitate dissolution.[2][5] It is critical to use fresh, anhydrous (moisture-free) DMSO, as hygroscopic (moisture-absorbing) DMSO can significantly reduce the solubility of the compound.[3][5]

Q2: What are the storage and stability guidelines for this compound powder and stock solutions?

A: Proper storage is crucial for maintaining the integrity of this compound.

  • Solid Powder: The solid (powder) form of this compound is stable for at least 3 to 4 years when stored at -20°C, sealed, and protected from moisture.[3][4]

  • DMSO Stock Solutions: Once dissolved in DMSO, stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[3] These aliquots are stable for up to 1 year when stored at -80°C or for 1 month at -20°C.[3]

Q3: My this compound precipitated when I diluted the DMSO stock into my cell culture medium. What should I do?

A: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like this compound.[6] This happens because the compound is poorly soluble in water. Here are steps to troubleshoot this problem:

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5% and not exceeding levels toxic to your specific cell line. A vehicle control with the same DMSO concentration should always be included in your experiments.[6]

  • Improve Mixing: Immediately after adding the DMSO stock to the medium, vortex or mix the solution vigorously to aid dispersion.

  • Use Pre-warmed Medium: Adding the DMSO stock to a pre-warmed (37°C) cell culture medium can sometimes help maintain solubility.

  • Prepare an Intermediate Dilution: Instead of diluting a highly concentrated stock directly into the full volume of media, create an intermediate dilution in a smaller volume of media first. This gradual decrease in DMSO concentration can prevent the compound from crashing out of the solution.

  • Sonication: If precipitation persists, brief sonication in a water bath can help redissolve the compound. However, be cautious as this may generate heat and potentially affect the stability of media components.

Q4: How stable is this compound in the final cell culture medium during incubation?

A: The stability of this compound in a complete cell culture medium (containing serum, salts, and other components) at 37°C over several days has not been extensively published. General best practices suggest that working solutions in aqueous media should be prepared fresh for each experiment.[7] Components in the media or changes in pH could potentially lead to degradation over time.[8][9][10] For long-term experiments, consider replacing the medium with freshly prepared this compound solution at regular intervals (e.g., every 24-48 hours).

Quantitative Data Summary

For quick reference, the following tables summarize the known solubility and stability data for this compound.

Table 1: Solubility of this compound

Solvent Form Concentration Notes Source(s)
DMSO Dihydrochloride 100 mg/mL (~188 mM) Use fresh, anhydrous DMSO; sonication may be needed. [2][3][5]
DMSO Free Base 60 mg/mL (~131 mM) Sonication is recommended. [1]
Water Dihydrochloride 25 - 50 mg/mL Sonication may be needed. [2][3][5][11]

| Ethanol | Dihydrochloride | 6 mg/mL | |[3] |

Note: this compound free base has very low aqueous solubility (0.00035 mg/mL)[11]. The dihydrochloride salt form significantly improves solubility.

Table 2: Storage and Stability of this compound

Form Solvent Storage Temperature Duration Notes Source(s)
Solid Powder N/A -20°C ≥ 3 years Keep sealed and protected from moisture. [3][4]
Stock Solution DMSO -80°C Up to 1 year Aliquot to avoid freeze-thaw cycles. [3]

| Stock Solution | DMSO | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. |[3] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for Cell Culture

This protocol provides a step-by-step method for preparing this compound solutions for treating cells in culture.

  • Prepare 10 mM DMSO Stock Solution:

    • Equilibrate the vial of solid this compound dihydrochloride (MW: 531.56 g/mol ) to room temperature before opening to prevent moisture condensation.

    • Aseptically weigh the desired amount of powder. For example, to make 1 mL of a 10 mM stock, weigh 5.32 mg.

    • Add the appropriate volume of sterile, anhydrous DMSO (e.g., 1 mL for 5.32 mg) to the powder.

    • Vortex thoroughly until the solid is completely dissolved. If needed, sonicate briefly in a room temperature water bath.

    • Visually inspect the solution to ensure there are no visible particles.

  • Store Stock Solution:

    • Dispense the stock solution into sterile, single-use aliquots (e.g., 20 µL) in microcentrifuge tubes.

    • Store aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[3]

  • Prepare Final Working Solution in Cell Culture Medium:

    • Thaw one aliquot of the 10 mM DMSO stock solution at room temperature.

    • Determine the final concentration needed for your experiment (e.g., 10 nM).

    • Perform serial dilutions in DMSO if a wide range of concentrations is needed.

    • Warm your cell culture medium to 37°C.

    • Dilute the DMSO stock (or intermediate dilution) into the pre-warmed medium to achieve the final concentration. Crucially, the final DMSO concentration should not exceed 0.5% (v/v) . For a 1:1000 dilution (e.g., adding 10 µL of a 10 µM stock to 10 mL of medium for a final 10 nM concentration), the final DMSO concentration will be 0.1%.

    • Mix immediately and thoroughly by inverting or vortexing gently.

    • Add the final working solution to your cells. Prepare this solution fresh before each use.[7]

Protocol 2: General Method for Assessing Compound Stability in Cell Culture Media

This protocol can be used to determine the stability of this compound in your specific cell culture medium over the course of an experiment.

  • Preparation: Prepare a working solution of this compound in your complete cell culture medium (including serum) at the highest concentration you plan to use in your assays.

  • Incubation:

    • Transfer the solution to a sterile flask or plate.

    • Incubate the solution under standard cell culture conditions (37°C, 5% CO₂).

  • Time-Point Sampling:

    • At various time points (e.g., 0, 2, 8, 24, 48, 72 hours), collect an aliquot of the incubated medium.

    • Immediately store the collected samples at -80°C until analysis to prevent further degradation.

  • Analysis:

    • Analyze the concentration of the parent this compound compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12][13]

  • Data Interpretation:

    • Plot the concentration of this compound versus time. A decrease in concentration over time indicates degradation.

    • This data will help you determine if the medium needs to be replaced during long-term cell culture experiments to maintain a consistent compound concentration.

Diagrams and Workflows

References

Elacestrant Preclinical Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the common off-target effects of elacestrant observed in preclinical studies. The following troubleshooting guides and FAQs are designed to address specific issues and questions that may arise during experimental work with this compound.

Troubleshooting and FAQs

Q1: We are observing unexpected effects in our cell-based assays that do not seem to be mediated by the estrogen receptor (ER). What are the known off-target interactions of this compound?

A1: In preclinical safety pharmacology studies, this compound was evaluated for its binding affinity against a broad panel of molecular targets to identify potential off-target interactions. A screening assay was conducted to assess the binding of this compound to 166 different molecular targets.

In this comprehensive screening, this compound, at a concentration of 1 µM, exhibited greater than 50% inhibition of binding for five of the 166 targets. However, it is important to note that these binding interactions did not translate into apparent functional effects in subsequent assessments. The specific identities of these five molecular targets are not publicly disclosed.

For your experiments, it is crucial to consider the concentration of this compound being used. If it is significantly higher than the established in vitro IC50 for ERα, the likelihood of observing off-target effects increases. We recommend performing appropriate control experiments to delineate ER-mediated versus potential off-target effects. This could include using ER-negative cell lines or co-treatment with a pure ER antagonist.

Q2: What is the selectivity profile of this compound for the estrogen receptor alpha (ERα) over the estrogen receptor beta (ERβ)?

A2: this compound demonstrates a preferential binding affinity for ERα over ERβ. This selectivity is a key aspect of its preclinical profile. The half-maximal inhibitory concentrations (IC50) for each receptor subtype are summarized in the table below.

TargetIC50 (nmol/L)
Estrogen Receptor α (ERα)48
Estrogen Receptor β (ERβ)870

This data indicates that this compound is approximately 18-fold more selective for ERα compared to ERβ.

Q3: Are there any known off-target effects of this compound on uterine tissue or bone in preclinical models?

A3: Preclinical studies have investigated the tissue-specific effects of this compound. In these studies, this compound did not stimulate endometrial proliferation, indicating a lack of uterotrophic effects. In fact, it was shown to antagonize the effects of estradiol in the uterus[1]. Conversely, this compound exhibited some agonist activity on bone in preclinical models. These findings suggest a degree of tissue-selective ER modulation.

Q4: Have any off-target effects on cardiac or ocular function been reported in preclinical studies?

A4: Preclinical safety assessments have specifically evaluated the potential for cardiac and ocular toxicities. The available data indicate that this compound is not associated with cardiac or ocular toxicity in these preclinical models.

Experimental Protocols

Protocol 1: Broad Panel Off-Target Binding Assay (General Methodology)

This protocol provides a general workflow for assessing the off-target binding of a compound like this compound using a competitive radioligand binding assay format.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound This compound Stock Solution Radioligand Radiolabeled Ligand Stock Incubation Incubate this compound, Radioligand, and Target Compound->Incubation Target Receptor/Enzyme Preparation Radioligand->Incubation Target->Incubation Filtration Separate Bound and Free Radioligand (e.g., Filtration) Incubation->Filtration Detection Quantify Bound Radioligand (e.g., Scintillation Counting) Filtration->Detection Inhibition Calculate Percent Inhibition of Radioligand Binding Detection->Inhibition IC50 Determine IC50 Value (if applicable) Inhibition->IC50

Caption: Workflow for a typical off-target radioligand binding assay.

Methodology:

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made to achieve the desired final assay concentrations.

  • Target Preparation: Membranes or purified proteins for each of the 166 molecular targets are prepared and stored under appropriate conditions.

  • Radioligand Preparation: A specific, high-affinity radiolabeled ligand for each target is diluted to a working concentration.

  • Assay Reaction: In a multi-well plate format, this compound (at a screening concentration, e.g., 1 µM), the radioligand, and the target preparation are combined in a suitable assay buffer. Control wells containing vehicle instead of this compound are included to determine 0% inhibition, and wells with a known saturating unlabeled ligand are used to determine 100% inhibition (non-specific binding).

  • Incubation: The assay plates are incubated for a defined period at a specific temperature to allow the binding reaction to reach equilibrium.

  • Separation: The bound radioligand is separated from the free radioligand. A common method is rapid filtration through a filter mat that traps the target-bound radioligand.

  • Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

  • Data Analysis: The percentage inhibition of radioligand binding by this compound is calculated for each target. For targets showing significant inhibition, follow-up dose-response curves are generated to determine the IC50 value.

Signaling Pathway Considerations

While specific off-target signaling pathways have not been elucidated due to the lack of functional effects observed in preclinical studies, it is important for researchers to be aware of the primary on-target pathway of this compound.

G This compound This compound ER Estrogen Receptor α (ERα) This compound->ER Binds to Proteasome Proteasome ER->Proteasome Targeted for Degradation Degradation ERα Degradation Proteasome->Degradation Mediates Transcription ER-Mediated Gene Transcription Degradation->Transcription Prevents Proliferation Tumor Cell Proliferation Degradation->Proliferation Inhibits Transcription->Proliferation Drives

Caption: On-target mechanism of action of this compound.

This diagram illustrates that this compound's primary therapeutic effect is achieved by binding to ERα, leading to its degradation by the proteasome. This prevents ER-mediated gene transcription and subsequently inhibits tumor cell proliferation. Any potential off-target effects would involve interactions with other cellular components not depicted in this primary pathway.

References

Technical Support Center: Acquired Resistance to Elacestrant In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to elacestrant in their in vitro experiments. The information is based on preclinical studies investigating the mechanisms of resistance to this selective estrogen receptor degrader (SERD).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My ER-positive breast cancer cell line has developed resistance to this compound. What are the potential underlying mechanisms?

A1: Acquired resistance to this compound in vitro has been associated with several key mechanisms. The two most predominantly observed are:

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to promote their growth and survival, thereby bypassing their dependence on the ER pathway. Upregulation and activation of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Insulin-like Growth Factor 1 Receptor (IGF-1R) have been identified as key bypass pathways in this compound-resistant cells.[1][2]

  • Alterations in Estrogen Receptor (ER) Signaling: While this compound-resistant cells often show reduced levels of ER, they may not be entirely ER-negative.[1][2] Resistance can be associated with an upregulation of the pioneer transcription factor FOXA1.[1][2] FOXA1 can reprogram the ER transcriptional landscape, potentially leading to the expression of genes that promote cell survival and proliferation even in the presence of this compound.[3][4]

Q2: I suspect bypass pathway activation in my this compound-resistant cells. How can I confirm this?

A2: To confirm the activation of bypass signaling pathways, you can perform the following experiments:

  • Phospho-Receptor Tyrosine Kinase (RTK) Array: This allows for a broad screen of multiple phosphorylated (and therefore active) RTKs simultaneously. An increase in the phosphorylation of receptors like EGFR and IGF-1R in your resistant cells compared to the parental, sensitive cells would suggest the activation of these pathways.

  • Western Blotting: You can specifically probe for the phosphorylated and total protein levels of key downstream signaling molecules of the EGFR and IGF-1R pathways, such as AKT and ERK (MAPK). Increased phosphorylation of these proteins in resistant cells is a strong indicator of bypass pathway activation.[2]

  • Sensitivity to Pathway Inhibitors: Test the viability of your this compound-resistant cells in the presence of specific inhibitors for the suspected bypass pathways (e.g., an EGFR inhibitor like neratinib or an IGF-1R inhibitor like linsitinib). A dose-dependent decrease in cell viability upon treatment with these inhibitors would confirm the dependency of the resistant cells on these pathways.[1][2]

Q3: How can I investigate the role of FOXA1 in my resistant cell line?

A3: To investigate the involvement of FOXA1, you can:

  • Western Blotting and qRT-PCR: Compare the protein and mRNA expression levels of FOXA1 in your resistant and parental cell lines. A significant upregulation in the resistant cells would be a key finding.[2]

  • siRNA-mediated Knockdown: Use small interfering RNA (siRNA) to specifically knock down the expression of FOXA1 in your this compound-resistant cells. If FOXA1 is a driver of resistance, its knockdown should lead to a suppression of cell proliferation.[1][2]

  • Chromatin Immunoprecipitation (ChIP): ChIP-seq or ChIP-qPCR can be used to determine if FOXA1 is binding to new genomic regions in the resistant cells, potentially altering the transcriptional program.

Q4: My this compound-resistant cells still express ER. Does this mean this compound should still be effective?

A4: Not necessarily. While this compound-resistant cell lines can retain ER expression, the levels are often reduced.[1][2] More importantly, the activation of bypass signaling pathways or alterations in ER co-factors like FOXA1 can render the cells less dependent on ER for their survival and proliferation, thus leading to this compound resistance despite the presence of its target.

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro studies on this compound resistance.

Table 1: IC50 Values in this compound-Sensitive and -Resistant Cell Lines

Cell Line ModelCompoundParental IC50 (nM)Resistant IC50 (nM)Fold Change in ResistanceCitation
MCF7-LTEDY537CThis compound5N/AN/A[1]
Palbociclib-Resistant MCF7-LTEDY537CThis compoundN/A102[1]
MCF7-LTEDY537C ELRLinsitinib (IGF-1R inhibitor)N/A200N/A[1][2]
MCF7-LTEDY537C ELRNeratinib (EGFR/HER2 inhibitor)N/A500N/A[1][2]

N/A: Not available from the cited sources.

Table 2: Proteomic Changes in this compound-Resistant Cells

Cell Line ComparisonTotal Upregulated ProteinsTotal Downregulated ProteinsKey Upregulated Proteins/PathwaysCitation
MCF7-LTEDY537C ELR vs. Parental19722110FOXA1, EGFR, IGF-1R, ERBB2/EGFR, MAPK, and AKT oncogenic signatures[1][2]

Detailed Experimental Protocols

1. Generation of this compound-Resistant Cell Lines

This protocol describes a general method for generating this compound-resistant breast cancer cell lines in vitro.

  • Parental Cell Line: Start with an ER-positive breast cancer cell line (e.g., MCF7 or T47D).

  • Culture Medium: Use RPMI 1640 medium supplemented with 10% charcoal-stripped fetal bovine serum (DCC-FBS) to remove exogenous hormones. For some models, a low concentration of 17β-estradiol (E2), for example 0.1 nM, is added.[1]

  • Initial this compound Concentration: Determine the IC50 of this compound for your parental cell line using a cell viability assay. Begin the resistance induction by treating the cells with this compound at a concentration close to the IC50 value.

  • Dose Escalation: Gradually increase the concentration of this compound in the culture medium as the cells begin to recover and proliferate. This process can take several months. A final concentration of 1 µM this compound has been used to establish resistant lines.[1]

  • Maintenance of Resistant Lines: Once a resistant population is established, maintain the cells in a continuous culture with the highest tolerated concentration of this compound to ensure the stability of the resistant phenotype.

  • Verification of Resistance: Regularly perform cell viability assays to confirm the shift in the IC50 for this compound in the resistant line compared to the parental line.

2. Cell Proliferation (Viability) Assay

This protocol outlines the steps for a standard luminescence-based cell viability assay.

  • Cell Seeding: Plate the parental and resistant cells in 96-well plates at an appropriate density (e.g., 2,000-5,000 cells per well). Allow the cells to adhere for 24 hours.

  • Drug Treatment: Treat the cells with a serial dilution of this compound or other inhibitors. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plates for a period of 5-7 days.

  • Viability Measurement: Use a commercial luminescent cell viability assay kit (e.g., CellTiter-Glo®) according to the manufacturer's instructions. This assay measures ATP levels, which correlate with the number of viable cells.

  • Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells to calculate the percentage of cell viability. Plot the percentage of viability against the drug concentration and use a non-linear regression model to determine the IC50 value.[5]

3. Western Blotting for Protein Expression

This protocol provides a general workflow for assessing the expression of key proteins involved in this compound resistance.

  • Cell Lysis: Lyse the parental and resistant cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., ERα, p-EGFR, EGFR, p-IGF-1R, IGF-1R, p-AKT, AKT, p-ERK, ERK, FOXA1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Loading Control: Re-probe the membrane with an antibody against a housekeeping protein (e.g., β-actin, GAPDH, or vinculin) to ensure equal protein loading.[5]

Visualizations

Acquired_Resistance_to_this compound cluster_0 This compound-Sensitive ER+ Breast Cancer Cell cluster_1 This compound-Resistant ER+ Breast Cancer Cell Elacestrant_S This compound ER_S Estrogen Receptor (ER) Elacestrant_S->ER_S Binds & Degrades Elacestrant_R This compound ER_Signaling_S ER Signaling ER_S->ER_Signaling_S Proliferation_S Cell Proliferation & Survival ER_Signaling_S->Proliferation_S Drives ER_R Reduced ER Elacestrant_R->ER_R Binds & Degrades Bypass_Pathways Bypass Pathways (EGFR, IGF-1R) Downstream_Signaling Downstream Signaling (AKT, MAPK/ERK) Bypass_Pathways->Downstream_Signaling Activates FOXA1 Upregulated FOXA1 Altered_ER_Signaling Altered ER Signaling FOXA1->Altered_ER_Signaling Reprograms Proliferation_R Cell Proliferation & Survival Altered_ER_Signaling->Proliferation_R Contributes to Downstream_Signaling->Proliferation_R Drives

Caption: Mechanisms of acquired resistance to this compound.

Experimental_Workflow cluster_validation Validate Resistance cluster_investigation Investigate Mechanisms start Start with this compound-Sensitive ER+ Breast Cancer Cell Line develop_resistance Develop Resistance: Long-term culture with escalating doses of this compound start->develop_resistance resistant_line Established this compound-Resistant Cell Line develop_resistance->resistant_line ic50 Confirm increased IC50 (Cell Viability Assay) resistant_line->ic50 western Western Blot: - p-EGFR, p-IGF-1R, p-AKT, p-ERK - FOXA1, ER ic50->western proteomics Quantitative Proteomics ic50->proteomics inhibitor_assay Test sensitivity to EGFR/IGF-1R inhibitors ic50->inhibitor_assay sirna FOXA1 siRNA knockdown & proliferation assay ic50->sirna

Caption: Experimental workflow for studying this compound resistance.

Bypass_Signaling_Pathway This compound This compound ER Estrogen Receptor (ER) This compound->ER Inhibits/Degrades ER_pathway ER-mediated Transcription ER->ER_pathway Cell_Cycle_Progression_ER Cell Cycle Progression ER_pathway->Cell_Cycle_Progression_ER EGFR EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_RAF_MEK_ERK RAS/MAPK Pathway EGFR->RAS_RAF_MEK_ERK IGF1R IGF-1R IGF1R->PI3K_AKT IGF1R->RAS_RAF_MEK_ERK Cell_Survival Cell Survival PI3K_AKT->Cell_Survival Cell_Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Cell_Proliferation

Caption: Upregulation of bypass signaling pathways in this compound resistance.

References

troubleshooting inconsistent results in elacestrant experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with elacestrant. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General

  • Q1: What is the mechanism of action for this compound?

    • A1: this compound is a selective estrogen receptor degrader (SERD). It binds to the estrogen receptor-alpha (ERα), leading to a conformational change that marks the receptor for proteasomal degradation.[1] This dual action of antagonism and degradation blocks downstream estrogen signaling pathways, inhibiting the proliferation of ER-positive breast cancer cells.[1][2] this compound is also effective against certain ESR1 mutations that confer resistance to other endocrine therapies.[2][3]

  • Q2: How should I prepare and store this compound for in vitro experiments?

    • A2: this compound dihydrochloride is soluble in DMSO.[4] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. To avoid solubility issues and ensure consistency, it is crucial to use fresh DMSO and prepare fresh dilutions for each experiment. Long-term storage of the solid compound should be at -20°C.[1] Stock solutions in DMSO can be stored at -80°C for up to a year, but repeated freeze-thaw cycles should be avoided.[4]

  • Q3: What are the clinically achievable concentrations of this compound?

    • A3: In vitro studies have shown that the IC50 values for this compound are within the clinically achievable concentration range, which is typically between 100-300 nM.[5] However, the effective concentration can vary depending on the cell line and experimental conditions.

Cell Viability Assays (e.g., MTT, CellTiter-Glo)

  • Q4: My IC50 values for this compound are inconsistent between experiments. What could be the cause?

    • A4: Inconsistent IC50 values can arise from several factors:

      • Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Overly confluent or sparse cultures can lead to variability.

      • Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a stable stock solution.

      • Incubation Time: Use a consistent incubation time for drug treatment.

      • Solvent Concentration: The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level toxic to the cells (typically ≤ 0.1%).[6]

      • Assay Protocol: Strictly adhere to the manufacturer's protocol for the viability assay, paying close attention to incubation times and reagent volumes.

  • Q5: I am not observing a dose-dependent decrease in cell viability.

    • A5: This could be due to:

      • Incorrect Concentration Range: You may be using a concentration range that is too high or too low. A broad range of concentrations should be tested initially to determine the optimal range for your cell line.

      • Cell Line Resistance: The cell line you are using may be resistant to this compound. Consider using a positive control cell line known to be sensitive to this compound, such as MCF-7.

      • Experimental Error: Double-check all calculations and pipetting to ensure accuracy.

Western Blotting for ERα Degradation

  • Q6: I am not seeing a decrease in ERα protein levels after this compound treatment.

    • A6: Several factors could contribute to this:

      • Insufficient Treatment Time or Concentration: ERα degradation is time and concentration-dependent. Ensure you are using an adequate concentration of this compound and a sufficient incubation period. Some studies show significant degradation after 24 to 48 hours of treatment.

      • Poor Antibody Quality: Use a validated antibody specific for ERα.

      • Inefficient Protein Extraction: Ensure your lysis buffer and protocol are optimized for nuclear proteins like ERα.

      • Loading and Transfer Issues: Confirm equal protein loading by checking a loading control (e.g., GAPDH, β-actin) and verify efficient protein transfer to the membrane using Ponceau S staining.

  • Q7: I am observing multiple bands or non-specific bands for ERα.

    • A7: This may be due to:

      • Antibody Specificity: The primary antibody may be cross-reacting with other proteins. Try using a different, validated ERα antibody.

      • Blocking and Washing: Inadequate blocking or insufficient washing can lead to non-specific antibody binding. Optimize your blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and increase the number or duration of washes.[7]

      • Protein Degradation: Protease activity during sample preparation can lead to smaller, non-specific bands. Always use protease inhibitors in your lysis buffer and keep samples on ice.[7]

Quantitative PCR (qPCR) for ER Target Genes

  • Q8: I am not observing the expected downregulation of ER target genes (e.g., PGR, GREB1) after this compound treatment.

    • A8: Consider the following:

      • Suboptimal Treatment Conditions: The concentration or duration of this compound treatment may not be sufficient to induce a significant transcriptional response.

      • RNA Quality: Ensure the integrity of your extracted RNA. Use a method that yields high-quality, intact RNA.

      • Primer Efficiency: Validate your qPCR primers to ensure they have high amplification efficiency and specificity.

      • Reference Gene Stability: Use a stable reference gene for normalization that is not affected by this compound treatment in your experimental system.

Data Presentation

Table 1: In Vitro IC50 Values of this compound in Breast Cancer Cell Lines

Cell LineESR1 StatusIC50 (nM)Reference
MCF-7Wild-Type~5[8]
MCF-7 LTED Y537CY537C Mutation~5[8]
SUM44-LTED Y537SY537S Mutation~100[8]
Palbociclib-resistant MCF7-LTEDY537CY537C Mutation10[5]

Table 2: Effect of this compound on ER Target Gene Expression in MCF-7 Cells

GeneTreatment (100 nM this compound)Fold Change vs. VehicleReference
PGR24 hoursDownregulation[3]
TFF124 hoursDownregulation[3]
GREB124 hoursDownregulation[3]

Experimental Protocols

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.

  • Assay Procedure:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents by orbital shaking for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot for ERα Degradation

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Separate the protein lysates on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against ERα (and a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the ERα signal to the loading control.

Quantitative PCR (qPCR) for ER Target Gene Expression

  • RNA Extraction: Following this compound treatment, extract total RNA from the cells using a suitable RNA isolation kit.

  • RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by gel electrophoresis.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, your validated primers for the target and reference genes, and the synthesized cDNA.

  • Thermal Cycling: Perform the qPCR on a real-time PCR instrument.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to a stable reference gene.

Visualizations

Elacestrant_Signaling_Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Degradation Pathway Estrogen Estrogen ERα ERα Estrogen->ERα Binds & Activates ERE Estrogen Response Element ERα->ERE Translocates & Binds Proteasome Proteasome ERα->Proteasome Targeted for Degradation This compound This compound This compound->ERα Binds & Induces Conformational Change This compound->ERE Blocks Binding Transcription Transcription ERE->Transcription Initiates Cell Proliferation Cell Proliferation Transcription->Cell Proliferation Leads to Degraded ERα Proteasome->Degraded ERα Experimental_Workflow cluster_assays Downstream Assays start Start: ER+ Breast Cancer Cell Line seed_cells Seed Cells in Multi-well Plates start->seed_cells treat_cells Treat with this compound (Dose-response & Time-course) seed_cells->treat_cells viability Cell Viability Assay (e.g., CellTiter-Glo) treat_cells->viability western Western Blot (ERα Degradation) treat_cells->western qpcr qPCR (ER Target Genes) treat_cells->qpcr data_analysis Data Analysis (IC50, Protein Levels, Gene Expression) viability->data_analysis western->data_analysis qpcr->data_analysis results Results & Interpretation data_analysis->results Troubleshooting_Tree cluster_viability Cell Viability Assay cluster_western Western Blot cluster_qpcr qPCR start Inconsistent Results? ic50 Inconsistent IC50? start->ic50 Yes no_degradation No ERα Degradation? start->no_degradation Yes no_downregulation No Target Gene Downregulation? start->no_downregulation Yes check_seeding Check Cell Seeding Density & Health ic50->check_seeding check_reagents Verify Reagent Prep & Solvent Conc. ic50->check_reagents check_treatment Optimize Treatment Time & Concentration no_degradation->check_treatment check_antibody Validate Antibody & Protocol no_degradation->check_antibody check_rna Assess RNA Quality & Primer Efficiency no_downregulation->check_rna check_ref_gene Confirm Reference Gene Stability no_downregulation->check_ref_gene

References

impact of serum concentration on elacestrant activity in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing elacestrant in in vitro experiments. The following information addresses common challenges and questions related to the impact of serum concentration on this compound's activity.

Frequently Asked Questions (FAQs)

Q1: How does serum concentration in cell culture media affect the apparent activity of this compound?

A1: Serum, particularly fetal bovine serum (FBS), contains endogenous steroids, including estrogens. These estrogens can bind to the estrogen receptor (ER), the target of this compound. This creates a competitive environment, where this compound must compete with endogenous estrogens for ER binding. Consequently, higher concentrations of standard FBS can lead to a rightward shift in the dose-response curve, resulting in a higher apparent IC50 or EC50 value for this compound. This may be misinterpreted as reduced drug potency.

Q2: What is charcoal-stripped serum, and why is it recommended for in vitro studies with this compound?

A2: Charcoal-stripped serum is serum that has been treated with activated charcoal to remove small, lipophilic molecules, including steroid hormones like estradiol. Using charcoal-stripped serum is highly recommended for in vitro assays with this compound to create a hormone-depleted environment. This minimizes the confounding effects of endogenous estrogens, allowing for a more accurate assessment of this compound's direct effects on ER signaling and cell proliferation.

Q3: My this compound IC50 values are inconsistent across experiments. What could be the cause?

A3: Inconsistent IC50 values for this compound can arise from several factors, with serum variability being a primary suspect. Different lots of FBS can have varying levels of endogenous hormones, leading to experiment-to-experiment variability. Other potential causes include differences in cell passage number, cell seeding density, and the duration of drug exposure. To ensure consistency, it is crucial to use the same lot of charcoal-stripped serum for all related experiments and to standardize other experimental parameters.

Q4: Can components of serum other than estrogens affect this compound's activity?

A4: Yes, serum is a complex mixture containing growth factors, cytokines, and other signaling molecules that can influence cell proliferation and survival pathways. For instance, growth factors in serum can activate pathways like the PI3K/AKT/mTOR pathway, which can crosstalk with ER signaling. While this compound does not directly target these pathways, their activation can potentially modulate the cellular response to ER-targeted therapy.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Higher than expected IC50 value for this compound High concentration of endogenous estrogens in standard FBS competing with this compound for ER binding.Switch to charcoal-stripped FBS to remove endogenous hormones. If using standard FBS, be aware that IC50 values may be higher and less representative of this compound's intrinsic activity.
High variability in cell proliferation assays Inconsistent levels of hormones and growth factors between different lots of FBS.Standardize experiments by using a single lot of charcoal-stripped FBS. Perform a quality control check on new serum lots to ensure consistency.
This compound shows reduced ER degradation Presence of high levels of estrogens in the culture medium stabilizing the ER.Ensure the use of phenol red-free medium, as phenol red can have weak estrogenic activity. Use charcoal-stripped FBS to minimize estrogen levels.
Unexpected cell growth in control (vehicle-treated) wells Presence of growth-promoting factors and residual hormones in the serum.Use a lower concentration of charcoal-stripped FBS (e.g., 2.5% or 5%) if some serum is required for cell health. Ensure that a proper vehicle control is included in all experiments.

Quantitative Data on this compound In Vitro Activity

The following table summarizes key quantitative data for this compound's in vitro activity. Note that the specific values can be cell line and assay dependent.

Parameter Cell Line Value Experimental Conditions Impact of Increased Serum Concentration
EC50 (ER Degradation) MCF-7, T47D0.6 nM48-hour treatmentExpected to increase due to competitive binding of endogenous estrogens.
IC50 (ERα Binding) ERα48 nMCompetitive binding assayExpected to increase in the presence of competing estrogens from serum.
IC50 (ERβ Binding) ERβ870 nMCompetitive binding assayExpected to increase in the presence of competing estrogens from serum.
IC50 (Cell Proliferation) MCF-7Dependent on estradiol concentrationCell viability assayExpected to increase significantly in the presence of standard serum compared to charcoal-stripped serum.

Experimental Protocols

Cell Proliferation Assay (e.g., using CellTiter-Glo®)
  • Cell Seeding:

    • Culture ER-positive breast cancer cells (e.g., MCF-7) in their recommended growth medium.

    • Harvest cells and resuspend in phenol red-free medium supplemented with charcoal-stripped FBS (e.g., 5%).

    • Seed cells into 96-well plates at a predetermined optimal density and allow them to attach overnight.

  • Drug Treatment:

    • Prepare a serial dilution of this compound in phenol red-free medium with charcoal-stripped FBS.

    • Remove the seeding medium from the plates and add the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Incubate the plates for the desired duration (e.g., 5-7 days).

  • Data Acquisition:

    • Equilibrate the plates to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-only control.

    • Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

ER Degradation Assay (Western Blot)
  • Cell Culture and Treatment:

    • Seed cells (e.g., MCF-7) in 6-well plates in phenol red-free medium with charcoal-stripped FBS and allow them to attach.

    • Treat the cells with varying concentrations of this compound for a specified time (e.g., 24-48 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against ERα overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Activity cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Culture ER+ Cells (e.g., MCF-7) media_prep Prepare Phenol Red-Free Medium + Charcoal-Stripped FBS cell_culture->media_prep cell_seeding Seed Cells in Plates media_prep->cell_seeding drug_prep Prepare this compound Serial Dilutions treatment Treat Cells with this compound (Include Vehicle Control) cell_seeding->treatment drug_prep->treatment prolif_assay Cell Proliferation Assay (e.g., CellTiter-Glo) treatment->prolif_assay er_assay ER Degradation Assay (Western Blot) treatment->er_assay ic50 Calculate IC50 prolif_assay->ic50 er_quant Quantify ER Levels er_assay->er_quant signaling_pathway Impact of Serum on this compound's Mechanism of Action serum_estrogen Endogenous Estrogens (from standard FBS) er Estrogen Receptor (ER) serum_estrogen->er Binds and Activates This compound This compound This compound->er Binds and Blocks er_degradation ER Degradation This compound->er_degradation Induces proliferation Cell Proliferation er->proliferation Promotes er_degradation->proliferation Inhibits

References

Elacestrant & Metabolite Assay Interference: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter challenges with elacestrant and its metabolites in experimental assays. The following information is designed to help troubleshoot potential issues and answer frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways of this compound?

A1: this compound is primarily metabolized in the liver. The main enzyme responsible for its metabolism is Cytochrome P450 3A4 (CYP3A4), with minor contributions from CYP2A6 and CYP2C9.[1] The major metabolic pathways include:

  • N-dealkylation and N-demethylation: Removal of alkyl and methyl groups.[1]

  • Oxidation: This includes hydroxylation (addition of a hydroxyl group), oxidation to carboxylic acids, and dehydrogenation.[1]

  • Glucuronidation: This is a Phase II metabolic reaction where a glucuronic acid moiety is attached to the drug or its metabolites, making them more water-soluble for excretion.[1][2] Glucuronidated products of this compound have been observed in plasma.[1]

Q2: Are the metabolites of this compound pharmacologically active?

A2: The available literature does not extensively characterize the pharmacological activity of individual this compound metabolites. However, it is a common phenomenon for drug metabolites to retain some level of activity, have altered activity, or be inactive. Given that the metabolism of this compound involves modifications to its structure, it is plausible that some metabolites could have a different affinity for the estrogen receptor (ER) or other off-target proteins.

Q3: How can this compound metabolites potentially interfere with my experimental assays?

A3: this compound metabolites can potentially interfere with various assays in several ways:

  • Cross-reactivity in Immunoassays (e.g., ELISA): If your assay uses an antibody to detect this compound, metabolites with similar structural features might be recognized by the antibody, leading to an overestimation of the parent drug concentration.

  • Interference in Cell-Based Assays: Metabolites may possess their own biological activity (agonistic or antagonistic) on the target (e.g., estrogen receptor) or have off-target effects, confounding the interpretation of the results. Glucuronidated metabolites, while generally considered inactive and designed for excretion, could in some instances be cleaved back to a more active form by enzymes present in the cell culture media or cells.

  • Co-elution in Chromatographic Assays (e.g., LC-MS/MS): If the chromatographic method is not optimized, metabolites may co-elute with the parent drug, leading to inaccurate quantification due to ion suppression or enhancement in the mass spectrometer.

  • Non-specific Binding: Metabolites, particularly more lipophilic ones, might non-specifically bind to assay components like plates or tubing, which can affect assay accuracy and precision.

Troubleshooting Guides

Issue 1: Inconsistent or Higher-Than-Expected Results in an this compound ELISA

Possible Cause: Cross-reactivity of this compound metabolites with the detection antibody.

Troubleshooting Steps:

  • Confirm Antibody Specificity: If possible, obtain information from the antibody supplier regarding its cross-reactivity with known this compound metabolites.

  • Sample Pre-treatment: Consider a sample clean-up step to separate the parent drug from its more polar metabolites. Solid-phase extraction (SPE) with a carefully chosen sorbent and elution solvent can be effective.

  • Use a Confirmatory Method: Analyze a subset of your samples using a more specific method like LC-MS/MS to determine the concentrations of both this compound and its major metabolites. This will help you understand the extent of metabolite contribution to the ELISA signal.

Issue 2: Unexpected Biological Effects in a Cell-Based Assay

Possible Cause: The presence of active metabolites in the this compound sample or the generation of metabolites by the cells during the assay.

Troubleshooting Steps:

  • Use a High-Purity Standard: Ensure the this compound used in your experiments is of high purity and free from significant metabolite contamination.

  • Metabolically Incompetent Cell Lines: If you suspect your cells are metabolizing this compound, consider using a cell line with low or no expression of CYP3A4.

  • Inhibit Metabolism: Include a known inhibitor of CYP3A4 (e.g., ketoconazole) in your assay as a control condition to see if it alters the observed effect. Be mindful that the inhibitor itself should not interfere with the assay readout.

  • Analyze Cell Supernatant: Use LC-MS/MS to analyze the cell culture supernatant at the end of your experiment to check for the presence of this compound metabolites.

Issue 3: Poor Peak Shape or Inaccurate Quantification in LC-MS/MS Analysis

Possible Cause: Co-elution of this compound with one or more of its metabolites.

Troubleshooting Steps:

  • Optimize Chromatographic Separation:

    • Gradient Elution: Develop a gradient elution method with a suitable organic modifier (e.g., acetonitrile or methanol) and aqueous phase (e.g., water with formic acid or ammonium formate) to achieve better separation of compounds with different polarities.

    • Column Chemistry: Experiment with different column stationary phases (e.g., C18, C8, Phenyl-Hexyl) to exploit different retention mechanisms.

  • Mass Spectrometry Parameters:

    • Multiple Reaction Monitoring (MRM): Use highly specific MRM transitions for both this compound and its potential metabolites. This can help to distinguish between them even if they are not perfectly separated chromatographically.

    • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide very accurate mass measurements, which can help to identify and quantify this compound and its metabolites with a high degree of confidence.

Experimental Protocols

Protocol: Sample Preparation for LC-MS/MS Analysis of this compound and Metabolites from Plasma

This protocol provides a general framework. Optimization will be required based on the specific metabolites of interest and the available equipment.

  • Sample Thawing: Thaw plasma samples at room temperature.

  • Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of this compound).

    • Vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Injection: Inject a suitable volume (e.g., 5-10 µL) into the LC-MS/MS system.

Data Presentation

Table 1: Physicochemical and Metabolic Properties of this compound

PropertyValueReference
Molecular Formula C₂₉H₃₃F₂NO₂DrugBank
Molecular Weight 473.6 g/mol DrugBank
Primary Metabolizing Enzyme CYP3A4[1][3]
Minor Metabolizing Enzymes CYP2A6, CYP2C9[1]
Major Metabolic Pathways N-dealkylation, N-demethylation, Oxidation, Glucuronidation[1]
Plasma Protein Binding >99%[1]
Elimination Half-life 30-50 hoursDrugBank

Table 2: Potential this compound Metabolites and Their Expected Mass Shifts

Metabolic ReactionMass Shift (Da)Expected Polarity Change
Hydroxylation +15.99More polar
N-dealkylation Variable (e.g., -56.11 for a butyl group)Generally more polar
N-demethylation -14.02More polar
Oxidation to Carboxylic Acid +29.99 (from -CH₃ to -COOH)Significantly more polar
Glucuronidation +176.03Significantly more polar

Visualizations

Elacestrant_Metabolism This compound This compound PhaseI Phase I Metabolism This compound->PhaseI PhaseII Phase II Metabolism This compound->PhaseII Oxidative Oxidative Metabolites (Hydroxylated, etc.) PhaseI->Oxidative Dealkylated N-Dealkylated & N-Demethylated Metabolites PhaseI->Dealkylated CYP3A4 CYP3A4 (major) CYP2A6, CYP2C9 (minor) CYP3A4->PhaseI Oxidative->PhaseII Dealkylated->PhaseII Glucuronidated Glucuronidated Metabolites PhaseII->Glucuronidated UGTs UGTs UGTs->PhaseII Excretion Excretion Glucuronidated->Excretion Troubleshooting_Workflow start Inconsistent/Unexpected Assay Results check_assay_type What type of assay? start->check_assay_type immunoassay Immunoassay (ELISA) check_assay_type->immunoassay Immunoassay cell_based Cell-Based Assay check_assay_type->cell_based Cell-Based lcms LC-MS/MS check_assay_type->lcms LC-MS/MS cross_reactivity Suspect Metabolite Cross-Reactivity immunoassay->cross_reactivity active_metabolites Suspect Active Metabolites or Cellular Metabolism cell_based->active_metabolites coelution Suspect Metabolite Co-elution lcms->coelution antibody_spec Check Antibody Specificity cross_reactivity->antibody_spec sample_cleanup Implement Sample Clean-up (SPE) antibody_spec->sample_cleanup confirm_lcms Confirm with LC-MS/MS sample_cleanup->confirm_lcms high_purity Use High-Purity This compound active_metabolites->high_purity inhibit_cyp Inhibit CYP3A4 (Control) high_purity->inhibit_cyp analyze_supernatant Analyze Supernatant for Metabolites inhibit_cyp->analyze_supernatant optimize_chrom Optimize Chromatography (Gradient, Column) coelution->optimize_chrom optimize_ms Optimize MS Parameters (MRM, HRMS) optimize_chrom->optimize_ms

References

best practices for long-term storage of elacestrant powder and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for elacestrant. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for the long-term storage and handling of this compound powder and solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

A1: this compound powder should be stored under specific conditions to ensure its stability and integrity over time. For long-term storage, it is recommended to keep the powder at -20°C for up to three years. For shorter periods, storage at 4°C for up to two years is also acceptable.[1] The container should be tightly sealed and protected from light and moisture.[2][3]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is sparingly soluble in DMSO (1-10 mg/mL).[1] To prepare a stock solution, dissolve this compound powder in high-quality, anhydrous DMSO. It is advisable to purge the solvent with an inert gas before use. For long-term storage of stock solutions, it is recommended to store them at -80°C, which should maintain stability for at least one year. For shorter-term storage, -20°C is suitable for up to one month.[3][4] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.

Q3: What solvents can be used to dissolve this compound for in vivo studies?

A3: For in vivo experiments, this compound can be formulated in various solvent systems. A common formulation involves a multi-component system, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which can achieve a solubility of ≥ 2.5 mg/mL.[5] Another option is a solution of 10% DMSO in corn oil, also with a solubility of ≥ 2.5 mg/mL.[5] It is crucial to prepare these formulations fresh before each experiment.

Q4: Is this compound sensitive to light or moisture?

A4: Yes, this compound is sensitive to both light and moisture. The powder should be stored in a tightly sealed container, protected from light.[2] When preparing solutions, it is important to use anhydrous solvents and minimize exposure to ambient air and light. A recent study on the polymorphic forms of this compound dihydrochloride found that the stable anhydrous form can convert to a less stable hydrate form at high relative humidity (greater than 90%).[6][7]

Q5: What are the general safety precautions for handling this compound powder?

A5: this compound should be handled in a well-ventilated area, and the formation of dust and aerosols should be avoided.[2] It is recommended to use personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Avoid inhalation, and contact with skin and eyes.[2] In case of contact, rinse the affected area thoroughly with water.[2]

Troubleshooting Guide

Issue: this compound powder is difficult to dissolve in DMSO.

  • Possible Cause: The DMSO may have absorbed moisture, which can reduce the solubility of this compound.

  • Solution: Use fresh, anhydrous DMSO. Gently warming the solution to 37°C and vortexing can also aid in dissolution. Sonication at a low frequency can be used if the powder is still not dissolving.

Issue: The this compound solution appears cloudy or has precipitates after thawing.

  • Possible Cause 1: The concentration of the solution may be too high, leading to precipitation upon freezing and thawing.

  • Solution 1: Try preparing a more dilute stock solution. Before use, gently warm the vial to room temperature or 37°C and vortex to see if the precipitate redissolves.

  • Possible Cause 2: The solution may have undergone a freeze-thaw cycle that affected its stability.

  • Solution 2: It is always recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. If precipitation is observed, it is best to prepare a fresh solution.

Issue: The this compound solution has changed color.

  • Possible Cause: A color change may indicate degradation of the compound or contamination of the solution.

  • Solution: Do not use the solution. Discard it and prepare a fresh stock solution from the powder, ensuring that all handling and storage procedures are followed correctly.

Issue: Inconsistent results are observed in experiments using the same this compound stock solution.

  • Possible Cause 1: The stock solution may have degraded over time, even with proper storage.

  • Solution 1: Prepare a fresh stock solution. It is good practice to periodically prepare new stock solutions to ensure the consistency of experimental results.

  • Possible Cause 2: The compound may not be fully in solution, leading to inaccurate concentrations in the aliquots.

  • Solution 2: Ensure the powder is completely dissolved when preparing the stock solution. Before taking an aliquot for an experiment, allow the vial to come to room temperature and vortex briefly to ensure homogeneity.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Powder

Storage TemperatureDurationStability
-20°CUp to 3 yearsStable
4°CUp to 2 yearsStable

Data compiled from multiple supplier recommendations.[1]

Table 2: Recommended Storage Conditions for this compound Solutions

SolventStorage TemperatureDurationStability
DMSO-80°CUp to 1 yearStable
DMSO-20°CUp to 1 monthStable

Data compiled from multiple supplier recommendations.[3][4]

Table 3: Solubility of this compound in Various Solvents

SolventSolubility
DMSO≥ 2.5 mg/mL
10% DMSO in Corn Oil≥ 2.5 mg/mL
5% DMSO in 20% SBE-β-CD in saline≥ 2.87 mg/mL
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline≥ 2.5 mg/mL
Water~0.01 mg/mL (at pH 6.8)

Data compiled from multiple supplier datasheets.[5]

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay Using this compound

This protocol describes a general method for assessing the effect of this compound on the proliferation of ER+ breast cancer cell lines (e.g., MCF-7).

  • Cell Culture: Culture MCF-7 cells in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). On the day of the experiment, prepare serial dilutions of this compound in the cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control if applicable.

  • Incubation: Incubate the plates for the desired period (e.g., 48-72 hours).[4]

  • Proliferation Assessment: Measure cell proliferation using a suitable method, such as the MTT assay, CellTiter-Glo® Luminescent Cell Viability Assay, or by direct cell counting.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.

Protocol 2: In Vivo Xenograft Tumor Growth Study with this compound

This protocol provides a general framework for evaluating the anti-tumor activity of this compound in a mouse xenograft model.

  • Animal Model: Use immunodeficient mice (e.g., nude or NSG mice).

  • Tumor Cell Implantation: Subcutaneously inject ER+ breast cancer cells (e.g., MCF-7) into the flank of each mouse. It is often necessary to supplement the mice with estrogen to support tumor growth.

  • Tumor Growth Monitoring: Monitor tumor growth regularly by measuring the tumor dimensions with calipers.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • This compound Formulation and Administration: Prepare the this compound formulation for oral administration (e.g., in a vehicle of 10% DMSO and 90% corn oil).[5] Administer this compound orally to the treatment group at the desired dose and schedule (e.g., daily). The control group should receive the vehicle only.

  • Data Collection: Continue to monitor tumor volume and the body weight of the mice throughout the study.

  • Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

  • Data Analysis: Compare the tumor growth rates between the this compound-treated and control groups to evaluate the anti-tumor efficacy.

Visualizations

Elacestrant_Handling_Workflow This compound Handling and Solution Preparation Workflow cluster_powder This compound Powder cluster_solution This compound Solution cluster_experiment Experimental Use powder_storage Store at -20°C (long-term) or 4°C (short-term) Protect from light and moisture dissolve Dissolve in anhydrous DMSO powder_storage->dissolve aliquot Aliquot into single-use volumes dissolve->aliquot solution_storage Store at -80°C (long-term) or -20°C (short-term) aliquot->solution_storage thaw Thaw aliquot at room temperature solution_storage->thaw dilute Dilute to final concentration in appropriate medium/vehicle thaw->dilute use Use in experiment dilute->use

Caption: Workflow for handling this compound powder and preparing solutions.

Troubleshooting_Elacestrant_Solution Troubleshooting Guide for this compound Solutions cluster_precipitation Precipitation/Cloudiness cluster_color_change Color Change cluster_inconsistent_results Inconsistent Results start Issue with this compound Solution precipitate Precipitate observed start->precipitate color_change Solution changed color start->color_change inconsistent Inconsistent experimental results start->inconsistent warm_vortex Warm to RT/37°C and vortex precipitate->warm_vortex redissolves Precipitate redissolves? warm_vortex->redissolves use_solution Use solution redissolves->use_solution Yes prepare_fresh Prepare fresh, more dilute solution redissolves->prepare_fresh No discard Discard and prepare fresh solution color_change->discard check_homogeneity Ensure solution is homogeneous before use inconsistent->check_homogeneity prepare_new_stock Prepare a new stock solution check_homogeneity->prepare_new_stock

References

Technical Support Center: Mitigating Elacestrant-Induced Cytotoxicity in Non-Target Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating elacestrant. The focus is on addressing potential off-target cytotoxicity and providing actionable experimental guidance.

Frequently Asked Questions (FAQs)

Q1: What is the known off-target cytotoxicity profile of this compound in non-target cells?

A1: As of late 2025, specific preclinical studies detailing the cytotoxic effects of this compound on a wide range of non-target, healthy human cell lines are limited in publicly available literature. Most non-clinical research has focused on its potent anti-tumor activity in estrogen receptor-positive (ER+) breast cancer models.[1][2][3][4][5]

However, clinical trial data from studies such as EMERALD provide insights into its adverse event profile in humans. The most common side effects include musculoskeletal pain, nausea, increased cholesterol and triglycerides, fatigue, and vomiting.[6] While serious adverse events like cardiac or ocular toxicity have not been significantly noted with this compound, which has been a concern for other SERDs, monitoring for a range of off-target effects is crucial during preclinical development.[1]

Q2: What are the potential mechanisms of this compound-induced cytotoxicity in non-target cells?

A2: While specific mechanisms for this compound's off-target effects are not fully elucidated, we can hypothesize based on the known effects of other selective estrogen receptor degraders (SERDs) and common mechanisms of drug-induced toxicity. Potential mechanisms include:

  • Oxidative Stress: Many chemotherapeutic agents can increase the production of reactive oxygen species (ROS), leading to cellular damage.[7]

  • Mitochondrial Dysfunction: The mitochondria are common off-target sites for various drugs, and damage to them can impair cellular energy production and trigger apoptosis.[8]

  • Off-Target Kinase Inhibition: While this compound is selective for the estrogen receptor, high concentrations could potentially inhibit other kinases, leading to unforeseen cellular consequences.

  • Disruption of Normal Estrogen Signaling: In non-cancerous tissues that rely on estrogen signaling for normal function, the degradation of estrogen receptors could lead to adverse effects.

Q3: My non-target cells show reduced viability after this compound treatment. How can I determine the cause?

A3: A multi-parametric approach is recommended to dissect the mechanism of cytotoxicity. Consider the following assays:

  • Assess Apoptosis: Use assays for caspase-3/7/9 activity, or Annexin V/Propidium Iodide staining to determine if cells are undergoing programmed cell death.

  • Measure Oxidative Stress: Quantify intracellular ROS levels using probes like DCFDA.

  • Evaluate Mitochondrial Health: Measure the mitochondrial membrane potential (MMP) using dyes like TMRE or JC-1. A decrease in MMP is an early indicator of mitochondrial dysfunction.

  • Check for DNA Damage: Use assays like the comet assay or staining for γH2AX to assess for genotoxicity.

Q4: Are there any known strategies to protect non-target cells from this compound-induced cytotoxicity?

A4: While specific mitigation strategies for this compound are not established, general cytoprotective approaches can be tested. A promising strategy is the co-administration of antioxidants. N-acetylcysteine (NAC), a precursor to the endogenous antioxidant glutathione, has been shown to protect against drug-induced liver injury by replenishing glutathione stores and scavenging ROS.[9][10][11][12][13]

Another approach is the activation of the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response. Pre-treating cells with known Nrf2 activators may upregulate endogenous antioxidant defenses and enhance resistance to drug-induced oxidative stress.

Troubleshooting Guides

Issue 1: High variability in cytotoxicity assay results.

Potential Cause Troubleshooting Step
Uneven Cell Seeding Ensure a single-cell suspension before plating. After seeding, gently rock the plate in a cross pattern to ensure even distribution.
Edge Effects in Microplates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill these wells with sterile PBS or media.
Compound Precipitation Visually inspect the wells for any precipitate after adding this compound. If observed, consider using a lower concentration or a different solvent.
Inconsistent Incubation Times Standardize all incubation times precisely for all plates in an experiment.

Issue 2: Antioxidant co-treatment does not rescue cytotoxicity.

Potential Cause Troubleshooting Step
Cytotoxicity is not mediated by oxidative stress. Perform mechanistic assays (as described in FAQ 3) to determine if another pathway, such as direct mitochondrial toxicity or apoptosis, is the primary driver.
Incorrect antioxidant concentration or timing. Perform a dose-response curve for the antioxidant to find the optimal protective concentration. Also, experiment with pre-treatment, co-treatment, and post-treatment application of the antioxidant.
Antioxidant is not bioavailable to the relevant cellular compartment. Consider using antioxidants that target specific organelles, for example, MitoQ for mitochondria.

Quantitative Data Summary

Currently, there is a lack of published quantitative data on the cytotoxicity of this compound in a variety of non-target cell lines. The table below summarizes the known adverse reactions from the EMERALD clinical trial, providing an in-vivo context for potential off-target effects.

Table 1: Most Common Adverse Reactions in the EMERALD Trial (this compound vs. Standard of Care)

Adverse ReactionThis compound (n=239) - Any Grade (%)Standard of Care (n=239) - Any Grade (%)This compound (n=239) - Grade 3-4 (%)Standard of Care (n=239) - Grade 3-4 (%)
Musculoskeletal pain413971
Nausea35192.90.9
Fatigue26272.11.3
Vomiting1990.80.4
Decreased appetite15110.40.4
Diarrhea131300.4
Headache12100.40
Constipation12600
Abdominal pain1190.40.4
Hot flush11900

Data adapted from the EMERALD phase 3 trial results.

Experimental Protocols

Protocol 1: Assessing this compound-Induced Cytotoxicity using the MTT Assay

This protocol provides a method to determine the half-maximal inhibitory concentration (IC50) of this compound in a non-target cell line.

  • Cell Seeding:

    • Culture your non-target cell line of interest (e.g., primary human hepatocytes, iPSC-derived cardiomyocytes) to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh medium.

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations. Include a vehicle-only control.

    • Replace the medium in the 96-well plate with the medium containing the different concentrations of this compound.

    • Incubate for a relevant time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

    • After incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Incubate for at least 2 hours at 37°C (or overnight at room temperature).

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Evaluating Antioxidant Rescue of this compound-Induced Cytotoxicity

This protocol details how to test the ability of an antioxidant, such as N-acetylcysteine (NAC), to mitigate this compound's cytotoxicity.

  • Cell Seeding:

    • Follow step 1 from Protocol 1.

  • Pre-treatment with Antioxidant:

    • Prepare a range of concentrations of NAC in culture medium.

    • Replace the medium in the 96-well plate with the NAC-containing medium and incubate for a predetermined pre-treatment time (e.g., 2-4 hours).

  • Co-treatment with this compound and Antioxidant:

    • Prepare solutions of this compound at a fixed concentration (e.g., the IC50 or 2x IC50 value determined in Protocol 1) in medium that also contains the various concentrations of NAC.

    • Replace the medium from the pre-treatment step with the co-treatment medium.

    • Include control wells with:

      • Vehicle only

      • This compound only

      • NAC only (at the highest concentration)

    • Incubate for the same duration as in Protocol 1 (e.g., 24, 48, or 72 hours).

  • MTT Assay and Data Analysis:

    • Follow steps 3 and 4 from Protocol 1.

    • Analyze the data to determine if NAC co-treatment increases cell viability in the presence of this compound in a dose-dependent manner.

Visualizations

Below are diagrams of key signaling pathways potentially involved in this compound-induced off-target cytotoxicity.

Oxidative_Stress_Pathway This compound This compound (potential inducer) Mitochondria Mitochondria This compound->Mitochondria Off-target effect? ROS Reactive Oxygen Species (ROS)↑ Mitochondria->ROS CellularDamage Cellular Damage (Lipids, Proteins, DNA) ROS->CellularDamage Apoptosis Apoptosis CellularDamage->Apoptosis

Caption: Potential pathway of this compound-induced oxidative stress.

Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., from this compound) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1, GCL) ARE->Antioxidant_Genes NAC N-acetylcysteine (NAC) (Mitigating Agent) GSH Glutathione (GSH)↑ NAC->GSH promotes synthesis GSH->ROS neutralizes

Caption: Nrf2-mediated antioxidant response and NAC intervention.

Apoptosis_Pathway CellularStress Cellular Stress (e.g., Oxidative Damage) Mitochondria Mitochondria CellularStress->Mitochondria CytochromeC Cytochrome c (release) Mitochondria->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis leads to

Caption: Intrinsic apoptosis pathway activated by cellular stress.

References

Technical Support Center: Elacestrant in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing elacestrant in patient-derived xenograft (PDX) models of breast cancer.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an oral selective estrogen receptor degrader (SERD). It functions by binding to the estrogen receptor (ER), primarily ERα, leading to its degradation through the proteasomal pathway.[1] This disrupts downstream estrogen signaling, which is a key driver of proliferation in ER-positive (ER+) breast cancers. Unlike some other endocrine therapies, this compound has shown activity in models with estrogen receptor 1 (ESR1) mutations, which can confer resistance to aromatase inhibitors.

Q2: What are the key advantages of using PDX models to study this compound response?

Patient-derived xenograft (PDX) models are established by implanting tumor tissue from a patient directly into an immunodeficient mouse.[2][3] These models are known to better recapitulate the heterogeneity and molecular characteristics of the original human tumor compared to traditional cell line-derived xenografts.[2][4] This makes them a more predictive preclinical tool for evaluating the efficacy of anti-cancer agents like this compound and for studying mechanisms of response and resistance.

Q3: What are the common causes of variability in PDX response to this compound?

Variability in tumor response to this compound in PDX models can be attributed to several factors:

  • Inter-tumoral Heterogeneity: Different PDX models, derived from different patients, will have unique genetic and molecular profiles, leading to varied responses.

  • Intra-tumoral Heterogeneity: Even within a single PDX model, clonal diversity can lead to the emergence of resistant populations.

  • ESR1 Mutation Status: The presence and specific type of ESR1 mutation can influence sensitivity to this compound.[1][5] While this compound is effective in many ESR1-mutant models, the level of response can vary.

  • Tumor Microenvironment: Although PDX models are immunodeficient, the murine stromal component can evolve over passages and potentially influence drug response.[6]

  • Experimental Technique: Inconsistencies in tumor implantation, drug formulation and administration, and endpoint measurement can introduce variability.

Q4: What are some known mechanisms of resistance to this compound in PDX models?

Preclinical studies in cell line and PDX models suggest that resistance to this compound can emerge through the activation of alternative signaling pathways. Upregulation of receptor tyrosine kinases, such as EGFR and IGF-1R, has been identified as a potential mechanism of acquired resistance.[7][8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability in tumor growth within the same treatment group. 1. Inconsistent initial tumor fragment size. 2. Variation in tumor implantation site or technique. 3. Health status of the mice.1. Ensure tumor fragments for implantation are of a consistent size (e.g., 2-3 mm³). 2. Standardize the implantation site (e.g., subcutaneous in the flank or orthotopic in the mammary fat pad) and ensure consistent technique across all animals. 3. Closely monitor animal health and exclude any animals that show signs of illness not related to tumor burden.
Lack of expected anti-tumor response in an ER+ PDX model. 1. Incorrect drug formulation or administration. 2. Low or absent ER expression in the specific PDX model. 3. Intrinsic resistance of the PDX model. 4. Rapid metabolism of this compound in the host.1. Verify the formulation and administration protocol (see Experimental Protocols section). Ensure proper oral gavage technique to confirm delivery. 2. Confirm ER expression in the PDX model through immunohistochemistry (IHC) or Western blot.[9] 3. Characterize the genomic profile of the PDX model to identify potential resistance mechanisms (e.g., mutations in downstream signaling pathways). 4. While less common, consider pharmacokinetic analysis to ensure adequate drug exposure.
Acquired resistance to this compound during the study (tumor regrowth after initial response). 1. Emergence of a resistant clone. 2. Upregulation of bypass signaling pathways.1. Harvest resistant tumors for molecular analysis (e.g., sequencing, proteomics) to identify mechanisms of resistance. 2. Investigate the activation of receptor tyrosine kinases (e.g., EGFR, IGF-1R) via IHC or Western blot in the resistant tumors.[7][8] Consider combination therapy with inhibitors of these pathways in subsequent studies.
Inconsistent results between different experimental cohorts. 1. Passage number of the PDX model. 2. Genetic drift of the PDX model over time.1. Use PDX models within a consistent and limited passage number range for all comparative studies, as tumor growth rates can increase with passage number.[6] 2. Periodically re-characterize the PDX model to ensure its molecular and histological features remain stable and consistent with the original patient tumor.

Quantitative Data Summary

The following tables summarize the anti-tumor activity of this compound in various ER+ breast cancer PDX models as reported in preclinical studies.

Table 1: Single-Agent this compound Activity in ER+ PDX Models

PDX ModelESR1 Mutation StatusTreatment and DoseDuration of TreatmentOutcomeReference
MAXF-1398Y537NThis compound (30 mg/kg, oral, daily)42 days55% tumor volume reduction vs. vehicle[1]
MAXF-1398Y537NThis compound (60 mg/kg, oral, daily)42 days67% tumor volume reduction vs. vehicle[1]
ST2535-HID538GThis compound (30 mg/kg, oral, daily)~55 days79% tumor volume reduction vs. vehicle[1]
ST2535-HID538GThis compound (60 mg/kg, oral, daily)~55 days82% tumor volume reduction vs. vehicle[1]
CTG-1211-HID538GThis compound (30 mg/kg, oral, daily)~60 days30% tumor volume reduction vs. vehicle[1]
CTG-1211-HID538GThis compound (60 mg/kg, oral, daily)~60 days48% tumor volume reduction vs. vehicle[1]
ST941-HIY537SThis compound (10, 30, 60 mg/kg, oral, daily)64 daysSignificant tumor growth inhibition at all doses[5]
CTG-1260D538GThis compound (30 mg/kg, oral, daily)56 daysSignificant antitumor activity vs. vehicle[10][11]
ST986Not SpecifiedThis compound (30, 60, 120 mg/kg, oral, daily)~35 daysSignificant tumor growth inhibition at all doses[9]
MAXF-713Wild-TypeThis compound (30, 60, 120 mg/kg, oral, daily)~45 daysSignificant tumor growth inhibition at all doses[9]
HBCx-21Not SpecifiedThis compound (30, 60, 120 mg/kg, oral, daily)~28 daysSignificant tumor growth inhibition at all doses[9]

Table 2: this compound in Combination Therapy in ER+/PIK3CA-mutant PDX Models

PDX ModelESR1 Mutation StatusCombination TreatmentTumor Volume Inhibition (TVI) %Reference
HBxC-19Wild-TypeThis compound + MEN1611 (PI3K inhibitor)94.6[12]
CTG-2308Wild-TypeThis compound + MEN1611 (PI3K inhibitor)61.4[12]
CTG-1260MutatedThis compound + MEN1611 (PI3K inhibitor)86.9[12]

Experimental Protocols

1. PDX Model Implantation and Expansion

This protocol is a general guideline and may require optimization for specific PDX models.

  • Animal Model: Use immunodeficient mice such as NOD-scid gamma (NSG) or similar strains.

  • Tumor Tissue: Use cryopreserved or fresh patient tumor tissue. For implantation, tumor fragments should be minced into approximately 2-3 mm³ pieces.

  • Implantation:

    • Subcutaneous: Anesthetize the mouse. Make a small incision in the skin on the flank. Create a subcutaneous pocket using blunt dissection. Insert a single tumor fragment into the pocket. Close the incision with surgical clips or sutures.

    • Orthotopic (Mammary Fat Pad): Anesthetize the mouse. Make a small incision to expose the inguinal mammary fat pad. Create a small pocket in the fat pad and insert a tumor fragment. Suture the muscle layer and close the skin incision.

  • Monitoring: Monitor the mice for tumor growth by caliper measurements twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Passaging: When tumors reach a volume of approximately 1000-1500 mm³, euthanize the mouse and harvest the tumor. A portion of the tumor can be cryopreserved, fixed for histology, or used for subsequent passaging.

2. This compound Formulation and Administration

  • Formulation: this compound can be formulated for oral administration as a suspension. A commonly used vehicle is 0.5% methylcellulose in sterile water.[10]

    • To prepare a 3 mg/mL dosing solution, add the appropriate amount of this compound powder to the 0.5% methylcellulose solution.

    • Stir and sonicate the mixture to form a uniform suspension.[10]

    • Prepare fresh dosing solutions regularly.

  • Administration:

    • Administer this compound orally once daily via gavage.

    • The volume of administration should be based on the mouse's body weight (e.g., 10 mL/kg).

    • A typical dose range for efficacy studies in PDX models is 30-60 mg/kg.[1][9][10]

  • Control Group: The vehicle control group should receive the same volume of 0.5% methylcellulose without the active drug.

3. Assessment of Anti-Tumor Efficacy

  • Primary Endpoint: The primary endpoint is typically tumor growth inhibition. This is assessed by comparing the tumor volumes of the this compound-treated group to the vehicle-treated group over time.

  • Data Analysis: Data is often presented as the mean tumor volume ± standard error of the mean (SEM) for each group. Statistical analysis (e.g., ANOVA) can be used to determine the significance of the treatment effect.

  • Secondary Endpoints:

    • Immunohistochemistry (IHC): At the end of the study, tumors can be harvested and analyzed by IHC for biomarkers such as ER, progesterone receptor (PR), and Ki-67 (a proliferation marker) to assess the pharmacodynamic effects of this compound.[9]

    • Western Blot: Protein lysates from tumors can be analyzed by Western blot to quantify the degradation of ER and the expression of downstream target proteins.[13]

Visualizations

Estrogen_Signaling_Pathway Simplified Estrogen Receptor Signaling Pathway and this compound Action cluster_nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds Nucleus Nucleus ER->Nucleus Translocates Proteasome Proteasome ER->Proteasome Targeted for Degradation This compound This compound This compound->ER Binds and Induces Conformational Change ERE Estrogen Response Element (ERE) Nucleus->ERE Binds to Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Activates Degradation ER Degradation Proteasome->Degradation Mediates

Caption: this compound binds to ER, leading to its degradation and blocking downstream signaling.

PDX_Experimental_Workflow General Workflow for this compound Efficacy Studies in PDX Models Patient_Tumor Patient Tumor Tissue Implantation Implantation into Immunodeficient Mice Patient_Tumor->Implantation PDX_Establishment PDX Model Establishment (Tumor Growth to ~150-200 mm³) Implantation->PDX_Establishment Randomization Randomization into Treatment Groups PDX_Establishment->Randomization Treatment_Vehicle Vehicle Control (e.g., 0.5% Methylcellulose) Randomization->Treatment_Vehicle Treatment_this compound This compound Treatment (e.g., 30-60 mg/kg, oral, daily) Randomization->Treatment_this compound Monitoring Tumor Volume & Body Weight Monitoring (Twice Weekly) Treatment_Vehicle->Monitoring Treatment_this compound->Monitoring Endpoint Endpoint Analysis (e.g., Tumor Growth Inhibition) Monitoring->Endpoint Biomarker_Analysis Biomarker Analysis (IHC, Western Blot, Genomics) Endpoint->Biomarker_Analysis

Caption: Workflow for assessing this compound efficacy in PDX models.

Resistance_Pathway Potential this compound Resistance Mechanism This compound This compound ER_Signaling ER Signaling This compound->ER_Signaling Inhibits Proliferation Tumor Cell Proliferation & Survival ER_Signaling->Proliferation Drives RTK Receptor Tyrosine Kinases (e.g., EGFR, IGF-1R) Downstream_Signaling Downstream Pathways (e.g., PI3K/AKT, MAPK) RTK->Downstream_Signaling Activates Downstream_Signaling->Proliferation Drives (Bypass Mechanism)

Caption: Upregulation of RTK signaling can lead to this compound resistance.

References

Validation & Comparative

Elacestrant vs. Fulvestrant: A Comparative Analysis of Estrogen Receptor Degradation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elacestrant and fulvestrant are both classified as Selective Estrogen Receptor Degraders (SERDs), a class of drugs that antagonize the estrogen receptor (ER) and induce its degradation. This dual mechanism of action makes them critical therapeutic options in the treatment of ER-positive breast cancer. This guide provides a detailed comparison of the ER degradation efficiency of this compound and fulvestrant, supported by preclinical experimental data.

Mechanism of Action: ER Degradation Pathway

Both this compound and fulvestrant function by binding to the estrogen receptor, inducing a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome.[1][2] This process reduces the overall levels of ER protein within cancer cells, thereby abrogating estrogen-driven signaling pathways that promote tumor growth.

Mechanism of ER Degradation by SERDs SERD This compound or Fulvestrant ER Estrogen Receptor (ER) SERD->ER Binds to SERD_ER_Complex SERD-ER Complex (Conformational Change) ER->SERD_ER_Complex Ubiquitinated_ER Ubiquitinated ER SERD_ER_Complex->Ubiquitinated_ER Ubiquitin Ubiquitin Ubiquitin->SERD_ER_Complex Tags for degradation Proteasome Proteasome Ubiquitinated_ER->Proteasome Targets Degradation ER Degradation Proteasome->Degradation Mediates

Caption: General signaling pathway for ER degradation induced by SERDs.

Comparative Efficacy in ER Degradation

Preclinical studies have directly compared the ER degradation efficiency of this compound and fulvestrant in various breast cancer cell lines.

Quantitative Data Summary
Cell LineDrugConcentration (nM)ObservationReference
MCF-7 This compound1 - 1000Dose-dependent decrease in ER protein expression.[3]Bihani T, et al. (2017)[3]
Fulvestrant1 - 1000Dose-dependent decrease in ER protein expression, to a similar extent as this compound.[3]Bihani T, et al. (2017)[3]
T47D This compound1 - 1000Dose-dependent decrease in ER protein expression.[3]Bihani T, et al. (2017)[3]
Fulvestrant1 - 1000Dose-dependent decrease in ER protein expression, to a similar extent as this compound.[3]Bihani T, et al. (2017)[3]
HCC1428 This compound1 - 1000Dose-dependent decrease in ER protein expression.[3]Bihani T, et al. (2017)[3]
Fulvestrant1 - 1000Dose-dependent decrease in ER protein expression, to a similar extent as this compound.[3]Bihani T, et al. (2017)[3]
MCF-7 This compoundDose-dependentMeasurable increase in ER levels, possibly due to increased complex stability.Martin et al. (2022)[4]
FulvestrantDose-dependentDose-dependent reduction in ER levels.Martin et al. (2022)[4]

Note: The study by Bihani et al. (2017) provides Western blot images suggesting comparable degradation, while the study by Martin et al. (2022) reports conflicting findings for this compound in an in-cell western assay, highlighting the need for further investigation into the dynamics of this compound-ER interaction under different experimental conditions.

Experimental Protocols

A generalized experimental workflow for assessing ER degradation via Western blotting is outlined below.

Experimental Workflow for ER Degradation Assay cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_western_blot Western Blotting cluster_analysis Data Analysis Cell_Seeding Seed ER+ Breast Cancer Cells (e.g., MCF-7, T47D) Drug_Treatment Treat with this compound or Fulvestrant (Varying concentrations and time points) Cell_Seeding->Drug_Treatment Cell_Lysis Lyse cells to extract total protein Drug_Treatment->Cell_Lysis Quantification Quantify protein concentration (e.g., BCA assay) Cell_Lysis->Quantification SDS_PAGE Separate proteins by size (SDS-PAGE) Quantification->SDS_PAGE Transfer Transfer proteins to membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking Block non-specific binding sites Transfer->Blocking Primary_Ab Incubate with primary antibody (anti-ERα) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal using chemiluminescence Secondary_Ab->Detection Imaging Image the blot Detection->Imaging Densitometry Quantify band intensity (Densitometry) Imaging->Densitometry Normalization Normalize to loading control (e.g., β-actin, GAPDH) Densitometry->Normalization Comparison Compare ER levels across treatments Normalization->Comparison

Caption: A typical workflow for evaluating ER degradation by Western blot.
Detailed Methodology for ER Degradation Western Blot

1. Cell Culture and Treatment:

  • ER-positive breast cancer cell lines (e.g., MCF-7, T47D, HCC1428) are cultured in appropriate media.

  • Cells are seeded in multi-well plates and allowed to adhere.

  • Cells are then treated with varying concentrations of this compound or fulvestrant (e.g., 1 nM to 1000 nM) or vehicle control for a specified duration (e.g., 24, 48 hours).

2. Protein Lysate Preparation:

  • Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).

  • Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • The lysates are centrifuged to pellet cell debris, and the supernatant containing the total protein is collected.

3. Protein Quantification:

  • The total protein concentration in each lysate is determined using a bicinchoninic acid (BCA) assay or a similar protein quantification method to ensure equal loading for electrophoresis.

4. Gel Electrophoresis and Transfer:

  • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

  • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • The membrane is incubated with a primary antibody specific for ERα. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

6. Detection and Analysis:

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • The intensity of the ERα bands is quantified using densitometry software and normalized to the intensity of the corresponding loading control band to determine the relative ER protein levels.

Summary and Conclusion

Both this compound and fulvestrant are effective inducers of estrogen receptor degradation. Preclinical evidence from Western blot analyses in multiple breast cancer cell lines suggests that this compound degrades ER to a similar extent as fulvestrant.[3] However, some studies using different techniques have reported conflicting results, indicating that the interaction between this compound and the estrogen receptor may be complex and context-dependent.[4] Further head-to-head studies employing standardized, quantitative assays are warranted to definitively delineate the comparative ER degradation efficiency of these two important therapeutic agents. The provided experimental protocol offers a robust framework for conducting such comparative analyses.

References

A Head-to-Head In Vitro Comparison of Elacestrant and Tamoxifen in Estrogen Receptor-Positive Breast Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of elacestrant and tamoxifen, two key estrogen receptor (ER)-targeted therapies for breast cancer. This analysis is supported by experimental data on their mechanisms of action, efficacy in inhibiting cancer cell proliferation, and effects on ER signaling pathways.

This compound, a novel selective estrogen receptor degrader (SERD), and tamoxifen, a long-established selective estrogen receptor modulator (SERM), represent two distinct therapeutic strategies targeting the estrogen receptor alpha (ERα), a primary driver in the majority of breast cancers. While both drugs aim to disrupt ER signaling, their mechanisms of action and subsequent cellular effects differ significantly. Preclinical evidence suggests that this compound may offer advantages over tamoxifen, particularly in models of endocrine resistance.

Mechanism of Action: Degradation vs. Modulation

This compound is a pure ER antagonist that binds to ERα, inducing a conformational change that leads to the proteasomal degradation of the receptor. This effectively eliminates the primary target for estrogen-mediated cancer cell growth. In contrast, tamoxifen acts as a competitive inhibitor, binding to ERα and preventing estrogen from binding. However, tamoxifen can exhibit partial agonist activity in some tissues, and its long-term use can lead to the development of resistance, sometimes through mutations in the estrogen receptor gene (ESR1).

A study by Garner et al. demonstrated that this compound leads to the complete degradation of ERα in cultured breast tumor cell lines.[1] In tamoxifen-resistant MCF-7 breast cancer cells, this compound has been shown to retain its activity, indicating its potential to overcome this common clinical challenge.[2]

dot

cluster_this compound This compound (SERD) cluster_tamoxifen Tamoxifen (SERM) This compound This compound ER_alpha_E ERα This compound->ER_alpha_E Binds to Proteasome Proteasome ER_alpha_E->Proteasome Targets for Degradation ERα Degradation Proteasome->Degradation No_Transcription_E Inhibition of Gene Transcription Degradation->No_Transcription_E Tamoxifen Tamoxifen ER_alpha_T ERα Tamoxifen->ER_alpha_T Competitively binds to Estrogen Estrogen Estrogen->ER_alpha_T Blocked by Tamoxifen Transcription_T Gene Transcription (Potential for partial agonism) ER_alpha_T->Transcription_T

Figure 1. Comparative mechanism of action of this compound and tamoxifen.

Comparative Efficacy in Breast Cancer Cell Lines

A key study by Garner and colleagues reported that in ER-positive MCF-7 breast cancer cells, this compound demonstrated greater inhibition of tumor growth compared to both tamoxifen and another SERD, fulvestrant.[1] Furthermore, in a model of acquired tamoxifen resistance (MCF7-TAMR), this compound retained its ability to inhibit cell proliferation, highlighting its potential in later lines of therapy.[2]

Parameter This compound Tamoxifen Cell Line Reference
Growth Inhibition Greater inhibitionLess inhibitionMCF-7[1]
Activity in Tamoxifen-Resistant Cells ActiveIneffectiveMCF7-TAMR[2]

Table 1. Summary of Comparative In Vitro Efficacy

Impact on Estrogen Receptor and Target Gene Expression

The distinct mechanisms of this compound and tamoxifen result in different effects on ERα protein levels and the expression of estrogen-responsive genes.

ERα Degradation: Western blot analysis would be the standard method to visualize and quantify the degradation of ERα. This compound is expected to show a dose-dependent decrease in ERα protein levels. In contrast, tamoxifen, as a competitive inhibitor, would not be expected to cause significant degradation of the receptor.

Target Gene Expression: The expression of estrogen-responsive genes, such as Trefoil Factor 1 (TFF1, also known as pS2), is a key indicator of ER pathway activity. Quantitative real-time PCR (qPCR) is used to measure changes in gene expression. In a comparative study, this compound was shown to be more effective than fulvestrant at reducing the expression of several E-target genes, including TFF1, in MCF7 cells.[2] While a direct head-to-head comparison with tamoxifen in the same study is not available, tamoxifen's partial agonist properties could potentially lead to a less complete suppression or even a slight induction of some estrogen-responsive genes in certain contexts.[3]

Parameter This compound Tamoxifen Assay Reference
ERα Protein Level Dose-dependent degradationNo significant degradationWestern Blot[1]
TFF1 Gene Expression Strong suppressionVariable (potential for partial agonism)qPCR[2][3]

Table 2. Comparative Effects on ERα and Target Gene Expression

Experimental Protocols

The following are generalized protocols for the key in vitro experiments cited in this guide. Specific parameters may vary between studies.

Cell Proliferation (MTT) Assay

dot

Start Seed MCF-7 cells in 96-well plates Treat Treat with serial dilutions of This compound or Tamoxifen Start->Treat Incubate Incubate for 72 hours Treat->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 values Read->Analyze

Figure 2. Workflow for a typical MTT cell proliferation assay.

  • Cell Seeding: MCF-7 cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound or tamoxifen. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Cells are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle control, and IC50 values are determined from the dose-response curves.

Western Blot for ERα Degradation
  • Cell Lysis: MCF-7 cells are treated with various concentrations of this compound or tamoxifen for 24 hours. Cells are then washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody against ERα overnight at 4°C. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Quantitative Real-Time PCR (qPCR) for TFF1 Expression
  • RNA Extraction: MCF-7 cells are treated with this compound or tamoxifen for 24 hours. Total RNA is extracted using a commercial kit.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

  • qPCR Reaction: The qPCR reaction is performed using a SYBR Green master mix, cDNA template, and primers specific for TFF1 and a reference gene (e.g., GAPDH or ACTB).

  • Thermal Cycling: The reaction is run on a real-time PCR system with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: The relative expression of TFF1 is calculated using the ΔΔCt method, normalized to the reference gene, and expressed as a fold change relative to the vehicle-treated control.

Conclusion

The in vitro data strongly suggest that this compound and tamoxifen have distinct mechanisms of action on ERα in breast cancer cells. This compound acts as a SERD, leading to the degradation of ERα, while tamoxifen functions as a SERM, competitively inhibiting estrogen binding with the potential for partial agonist activity. Preclinical studies indicate that this compound may have superior anti-proliferative activity and can overcome tamoxifen resistance. These findings provide a strong rationale for the continued investigation of this compound as a valuable therapeutic option for patients with ER-positive breast cancer. Further head-to-head clinical trials will be essential to fully elucidate the comparative efficacy and safety of these two agents in a clinical setting.

References

Elacestrant and PI3K Inhibitors: A Synergistic Combination Against ER+ Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

The development of resistance to endocrine therapies remains a significant challenge in the management of estrogen receptor-positive (ER+) breast cancer. One of the key mechanisms driving this resistance is the upregulation of the PI3K/AKT/mTOR signaling pathway. This has led to the exploration of combination therapies that target both the ER and PI3K pathways. This guide provides a comparative overview of the synergistic effects of elacestrant, a novel oral selective estrogen receptor degrader (SERD), with PI3K inhibitors in breast cancer cells, supported by preclinical experimental data.

Quantitative Data Summary

The combination of this compound with PI3K inhibitors has demonstrated significant synergistic anti-tumor activity in various preclinical models of ER+ breast cancer, including those with acquired resistance to CDK4/6 inhibitors and those harboring ESR1 and PIK3CA mutations.

Table 1: In Vivo Efficacy of this compound in Combination with the PI3K Inhibitor MEN1611 in Patient-Derived Xenograft (PDX) Models
PDX ModelGenotypeTreatment GroupTumor Volume Inhibition (TVI) (%)Citation
HBxC-3 PIK3CA WT, ESR1 WTMEN161156.2[1][2]
This compound48.7[1][2]
Combination 71.7 [1][2]
HBxC-19 PIK3CA Mut, ESR1 WTCombination 94.6 [1][2]
CTG-2308 PIK3CA Mut, ESR1 WTCombination 61.4 [1][2]
CTG-1260 PIK3CA Mut, ESR1 MutMEN161163.2[1][2]
This compound52.3[1][2]
Combination 86.9 [1][2]

WT: Wild-Type, Mut: Mutant

Table 2: In Vivo Efficacy of this compound in Combination with the PI3Kα Inhibitor Alpelisib in ER+ Breast Cancer PDX Models
PDX ModelGenotypeFindingCitation
ER+ PDX ModelESR1 WTSignificant tumor growth inhibition with the combination.[3]
ER+ PDX ModelESR1 Y537S MutantSignificantly greater growth inhibition with the combination compared to either agent alone.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the context of this compound and PI3K inhibitor combination studies.

Cell Viability Assay (MTS Assay)

This assay is used to assess the effect of drug combinations on the metabolic activity of breast cancer cell lines, which is an indicator of cell viability.

Protocol:

  • Cell Plating: Seed breast cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound, a PI3K inhibitor (e.g., MEN1611 or alpelisib), and the combination of both. Include a vehicle-treated control group.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Synergy is often determined using the Bliss independence model or the Chou-Talalay method to calculate a combination index (CI).

Patient-Derived Xenograft (PDX) Model Study

PDX models are established by implanting tumor fragments from a patient into immunodeficient mice, providing a more clinically relevant in vivo model.

Protocol:

  • PDX Model Establishment: Implant tumor fragments from a patient with ER+ breast cancer, with known ESR1 and PIK3CA mutation status, subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID).

  • Tumor Growth and Passaging: Allow the tumors to grow. Once they reach a certain volume (e.g., 150-200 mm³), the tumors are harvested, fragmented, and passaged into a new cohort of mice for the efficacy study.

  • Treatment Groups: Once the tumors in the experimental cohort reach a predetermined size, randomize the mice into different treatment groups:

    • Vehicle control

    • This compound alone

    • PI3K inhibitor alone

    • This compound and PI3K inhibitor combination

  • Drug Administration: Administer the drugs at clinically relevant doses and schedules. For example, this compound is typically administered orally, daily.

  • Tumor Volume Measurement: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2.

  • Data Analysis: At the end of the study, calculate the Tumor Volume Inhibition (TVI) for each treatment group compared to the vehicle control. Statistical analysis is performed to determine the significance of the combination effect compared to single agents.

Visualizations

Diagrams illustrating the underlying biological rationale and experimental design are essential for a comprehensive understanding of the synergistic interaction between this compound and PI3K inhibitors.

Synergistic_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates ER_nucleus ER AKT->ER_nucleus Gene_Expression Gene Expression (Proliferation, Survival) mTOR->Gene_Expression Promotes Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER ER->ER_nucleus This compound This compound This compound->ER Degrades PI3Ki PI3K Inhibitor PI3Ki->PI3K Inhibits ER_nucleus->PI3K Activates ERE Estrogen Response Element (ERE) ER_nucleus->ERE Binds to ERE->Gene_Expression Initiates

Caption: Synergistic signaling pathway of this compound and PI3K inhibitors.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Breast Cancer Cell Lines (e.g., MCF-7) treatment_in_vitro Treat with this compound, PI3K Inhibitor, and Combination cell_culture->treatment_in_vitro viability_assay Cell Viability Assay (e.g., MTS) treatment_in_vitro->viability_assay synergy_analysis Synergy Analysis (e.g., CI Score) viability_assay->synergy_analysis end End synergy_analysis->end pdx_establishment Establish Patient-Derived Xenografts (PDX) randomization Randomize Mice into Treatment Groups pdx_establishment->randomization treatment_in_vivo Administer Drugs (Single agents and Combination) randomization->treatment_in_vivo tumor_measurement Measure Tumor Volume treatment_in_vivo->tumor_measurement efficacy_analysis Efficacy Analysis (e.g., TVI) tumor_measurement->efficacy_analysis efficacy_analysis->end start Start start->cell_culture start->pdx_establishment

Caption: Experimental workflow for a combination study.

Logical_Relationship ER_signaling ER Signaling (Estrogen-dependent growth) Dual_Inhibition Dual Pathway Inhibition ER_signaling->Dual_Inhibition PI3K_signaling PI3K Signaling (Growth factor-driven growth, Endocrine resistance) PI3K_signaling->Dual_Inhibition This compound This compound This compound->ER_signaling Blocks PI3Ki PI3K Inhibitor PI3Ki->PI3K_signaling Blocks Synergistic_Effect Synergistic Anti-Cancer Effect (Enhanced Apoptosis, Reduced Proliferation) Dual_Inhibition->Synergistic_Effect Leads to

Caption: Logical relationship of synergistic anti-cancer effects.

References

Elacestrant Demonstrates Robust Efficacy in CDK4/6 Inhibitor-Resistant Breast Cancer Models, Outperforming Standard Endocrine Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

New preclinical research provides compelling evidence for the efficacy of elacestrant, a novel oral selective estrogen receptor degrader (SERD), in overcoming resistance to CDK4/6 inhibitors in estrogen receptor-positive (ER+) breast cancer models. Studies show that this compound effectively inhibits tumor growth both as a monotherapy and in combination with other targeted agents, offering a promising therapeutic strategy for patients who have progressed on standard-of-care CDK4/6 inhibitor-based regimens.

This compound's unique mechanism of action, which involves binding to and degrading the estrogen receptor, has shown significant anti-tumor activity in various preclinical settings, including those with ESR1 mutations, a known driver of resistance to aromatase inhibitors.[1][2][3] This guide provides a comprehensive comparison of this compound's performance against other therapeutic alternatives, supported by experimental data and detailed methodologies.

Comparative Efficacy in CDK4/6i-Resistant In Vitro Models

A key study evaluated this compound's ability to inhibit the growth of various ER+ breast cancer cell lines that had developed resistance to the three approved CDK4/6 inhibitors: palbociclib, abemaciclib, and ribociclib. The results demonstrate that this compound maintains its potent anti-tumor activity in these resistant cell lines, irrespective of their ESR1 mutation status.

Cell LineESR1 StatusResistance toThis compound EC50 (nM)Fulvestrant EC50 (nM)
MCF7Wild-TypePalbociclibData not specifiedData not specified
T47DWild-TypeRibociclibData not specifiedData not specified
MCF7-ESR1-Y537SMutantAbemaciclibData not specifiedData not specified

Table 1: Comparative in vitro efficacy of this compound and fulvestrant in CDK4/6 inhibitor-resistant breast cancer cell lines. While specific EC50 values were not provided in the abstracts, the studies consistently report that this compound effectively inhibits the growth of these resistant cell lines.[4][5]

In Vivo Tumor Growth Inhibition in Patient-Derived Xenograft (PDX) Models

The anti-tumor activity of this compound was further validated in in vivo patient-derived xenograft (PDX) models established from patients whose tumors were resistant to CDK4/6 inhibitors. This compound, administered as a single agent, led to significant tumor growth inhibition. Notably, the combination of this compound with other targeted therapies, such as PI3K/mTOR inhibitors, resulted in even greater tumor regression.

PDX ModelTreatment GroupTumor Growth Inhibition (%)
CDK4/6i-Resistant PDX 1This compoundSignificant inhibition
CDK4/6i-Resistant PDX 1This compound + EverolimusGreater inhibition than monotherapy
CDK4/6i-Resistant PDX 2This compoundSignificant inhibition
CDK4/6i-Resistant PDX 2This compound + AlpelisibGreater inhibition than monotherapy

Table 2: Efficacy of this compound as a single agent and in combination in CDK4/6 inhibitor-resistant PDX models. The data indicates that this compound can serve as an effective endocrine therapy backbone for combination strategies to combat resistance.[4][6]

This compound's Mechanism of Action: A Dual Approach

This compound functions as a selective estrogen receptor degrader (SERD), exhibiting a dual mechanism of action.[2] It not only competitively binds to the estrogen receptor, antagonizing its function, but also induces a conformational change that marks the receptor for proteasomal degradation.[2][3] This leads to a reduction in the overall levels of estrogen receptor protein within the cancer cells, effectively shutting down the key signaling pathway that drives tumor growth in ER+ breast cancer.

Elacestrant_Mechanism_of_Action This compound's Dual Mechanism of Action cluster_0 Cell Cytoplasm cluster_1 Cell Nucleus This compound This compound ER Estrogen Receptor (ER) This compound->ER Binds to ER ER_this compound ER-Elacestrant Complex Proteasome Proteasome ER_this compound->Proteasome Targets for Degradation Degradation ER Degradation Proteasome->Degradation Gene_Transcription Estrogen-Responsive Gene Transcription Degradation->Gene_Transcription Inhibits Tumor_Growth Tumor Growth Degradation->Tumor_Growth Inhibits Gene_Transcription->Tumor_Growth Drives

Caption: this compound binds to the estrogen receptor, leading to its degradation and subsequent inhibition of tumor growth.

Experimental Protocols

The findings presented in this guide are based on the following experimental methodologies:

In Vitro Cell-Based Assays:

  • Cell Lines: CDK4/6 inhibitor-resistant cell lines were developed through long-term culture of ER+ breast cancer cell lines (e.g., MCF7, T47D) with increasing concentrations of palbociclib, abemaciclib, or ribociclib.

  • Proliferation Assays: Cell viability and growth inhibition were assessed using standard assays such as CellTiter-Glo. Cells were seeded in 96-well plates and treated with a dose range of this compound, fulvestrant, or vehicle control for 5-7 days.

  • Western Blotting: To confirm the mechanism of action, protein levels of the estrogen receptor and downstream targets were measured by Western blot analysis following treatment with this compound.

In Vivo Patient-Derived Xenograft (PDX) Models:

  • Model Establishment: Tumor fragments from patients with ER+, HER2- breast cancer who had progressed on CDK4/6 inhibitor therapy were implanted into immunocompromised mice.

  • Treatment: Once tumors reached a specified volume, mice were randomized to receive treatment with vehicle control, this compound (administered orally), and/or other targeted agents.

  • Efficacy Evaluation: Tumor volume was measured regularly to assess treatment efficacy. At the end of the study, tumors were excised for further analysis, including biomarker assessment.

Experimental_Workflow Preclinical Evaluation Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines CDK4/6i-Resistant Cell Lines Treatment_In_Vitro Treatment with this compound and Comparators Cell_Lines->Treatment_In_Vitro Assays Proliferation and Western Blot Assays Treatment_In_Vitro->Assays Data_Analysis_In_Vitro Determine EC50 and Protein Expression Assays->Data_Analysis_In_Vitro Data_Analysis_In_Vivo Assess Tumor Growth Inhibition PDX_Models CDK4/6i-Resistant PDX Models Treatment_In_Vivo Treatment with this compound (monotherapy and combination) PDX_Models->Treatment_In_Vivo Tumor_Measurement Tumor Volume Measurement Treatment_In_Vivo->Tumor_Measurement Tumor_Measurement->Data_Analysis_In_Vivo

Caption: Workflow for preclinical validation of this compound's efficacy in CDK4/6i-resistant models.

Conclusion

The available preclinical data strongly support the clinical development of this compound for patients with ER+ breast cancer that has become resistant to CDK4/6 inhibitors. This compound's potent activity in these resistant models, both as a single agent and in combination, suggests it could become a valuable component of the therapeutic arsenal for this patient population. Ongoing clinical trials, such as the EMERALD and ELEVATE studies, will further elucidate the clinical benefit of this compound in the post-CDK4/6i setting.[7][8][9]

References

Elacestrant's Stand Against Endocrine Resistance: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the cross-resistance profile of elacestrant, a novel oral selective estrogen receptor degrader (SERD), reveals a promising efficacy in breast cancer models and patients resistant to other endocrine therapies. This guide provides a comprehensive comparison of this compound with existing endocrine treatments, supported by key experimental data and detailed protocols for researchers, scientists, and drug development professionals.

This compound (Orserdu®) has emerged as a significant advancement in the treatment of estrogen receptor-positive (ER+), HER2-negative advanced or metastatic breast cancer. Its unique mechanism of action as an oral SERD that both antagonizes and degrades the estrogen receptor (ER) offers a new therapeutic avenue, particularly in the context of acquired resistance to other endocrine therapies. This guide dissects the available evidence on the cross-resistance between this compound and other widely used endocrine agents like fulvestrant, tamoxifen, and aromatase inhibitors (AIs).

Comparative Efficacy in Endocrine-Resistant Settings

The pivotal phase 3 EMERALD clinical trial provides the most robust clinical data on this compound's efficacy in patients previously treated with endocrine therapies, including a CDK4/6 inhibitor. The study demonstrated a statistically significant improvement in progression-free survival (PFS) for this compound compared to the standard of care (SOC), which included fulvestrant or an aromatase inhibitor.

Performance in Patients with Prior Endocrine Therapy

A key finding from the EMERALD trial is this compound's notable activity in patients with tumors harboring ESR1 mutations. These mutations are a well-established mechanism of acquired resistance to aromatase inhibitors.

Table 1: Progression-Free Survival in the EMERALD Trial (ESR1-mutated population)

Treatment ArmMedian PFS (months)Hazard Ratio (95% CI)12-Month PFS Rate (%)
This compound3.80.55 (0.39-0.77)26.8
Standard of Care (Fulvestrant or AI)1.98.2

Data from the EMERALD trial presented for the subgroup of patients with ESR1 mutations.[1]

Subgroup analyses of the EMERALD trial further delineate the cross-resistance profile of this compound.

Table 2: Median Progression-Free Survival (mPFS) in EMERALD Subgroups (ESR1-mutated)

Prior Therapy SubgroupThis compound mPFS (months)Standard of Care mPFS (months)Hazard Ratio (95% CI)
Prior Fulvestrant3.781.870.546 (0.387-0.768)
Prior Aromatase Inhibitor3.81.90.55 (0.39-0.77)
Prior CDK4/6i + AI8.61.90.41 (0.26-0.63)
Prior CDK4/6i + Fulvestrant5.31.9Not Reported

Data compiled from subgroup analyses of the EMERALD trial.[2][3]

These data suggest that this compound retains significant activity in patients whose disease has progressed on prior fulvestrant and aromatase inhibitors. The benefit is particularly pronounced in the ESR1-mutated population, a common scenario of resistance to AIs.

Preclinical Evidence of Overcoming Resistance

Preclinical studies in various breast cancer models have consistently demonstrated this compound's ability to overcome resistance to other endocrine therapies.

Table 3: Preclinical Activity of this compound in Endocrine-Resistant Models

Resistance ModelKey Findings
Fulvestrant-ResistantThis compound demonstrated anti-tumor activity in patient-derived xenograft (PDX) models of fulvestrant-resistant breast cancer.
Tamoxifen-ResistantPreclinical studies have shown that this compound can inhibit the growth of tamoxifen-resistant breast cancer cell lines.
CDK4/6 Inhibitor-ResistantThis compound exhibited growth-inhibitory activity in in vitro and in vivo models of resistance to CDK4/6 inhibitors, both in ESR1 wild-type and mutant backgrounds.[4][5][6]

These preclinical findings provide a strong rationale for the clinical efficacy of this compound observed in heavily pre-treated patient populations.

Signaling Pathways and Mechanisms of Action

To understand the basis of this compound's efficacy in resistant tumors, it is crucial to visualize the underlying signaling pathways.

Estrogen_Receptor_Signaling Estrogen Receptor Signaling and Endocrine Therapy Intervention Estrogen Estrogen ER Estrogen Receptor (ERα) Estrogen->ER Binds and Activates ERE Estrogen Response Element ER->ERE Binds to DNA Proteasome Proteasome ER->Proteasome Degradation Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Initiates Cell_Growth Tumor Growth Gene_Transcription->Cell_Growth Promotes Tamoxifen Tamoxifen (SERM) Tamoxifen->ER Competitively Binds (Antagonist in Breast) AIs Aromatase Inhibitors (AIs) AIs->Estrogen Blocks Production Fulvestrant Fulvestrant (SERD) Fulvestrant->ER Binds and Promotes Degradation This compound This compound (oral SERD) This compound->ER Binds and Promotes Degradation ESR1_Mutation ESR1 Mutation (Ligand-Independent Activation) ESR1_Mutation->ER Causes Constitutive Activation

Caption: ER signaling and points of therapeutic intervention.

This compound's dual mechanism of antagonizing and degrading the ER protein is effective even against the constitutively active ER resulting from ESR1 mutations, a key reason for its efficacy after AI failure.

Experimental_Workflow EMERALD Trial Workflow Patient_Population ER+/HER2- mBC 1-2 prior endocrine therapies Prior CDK4/6i Randomization Randomization (1:1) Patient_Population->Randomization Elacestrant_Arm This compound Randomization->Elacestrant_Arm SOC_Arm Standard of Care (Fulvestrant or AI) Randomization->SOC_Arm PFS_Analysis Progression-Free Survival (PFS) Analysis Elacestrant_Arm->PFS_Analysis SOC_Arm->PFS_Analysis Subgroup_Analysis Subgroup Analysis (ESR1 status, prior therapy) PFS_Analysis->Subgroup_Analysis

Caption: Simplified workflow of the EMERALD clinical trial.

Experimental Protocols

EMERALD Trial (NCT03778931)

The EMERALD trial was a randomized, open-label, multicenter, phase 3 study designed to evaluate the efficacy and safety of this compound compared to standard-of-care endocrine therapy.[7][8]

  • Patient Population: The study enrolled postmenopausal women and men with ER-positive, HER2-negative advanced or metastatic breast cancer who had received one or two prior lines of endocrine therapy, including one line with a CDK4/6 inhibitor.[7][8]

  • Randomization and Blinding: Patients were randomized in a 1:1 ratio to receive either this compound or the investigator's choice of SOC endocrine therapy (fulvestrant or an aromatase inhibitor). The trial was open-label.

  • Intervention:

    • This compound Arm: this compound was administered orally at a dose of 345 mg once daily.

    • Standard of Care Arm: The SOC arm consisted of either fulvestrant (500 mg intramuscularly on days 1 and 15 of cycle 1, and then on day 1 of each subsequent 28-day cycle) or an aromatase inhibitor (anastrozole 1 mg, letrozole 2.5 mg, or exemestane 25 mg orally once daily).

  • Stratification Factors: Patients were stratified by ESR1 mutation status (detected vs. not detected), prior treatment with fulvestrant (yes vs. no), and presence of visceral metastases (yes vs. no).[3]

  • Primary Endpoints: The co-primary endpoints were progression-free survival in the overall patient population and in the subgroup of patients with ESR1 mutations.

  • Statistical Analysis: The statistical analysis plan for the EMERALD trial is available for review. The trial was designed to have at least 90% power to detect a hazard ratio of 0.667 for PFS in all patients and at least 80% power to detect a hazard ratio of 0.610 for PFS in the ESR1-mutated subgroup.

The full, detailed protocol for the EMERALD trial (NCT03778931) is accessible through clinical trial registries.

Conclusion

This compound demonstrates a significant clinical benefit in patients with ER+/HER2- advanced or metastatic breast cancer who have developed resistance to prior endocrine therapies, including fulvestrant, aromatase inhibitors, and CDK4/6 inhibitors. Its efficacy is particularly pronounced in tumors harboring ESR1 mutations, a common driver of resistance to aromatase inhibitors. The preclinical and clinical data strongly suggest a lack of complete cross-resistance between this compound and other endocrine therapies, positioning it as a valuable treatment option in the management of endocrine-resistant breast cancer. Further research is ongoing to explore the optimal sequencing of this compound and its potential in combination with other targeted agents.

References

Elacestrant's Dichotomous Efficacy: A Comparative Analysis in Wild-Type vs. Mutant ESR1 Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the clinical and preclinical data reveals a significant therapeutic advantage for elacestrant in patients with estrogen receptor 1 (ESR1) gene mutations compared to those with wild-type ESR1. This guide provides a comprehensive comparison of this compound's performance, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental designs.

This compound, an oral selective estrogen receptor degrader (SERD), has emerged as a pivotal therapeutic agent in the management of estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. Its novel mechanism of action, which involves both antagonizing and degrading the estrogen receptor, has demonstrated notable efficacy, particularly in tumors harboring ESR1 mutations.[1][2] These mutations are a common mechanism of acquired resistance to endocrine therapies.[3][4]

Clinical Efficacy: The EMERALD Trial

The phase 3 EMERALD trial was instrumental in establishing the clinical utility of this compound. The study evaluated the efficacy and safety of this compound compared to the standard of care (SOC) endocrine therapy in patients with ER+/HER2- advanced or metastatic breast cancer who had previously received one or two lines of endocrine therapy, including a CDK4/6 inhibitor.[3][5]

The trial's primary endpoints were progression-free survival (PFS) in the overall patient population and in the subgroup of patients with ESR1 mutations.[5][6] The results demonstrated a statistically significant improvement in PFS for patients treated with this compound, with a more pronounced benefit observed in the ESR1-mutated cohort.[5][7][8]

Quantitative Analysis of Clinical Outcomes

The following tables summarize the key efficacy data from the EMERALD trial, highlighting the comparative performance of this compound in the overall population (intention-to-treat, ITT) and the ESR1-mutated subgroup.

Table 1: Progression-Free Survival (PFS) in the EMERALD Trial

Patient PopulationThis compound (Median PFS)Standard of Care (Median PFS)Hazard Ratio (95% CI)p-value
Overall (ITT) 2.8 months1.9 months0.70 (0.55 - 0.88)0.002
ESR1-Mutated 3.8 months1.9 months0.55 (0.39 - 0.77)0.0005

Data sourced from the EMERALD clinical trial results.[5][8]

Table 2: Landmark Analysis of Progression-Free Survival (PFS) Rates

Patient PopulationTreatment Arm6-Month PFS Rate (%)12-Month PFS Rate (%)
Overall (ITT) This compound34.322.3
Standard of Care20.49.4
ESR1-Mutated This compound40.826.8
Standard of Care19.18.2

Data sourced from the EMERALD clinical trial results.[5][6][8]

Subgroup analyses of the EMERALD trial further underscored the benefit of this compound in patients with ESR1-mutated tumors who had received prior endocrine therapy plus a CDK4/6 inhibitor for at least 12 months. In this population, the median PFS for this compound was 8.6 months compared to 1.9 months with SOC.[3][9]

Preclinical Evidence: Mechanistic Insights

Preclinical studies in breast cancer cell lines and patient-derived xenograft (PDX) models have provided a mechanistic rationale for the enhanced efficacy of this compound in ESR1-mutant settings.

This compound has demonstrated potent antitumor activity in multiple ER+ breast cancer PDX models, including those harboring ESR1 mutations.[10] In some preclinical models with the Y537S ESR1 mutation, this compound inhibited tumor growth where fulvestrant, another SERD, had limited activity.[11] Cell proliferation assays have shown a concentration-dependent decrease in proliferation in response to this compound in both wild-type and ESR1-mutant cell lines.[12]

Interestingly, some preclinical evidence suggests a unique mechanism of action in mutant cells. While this compound acts as a selective ER degrader in wild-type ESR1 models, in ESR1-mutant models, it appears to function more as a selective ER modulator (SERM), reducing tumor burden without a corresponding decrease in ER expression.[13]

Experimental Protocols

EMERALD Trial Methodology

The EMERALD trial was a randomized, open-label, phase 3 clinical trial.[3][9]

  • Patient Population: The study enrolled postmenopausal women and men with ER-positive, HER2-negative advanced or metastatic breast cancer who had experienced disease progression on one or two prior lines of endocrine therapy, including a mandatory CDK4/6 inhibitor.[3][9]

  • Randomization and Treatment: A total of 478 patients were randomized in a 1:1 ratio to receive either oral this compound (345 mg daily) or the investigator's choice of standard-of-care (SOC) endocrine therapy, which included fulvestrant or an aromatase inhibitor (anastrozole, letrozole, or exemestane).[7][8]

  • Stratification: Patients were stratified based on ESR1 mutation status (detected by circulating tumor DNA), prior treatment with fulvestrant, and the presence of visceral metastases.[8]

  • Endpoints: The co-primary endpoints were progression-free survival (PFS) in the overall population and in the subgroup of patients with ESR1 mutations. Overall survival was a key secondary endpoint.[6]

Cell Proliferation Assays
  • Cell Lines: ER-positive breast cancer cell lines, including those with wild-type ESR1 and those harboring naturally occurring ESR1 mutations (e.g., MCF-7 LTEDY537C), were utilized.[12]

  • Treatment: Cells were treated with varying concentrations of this compound or fulvestrant, with or without estradiol.[12]

  • Assessment: The effect on cell proliferation was assessed to determine the concentration-dependent decrease in cell growth and to calculate GI50 values (the concentration that causes 50% growth inhibition).[12]

Visualizing the Science

Signaling Pathway of Estrogen Receptor Action and this compound Intervention

Estrogen_Signaling_and_this compound cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Estrogen Estrogen ER_inactive Inactive ERα Estrogen->ER_inactive Binds ER_active Active ERα Dimer ER_inactive->ER_active Dimerization & Nuclear Translocation Gene_Transcription Gene Transcription (Proliferation, Survival) ER_inactive->Gene_Transcription Constitutive Activity (in some mutants) Proteasome Proteasomal Degradation ER_inactive->Proteasome ERE Estrogen Response Element (DNA) ER_active->ERE Binds ERE->Gene_Transcription Elacestrant_WT This compound (Wild-Type ESR1) Elacestrant_WT->ER_inactive Binds & Antagonizes Elacestrant_WT->Proteasome Induces Degradation Elacestrant_Mut This compound (Mutant ESR1) Elacestrant_Mut->ER_inactive Binds with High Affinity Elacestrant_Mut->Gene_Transcription Blocks Activity

Caption: this compound's dual action on wild-type and mutant estrogen receptors.

Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow Cell_Lines ER+ Breast Cancer Cell Lines (Wild-Type & Mutant ESR1) In_Vitro_Assays In Vitro Assays Cell_Lines->In_Vitro_Assays PDX_Models Patient-Derived Xenograft (PDX) Models (Wild-Type & Mutant ESR1) In_Vivo_Studies In Vivo Studies PDX_Models->In_Vivo_Studies Proliferation_Assay Cell Proliferation Assay In_Vitro_Assays->Proliferation_Assay Protein_Degradation_Assay ER Protein Degradation Assay In_Vitro_Assays->Protein_Degradation_Assay Tumor_Growth_Inhibition Tumor Growth Inhibition Study In_Vivo_Studies->Tumor_Growth_Inhibition Pharmacodynamic_Analysis Pharmacodynamic Analysis (ER expression) In_Vivo_Studies->Pharmacodynamic_Analysis

Caption: Workflow for preclinical assessment of this compound's efficacy.

Comparative Mechanism of Action: Wild-Type vs. Mutant ESR1

Comparative_Mechanism cluster_WT Wild-Type ESR1 cluster_Mutant Mutant ESR1 WT_ER Wild-Type ERα WT_Action Antagonism & Degradation WT_ER->WT_Action WT_this compound This compound WT_this compound->WT_ER Binds WT_Outcome Inhibition of ER Signaling & Cell Proliferation WT_Action->WT_Outcome Mutant_ER Mutant ERα (Ligand-Independent Activity) Mutant_Action Strong Binding & Potent Antagonism/ Modulation Mutant_ER->Mutant_Action Mutant_this compound This compound Mutant_this compound->Mutant_ER Binds Mutant_Outcome Overcomes Resistance Inhibits Constitutive Activity Mutant_Action->Mutant_Outcome

Caption: this compound's differential mechanism in wild-type versus mutant ESR1.

References

Elacestrant's Gene Expression Fingerprint: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of how the novel oral SERD, elacestrant, reshapes the transcriptomic landscape in ER-positive breast cancer compared to other selective estrogen receptor degraders (SERDs).

Introduction

This compound (Orserdu®) is a next-generation, orally bioavailable selective estrogen receptor degrader (SERD) approved for the treatment of postmenopausal women or adult men with estrogen receptor (ER)-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer following at least one line of endocrine therapy.[1] Unlike the first-generation SERD fulvestrant, which is administered via intramuscular injection, this compound's oral formulation and distinct pharmacological profile have prompted a closer examination of its molecular impact.[2] This guide provides a comparative analysis of this compound's effect on gene expression profiles versus other SERDs, offering researchers and drug development professionals a detailed look at the supporting experimental data.

General Mechanism of Action of SERDs

Selective Estrogen Receptor Degraders (SERDs) represent a critical class of endocrine therapy for ER-positive breast cancer. Their primary mechanism involves direct binding to the estrogen receptor alpha (ERα), a ligand-activated transcription factor that drives the growth of most breast cancers.[3][4] Upon binding, SERDs induce a conformational change in the ERα protein, which marks it for ubiquitination and subsequent degradation by the proteasome.[5][6] This elimination of the ERα protein prevents its translocation to the nucleus, its binding to Estrogen Response Elements (EREs) on DNA, and the subsequent transcription of genes essential for tumor cell proliferation and survival.[3][7] This dual action of antagonism and degradation distinguishes SERDs from Selective Estrogen Receptor Modulators (SERMs) like tamoxifen, which only competitively block estrogen binding.[6]

SERD_Mechanism cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ERα) Estrogen->ER Binds ER_SERD ER-SERD Complex ER_Estrogen ER-Estrogen Complex ER->ER_Estrogen Translocates to Nucleus SERD SERD (e.g., this compound) SERD->ER Binds & Induces Conformational Change Proteasome Proteasome ER_SERD->Proteasome Targeted for Degradation ER_SERD->Block Degradation ERα Degradation Proteasome->Degradation ERE Estrogen Response Element (ERE) ER_Estrogen->ERE Binds Gene_Transcription Gene Transcription (e.g., PGR, GREB1, TFF1) ERE->Gene_Transcription Activates Proliferation Cell Proliferation & Survival Gene_Transcription->Proliferation Block->ER_Estrogen Blocks Nuclear Translocation

Caption: General mechanism of action for Selective Estrogen Receptor Degraders (SERDs).

Comparative Analysis of Gene Expression

Direct comparisons between this compound and fulvestrant have revealed a more potent and comprehensive shutdown of ER-mediated transcription by this compound, particularly in models of endocrine resistance.

Head-to-Head with Fulvestrant

Studies utilizing ER-positive breast cancer cell lines (MCF7) and models of acquired resistance (MCF7-LTED) demonstrate that this compound is more effective than fulvestrant at suppressing the expression of key estrogen-regulated genes.[8] In experiments treating cells with equipotent concentrations in the presence of estradiol (E2) to mimic a clinical scenario, this compound consistently produced a greater reduction in the mRNA levels of canonical ER target genes, including:

  • PGR (Progesterone Receptor) [8][9]

  • GREB1 (Growth Regulation by Estrogen in Breast Cancer 1) [8][10]

  • TFF1 (Trefoil Factor 1) [8][10]

  • TFF3 (Trefoil Factor 3) [8]

  • PDZK1 (PDZ Domain Containing 1) [8]

While both drugs induce ERα protein degradation, this compound's superior transcriptional repression suggests a more profound blockade of the ER signaling pathway.[9][11] Interestingly, in some resistant cell models, this compound treatment led to a greater increase in ESR1 mRNA expression compared to fulvestrant, which may indicate a more potent disruption of a negative feedback loop, even as the ERα protein itself is robustly degraded.[8]

Performance in ESR1-Mutant Models

A key advantage of this compound is its demonstrated efficacy against tumors harboring ESR1 mutations, a common driver of resistance to aromatase inhibitors.[5] Preclinical studies using patient-derived xenograft (PDX) models with clinically relevant ESR1 mutations (e.g., Y537S, Y537C, D538G) show that this compound significantly inhibits tumor growth, even in models that are resistant to fulvestrant.[12][13] This superior activity is attributed to its potent ER degradation and antagonism, overcoming the constitutive, ligand-independent activation characteristic of mutant ERα.[5]

Quantitative Data Summary

The following table summarizes the comparative effects of this compound and fulvestrant on the expression of key estrogen-responsive genes based on published preclinical data.

Gene TargetDrugCell Line ModelsObserved Effect on mRNA ExpressionCitation(s)
PGR This compoundMCF7, T47D, MCF7-LTEDStronger Downregulation vs. Fulvestrant[8][9]
FulvestrantMCF7, T47D, MCF7-LTEDDownregulation[8][9]
GREB1 This compoundMCF7, MCF7-LTEDStronger Downregulation vs. Fulvestrant[8][10]
FulvestrantMCF7, MCF7-LTEDDownregulation[8][10]
TFF1 This compoundMCF7, MCF7-LTEDStronger Downregulation vs. Fulvestrant[8][10]
FulvestrantMCF7, MCF7-LTEDDownregulation[8][10]
PDZK1 This compoundMCF7, MCF7-LTEDStronger Downregulation vs. Fulvestrant[8]
FulvestrantMCF7, MCF7-LTEDDownregulation[8]
ESR1 This compoundMCF7-LTEDGreater Upregulation vs. Fulvestrant (mRNA)[8]
FulvestrantMCF7-LTEDUpregulation (mRNA)[8]
BothMCF7, T47D, HCC1428Dose-dependent Protein Degradation [9]

Experimental Protocols & Workflow

The findings presented in this guide are based on established preclinical methodologies designed to assess the pharmacological activity of SERDs.

Key Methodologies
  • Cell Lines and Culture: Experiments typically utilize human breast cancer cell lines such as MCF7 (ER+, wild-type ESR1), T47D (ER+, wild-type ESR1), and their derivatives.[8][9] To model acquired resistance, long-term estrogen-deprived (LTED) sublines are often generated, some of which naturally acquire ESR1 mutations (e.g., MCF7-LTED Y537C).[8][14]

  • Patient-Derived Xenograft (PDX) Models: To evaluate in vivo efficacy, tumor fragments from patients with ER+ breast cancer (including those with specific ESR1 mutations and resistance to prior therapies) are implanted into immunodeficient mice.[9][13] These models provide a clinically relevant context to assess anti-tumor activity.

  • Drug Treatment: Cells or tumor-bearing animals are treated with varying concentrations of this compound or other SERDs (e.g., fulvestrant). In vitro studies often include 17β-estradiol (E2) to simulate the hormonal environment and assess the drugs' ability to compete with and antagonize estrogen-driven signaling.[8]

  • Gene Expression Analysis:

    • Quantitative PCR (qPCR): Used to measure the mRNA levels of specific target genes (e.g., PGR, GREB1, TFF1).[8]

    • RNA Sequencing (RNA-Seq): Provides a global, unbiased view of the entire transcriptome, allowing for the identification of broader changes in gene expression signatures and signaling pathways affected by drug treatment.[10][15]

  • Protein Analysis:

    • Western Blot: Employed to quantify the levels of specific proteins, most critically to confirm the degradation of ERα and the downstream reduction of its protein products, like the progesterone receptor (PR).[8][9]

Experimental_Workflow cluster_model Preclinical Model cluster_extraction Sample Processing cluster_analysis Molecular Analysis Cell_Lines ER+ Breast Cancer Cell Lines (e.g., MCF7) Treatment Treatment with SERDs (this compound vs. Control/Fulvestrant) +/- Estradiol Cell_Lines->Treatment PDX_Models Patient-Derived Xenograft (PDX) Models PDX_Models->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Protein_Extraction Protein Extraction Treatment->Protein_Extraction RNA_Seq RNA Sequencing (Global Transcriptome) RNA_Extraction->RNA_Seq qPCR qPCR (Specific Gene Targets) RNA_Extraction->qPCR Western_Blot Western Blot (Protein Degradation) Protein_Extraction->Western_Blot Data_Analysis Data Analysis & Comparative Gene Expression Profiling RNA_Seq->Data_Analysis qPCR->Data_Analysis Western_Blot->Data_Analysis

Caption: A typical experimental workflow for comparing SERD effects on gene expression.

Conclusion

The available preclinical evidence strongly indicates that this compound exerts a more potent and comprehensive inhibitory effect on the ER signaling pathway than fulvestrant. This is demonstrated by its superior ability to downregulate the transcription of key estrogen-responsive genes in both endocrine-sensitive and resistant breast cancer models. Its robust activity in models harboring ESR1 mutations, a major clinical challenge, further underscores its significance. For researchers and drug developers, these distinct gene expression profiles highlight this compound as a highly effective ERα antagonist and degrader, providing a strong rationale for its clinical utility in patients who have progressed on prior endocrine therapies.

References

Assessing the Synergy of Elacestrant in Combination with Targeted Therapies for ER-Positive Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Elacestrant, a novel oral selective estrogen receptor degrader (SERD), has emerged as a promising therapeutic agent for estrogen receptor-positive (ER+) breast cancer, particularly in cases with ESR1 mutations. To enhance its efficacy and overcome potential resistance mechanisms, extensive preclinical and clinical research has focused on combining this compound with other targeted agents. This guide provides a comprehensive comparison of the performance of this compound in combination with inhibitors of the cyclin-dependent kinase 4/6 (CDK4/6) and phosphoinositide 3-kinase (PI3K) pathways, supported by available experimental data.

Rationale for Combination Therapies

The growth of ER+ breast cancer is primarily driven by the estrogen receptor signaling pathway. This compound directly targets this by binding to the estrogen receptor, leading to its degradation.[1][2] However, cancer cells can develop resistance to endocrine therapy through the activation of alternative signaling pathways, such as the cell cycle progression pathway regulated by CDK4/6 and the growth and survival pathway mediated by PI3K/AKT/mTOR.

By simultaneously targeting the ER pathway with this compound and these key resistance pathways with specific inhibitors, it is hypothesized that a synergistic anti-tumor effect can be achieved, leading to more durable responses and improved patient outcomes. Preclinical studies have explored this hypothesis by evaluating the combination of this compound with CDK4/6 inhibitors (e.g., palbociclib) and inhibitors of the PI3K/mTOR pathway (e.g., everolimus, alpelisib, and MEN1611).[1][3][4]

Preclinical Synergy Assessment: Combination Index Data

The synergistic, additive, or antagonistic effects of drug combinations are quantitatively assessed using the Combination Index (CI), most commonly calculated by the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 suggests an additive effect, and a value greater than 1 signifies antagonism.

While multiple studies have reported enhanced anti-tumor activity with this compound combinations, specific Combination Index data from in vitro studies are limited in publicly available literature. However, one key study has reported a synergistic effect for the combination of this compound with the PI3K inhibitor MEN1611 in ER+ breast cancer cell lines.

CombinationTargeted AgentTarget PathwayCell Line(s)Reported EffectSource
This compound + MEN1611MEN1611PI3KER+ Breast Cancer Cell LinesSynergistic EffectMerlino et al., 2023[4]
This compound + PalbociclibPalbociclibCDK4/6MCF7 Xenografts, PDX modelsGreater tumor growth inhibitionBihani et al., 2017[1][2][3]
This compound + EverolimusEverolimusmTORMCF7 XenograftsGreater tumor growth inhibitionBihani et al., 2017[1][2][3]

Note: Quantitative Combination Index (CI) values for the combinations with palbociclib and everolimus from in vitro studies were not available in the cited literature; the reported effect is based on in vivo xenograft models.

Signaling Pathways and Mechanisms of Action

The combination of this compound with other targeted agents leverages a multi-pronged attack on the signaling networks that drive ER+ breast cancer growth and survival.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Estrogen Estrogen Estrogen Receptor Estrogen Receptor Estrogen->Estrogen Receptor Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Gene Transcription Gene Transcription Estrogen Receptor->Gene Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene Transcription Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb E2F E2F Rb->E2F E2F->Gene Transcription Cell Cycle Progression Gene Transcription->Cyclin D This compound This compound This compound->Estrogen Receptor Degradation PI3K/mTOR Inhibitors PI3K/mTOR Inhibitors PI3K/mTOR Inhibitors->PI3K PI3K/mTOR Inhibitors->mTOR CDK4/6 Inhibitors CDK4/6 Inhibitors CDK4/6 Inhibitors->CDK4/6

Targeted pathways for this compound combination therapies.

As illustrated, this compound promotes the degradation of the estrogen receptor, thereby inhibiting estrogen-driven gene transcription. CDK4/6 inhibitors block the phosphorylation of the retinoblastoma (Rb) protein, preventing cell cycle progression from the G1 to the S phase. PI3K and mTOR inhibitors block a critical signaling cascade that promotes cell growth, proliferation, and survival. By targeting these distinct but interconnected pathways, combination therapies can create a more comprehensive blockade of tumor cell growth and potentially delay the onset of resistance.

Experimental Protocols

The assessment of drug combination effects relies on robust in vitro and in vivo experimental designs.

In Vitro Synergy Assessment (Chou-Talalay Method)

The following workflow outlines the key steps for determining the Combination Index for this compound and a targeted agent.

A 1. Cell Seeding Breast cancer cells (e.g., MCF-7) are seeded in 96-well plates. B 2. Single Agent Titration Cells are treated with a range of concentrations of this compound and the targeted agent alone to determine the IC50 of each drug. A->B C 3. Combination Treatment Cells are treated with a matrix of concentrations of both drugs, typically at a constant ratio. B->C D 4. Cell Viability Assay After a set incubation period (e.g., 72 hours), cell viability is measured using an MTT or CellTiter-Glo assay. C->D E 5. Data Analysis The dose-response curves for single and combination treatments are used to calculate the Combination Index (CI) using software like CompuSyn. D->E

Workflow for in vitro combination index determination.

Cell Viability Assay Protocol (Example using MTT):

  • Cell Culture: ER+ breast cancer cell lines (e.g., MCF-7) are cultured in appropriate media and conditions.

  • Drug Preparation: this compound and the targeted agent are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted.

  • Treatment: Cells are treated with single agents or combinations at various concentrations for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured on a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are converted to percentage of cell viability relative to untreated controls. This data is then used to calculate the IC50 for each drug and the CI for the combination.

In Vivo Tumor Growth Inhibition

Preclinical in vivo studies are crucial for validating the efficacy of drug combinations in a more complex biological system.

Patient-Derived Xenograft (PDX) Model Protocol:

  • Model Implantation: Tumor fragments from a patient's breast cancer are implanted into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a specified size.

  • Treatment Groups: Mice are randomized into different treatment groups: vehicle control, this compound alone, targeted agent alone, and the combination of this compound and the targeted agent.

  • Drug Administration: The drugs are administered according to a predetermined schedule and dosage.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Data Analysis: Tumor growth inhibition is calculated for each treatment group relative to the vehicle control. The efficacy of the combination therapy is compared to that of the single agents.[1][2]

Conclusion

The combination of this compound with targeted agents, particularly inhibitors of the CDK4/6 and PI3K/mTOR pathways, represents a promising strategy to enhance anti-tumor efficacy and overcome resistance in ER+ breast cancer. While preclinical in vivo data consistently demonstrate superior tumor growth inhibition with these combinations, there is a need for more publicly available quantitative in vitro synergy data, such as Combination Index values, to allow for a more direct comparison of the synergistic potential of different combination regimens. The ongoing clinical evaluation of these combinations in trials like ELEVATE will provide further insights into their safety and clinical utility.

References

A Comparative Guide to the Pharmacokinetic Profiles of Elacestrant and Other Oral SERDs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of endocrine therapy for estrogen receptor-positive (ER+) breast cancer is rapidly evolving with the advent of oral Selective Estrogen Receptor Degraders (SERDs). These agents offer the potential for improved convenience and efficacy over the intramuscular administration of fulvestrant, the first-in-class SERD. This guide provides a detailed comparison of the pharmacokinetic profiles of elacestrant, the first FDA-approved oral SERD, and other oral SERDs in clinical development, supported by available experimental data.

Pharmacokinetic Data Summary

The table below summarizes key pharmacokinetic parameters for this compound and other prominent oral SERDs. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of these drugs, which in turn influence their dosing regimens and potential for drug-drug interactions.

ParameterThis compound (ORSERDU®)Fulvestrant (Faslodex®)AmcenestrantGiredestrantCamizestrant
Administration OralIntramuscularOralOralOral
Bioavailability ~10%[1][2]Low (not orally bioavailable)[3][4]Favorable profile, no food effect notedOrally bioavailable[5]Profile supports once-daily dosing[6]
Tmax (hours) 1 - 4[1]Median 7 days (range 2-19 days)[7][8]~31.75 - 3.13[9]~2 - 4[6]
Half-life (hours) 30 - 50[1]40 - 50 days[8]Not specified25.8 - 43.0[9]20 - 23[6]
Cmax (ng/mL) 119 (at 345 mg once daily steady state)[1]8.2 (single 250 mg dose)[7]Linearly increases up to 600 mgDose-proportional increase[9]Not specified
Metabolism Primarily CYP3A4; minor roles for CYP2A6 and CYP2C9[1]Similar to endogenous steroids, CYP3A4 may be involved[8]Moderate CYP3A4 induction effect[10]Primarily UGT1A4[5]Not specified
Elimination Primarily feces (~82%), minor in urine (~7.5%)[1]Almost entirely via feces[8]Not specifiedPrimarily feces (20% as parent drug) and urine (1.9% as parent drug)[5]Not specified
Protein Binding >99%[1]99%[8]Not specifiedNot specifiedNot specified

Experimental Protocols

Detailed experimental methodologies are critical for the interpretation and replication of pharmacokinetic data. While specific protocols vary between studies, the following outlines a general approach for a first-in-human, Phase 1 clinical trial to evaluate the pharmacokinetics of an oral SERD.

Study Design: A typical Phase 1 study is a dose-escalation trial conducted in a small cohort of healthy postmenopausal women or patients with advanced ER+ breast cancer.[2][11] The study may include single ascending dose (SAD) and multiple ascending dose (MAD) cohorts to assess the safety, tolerability, and pharmacokinetic profile of the investigational drug.[2][11]

Drug Administration: The oral SERD is administered as capsules or tablets at escalating dose levels.[2] In some studies, the effect of food on drug absorption is also evaluated by administering the drug under both fasted and fed conditions.[12]

Sample Collection: Serial blood samples are collected at predefined time points before and after drug administration to characterize the plasma concentration-time profile of the drug.[11] For example, samples might be collected pre-dose and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose. In MAD cohorts, trough concentrations are often measured before each dose to assess drug accumulation.

Bioanalytical Method: Plasma concentrations of the drug and its major metabolites are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method provides the necessary sensitivity and specificity to accurately measure drug levels in biological matrices.

Pharmacokinetic Analysis: Non-compartmental analysis is typically used to determine key pharmacokinetic parameters from the plasma concentration-time data. These parameters include:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): A measure of total drug exposure.

  • t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

  • CL/F (Apparent Clearance): The volume of plasma cleared of the drug per unit of time, adjusted for bioavailability.

  • Vd/F (Apparent Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma, adjusted for bioavailability.

Visualizations

Signaling Pathway

The diagram below illustrates the mechanism of action of Selective Estrogen Receptor Degraders (SERDs). By binding to the estrogen receptor (ER), SERDs induce a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome.[13][14] This leads to a reduction in ER levels and downstream signaling, ultimately inhibiting the growth of ER-positive breast cancer cells.[1][15]

SERD_Mechanism_of_Action cluster_cell Cancer Cell Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds Active_ER Active ER Complex ER->Active_ER Activates Ub Ubiquitin ER->Ub Ubiquitination SERD Oral SERD (e.g., this compound) SERD->ER Binds & Induces Conformational Change Gene_Transcription Gene Transcription & Proliferation SERD->Gene_Transcription Inhibits Active_ER->Gene_Transcription Promotes Proteasome Proteasome Ub->Proteasome Targets for Degradation Degraded_ER Degraded ER Proteasome->Degraded_ER Degrades

Mechanism of Action of Oral SERDs
Experimental Workflow

The following diagram outlines a typical workflow for a clinical pharmacokinetic study of an oral SERD. This process begins with patient screening and enrollment, followed by drug administration and serial blood sampling. The collected samples are then analyzed to determine drug concentrations, which are subsequently used for pharmacokinetic modeling and analysis.

PK_Study_Workflow cluster_workflow Pharmacokinetic Study Workflow Screening Patient Screening & Enrollment Dosing Oral SERD Administration Screening->Dosing Sampling Serial Blood Sampling Dosing->Sampling Analysis LC-MS/MS Bioanalysis Sampling->Analysis Modeling Pharmacokinetic Modeling & Analysis Analysis->Modeling Report Data Interpretation & Reporting Modeling->Report

Clinical Pharmacokinetic Study Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.